molecular formula C9H8BrN B089619 5-Bromo-2-methylindole CAS No. 1075-34-9

5-Bromo-2-methylindole

カタログ番号: B089619
CAS番号: 1075-34-9
分子量: 210.07 g/mol
InChIキー: BJUZAZKEDCDGRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-methylindole, a bromoalkylindole derivative, has been reported to be prepared by the bromination of 2-methylindole and characterized by 1H NMR.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZAZKEDCDGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407432
Record name 5-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-34-9
Record name 5-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylindole: Physicochemical Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylindole is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position significantly influences its electronic properties, reactivity, and potential for biological interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in biological signaling pathways, tailored for professionals in research and drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in synthesis and biological assays.

General and Physical Properties
PropertyValueReference(s)
CAS Number 1075-34-9[1][2]
Molecular Formula C₉H₈BrN[1][2]
Molecular Weight 210.07 g/mol [1][2]
Appearance White to light brown or yellow to pink to tan powder/crystalline solid.[1][3]
Melting Point 104-107 °C[2]
Boiling Point 147-148 °C at 4 Torr[4]
Solubility Sparingly soluble in water.[1]
Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR (300 MHz, CDCl₃) δ 11.23 (s, 1H), 7.56 (s, 1H), 7.21 (d, J=8.7Hz, 1H), 7.07-7.09 (m, 1H), 6.11 (s, 1H), 2.38 (s, 3H)[4]
Mass Spectrometry (LC-MS, ESI) [M+H]⁺ m/z 211.0[4]
Infrared (IR) Conforms to structure.[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of 2-methylindole.[2][4]

Materials:

  • 2-Methylindole

  • Sulfuric acid (H₂SO₄)

  • Silver sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-methylindole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL).

  • To this solution, add silver sulfate (12.5 g, 40.06 mmol) and stir the mixture for 30 minutes.

  • Slowly add bromine (6.4 g, 40.05 mmol) dropwise over a period of 30 minutes, maintaining the cold temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Quench the reaction by pouring the mixture into a beaker containing an ice/water mixture (300 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield this compound as a light brown solid.

Workflow Diagram for the Synthesis of this compound:

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start1 2-Methylindole dissolve Dissolve 2-Methylindole in H₂SO₄ start1->dissolve start2 H₂SO₄, Ag₂SO₄, Br₂ add_agso4 Add Ag₂SO₄, stir 30 min start2->add_agso4 dissolve->add_agso4 add_br2 Add Br₂ dropwise add_agso4->add_br2 stir Stir at room temp for 4h add_br2->stir quench Quench with ice/water stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layers (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, the broader class of 5-bromoindole derivatives has been investigated for various biological activities, including anticancer and antimicrobial effects.[1] These activities are often attributed to the modulation of key cellular signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Derivatives of 5-bromoindole have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and its inhibition by a generic 5-bromoindole derivative. It is important to note that this is a representative model, as specific studies on this compound's mechanism of action are not yet available.

G Representative EGFR Signaling Inhibition by a 5-Bromoindole Derivative cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Bromoindole 5-Bromoindole Derivative Bromoindole->P Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. Its potential as a scaffold for the development of biologically active molecules is significant, particularly in the context of anticancer and antimicrobial research. While the precise mechanisms of action and specific signaling pathway interactions of this compound itself require further investigation, the broader family of 5-bromoindole derivatives shows promise as modulators of critical cellular pathways such as the EGFR signaling cascade. This guide provides a foundational resource for researchers and drug development professionals working with this and related compounds.

References

An In-depth Technical Guide to 5-Bromo-2-methylindole (CAS: 1075-34-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylindole, a halogenated indole derivative of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Chemical and Physical Data

This compound is a crystalline solid that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its key identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 1075-34-9[3]
Molecular Formula C₉H₈BrN[3]
Molecular Weight 210.07 g/mol [3][4]
Appearance White to off-white, cream to yellow, or light brown crystalline powder[1][2]
Melting Point 104-107 °C[3]
IUPAC Name 5-bromo-2-methyl-1H-indole[4]
Synonyms 2-Methyl-5-bromoindole, 5-Bromo-2-methyl-1H-indole[5]
SMILES Cc1cc2cc(Br)ccc2[nH]1[3]
InChI 1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectral data.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.23s1HN-H of indole
7.56s1HH-4
7.21d, J=8.7Hz1HH-7
7.07-7.09m1HH-6
6.11s1HH-3
2.38s3H-CH₃ at C-2

Solvent: CDCl₃, Frequency: 300 MHz[6]

¹³C NMR Spectroscopy
Carbon AtomPredicted Chemical Shift (δ) ppm
C-2135-140
C-3100-105
C-3a128-132
C-4120-125
C-5112-116 (bearing Br)
C-6122-126
C-7110-114
C-7a134-138
-CH₃12-16
Mass Spectrometry
IonPredicted m/z
[M+H]⁺209.99129
[M]⁺208.98346

[7]

Experimental Protocols

Synthesis of this compound via Bromination of 2-Methylindole

This protocol describes the synthesis of this compound from 2-methylindole.[5][6]

Materials:

  • 2-methyl-1H-indole

  • Sulfuric acid (H₂SO₄)

  • Silver sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask, dissolve 2-methyl-1H-indole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL) under cooling in an ice bath.

  • Add silver sulfate (12.5 g, 40.06 mmol) to the solution and stir for 30 minutes.

  • Slowly add bromine (6.4 g, 40.05 mmol) dropwise over 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by pouring the mixture into 300 mL of an ice/water mixture.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Yield: Approximately 6 g (75%) of this compound as a light brown solid.[5]

G Synthesis of this compound reagents 2-Methylindole Sulfuric Acid Silver Sulfate reaction Reaction Mixture (Ice Bath, then Room Temp) reagents->reaction bromine Bromine (Br₂) bromine->reaction quench Quenching (Ice/Water) reaction->quench extraction Extraction (Dichloromethane) quench->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Concentration drying->concentration product This compound concentration->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position provides a handle for further functionalization, often enhancing biological activity.[8] this compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.

Derivatives of 5-bromoindole have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[8][9]

Potential Role in EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[9][10] Certain bromoindole derivatives have demonstrated the ability to inhibit EGFR tyrosine kinase.[9] While the specific activity of this compound has not been extensively reported, its structural similarity to known EGFR inhibitors suggests its potential as a scaffold for the development of new anticancer agents.

EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P1 Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->P1 Activates P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Promotes Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Potential Role in VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and the VEGFR-2 signaling pathway is a key mediator of this process. Bromoindole derivatives have also been investigated as inhibitors of VEGFR-2. The 5-bromo substitution can be a key determinant of their bioactivity.[8] This suggests that this compound could be a valuable starting material for the synthesis of novel anti-angiogenic agents.

VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., PLCγ-PKC-MAPK) VEGFR2->P1 Activates P2 Angiogenesis P1->P2 Promotes Inhibitor 5-Bromoindole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.

Safety Information

This compound is classified as an irritant.[4] Appropriate safety precautions should be taken when handling this compound.

Hazard ClassificationsGHS PictogramSignal WordHazard Statements
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritation.
Eye Irritant (Category 2)(Exclamation Mark)H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[3]

Conclusion

This compound (CAS 1075-34-9) is a valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis and the potential for derivatization make it an attractive scaffold for developing novel therapeutics, particularly in the area of oncology. This guide provides essential technical information to support researchers in their work with this compound.

References

An In-depth Technical Guide to the Structure and Reactivity of 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, pharmaceuticals, and materials.[1][2] Its unique structure, featuring an indole core substituted with a methyl group at the C2 position and a bromine atom at the C5 position, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the structure, physicochemical properties, and chemical reactivity of this compound. It details key reactions such as electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling, supported by detailed experimental protocols and graphical representations of reaction pathways.

Structure and Physicochemical Properties

This compound is a bromoalkylindole derivative characterized by a fused benzene and pyrrole ring system.[3][4] The methyl group at the C2 position and the bromine atom at the C5 position are key functional groups that influence its chemical behavior.[1] It typically appears as a white to light brown or yellow crystalline powder.[1][2]

Structural and Physical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 5-bromo-2-methyl-1H-indole[1]
CAS Number 1075-34-9[1][2][3][5]
Molecular Formula C₉H₈BrN[1][2][3][5]
Molecular Weight 210.07 g/mol [2][3][6]
Monoisotopic Mass 208.98401 Da[6]
Appearance Yellow to pink to tan powder[1][5]
Melting Point 104-107 °C[2][3][5]
Boiling Point 147-148 °C (at 4 Torr); 325.1°C (at 760 mmHg)[5][7]
pKa 16.61 ± 0.30 (Predicted)[1][5]
SMILES String Cc1cc2cc(Br)ccc2[nH]1[3]
InChI Key BJUZAZKEDCDGRW-UHFFFAOYSA-N[3]
Topological Polar Surface Area 15.8 Ų[6]

Reactivity

The reactivity of this compound is governed by the electron-rich indole nucleus and the specific substituents. The pyrrole ring is highly susceptible to electrophilic attack, while the bromine atom on the benzene ring provides a handle for metal-catalyzed cross-coupling reactions.

General Reactivity of the Indole Core

The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene.[8] If the C3 position is blocked, electrophilic substitution can occur at the N1 position or on the benzene ring, typically at C5.[8]

Caption: Key reactive sites on the this compound scaffold.

Electrophilic Aromatic Substitution

For this compound, the C3 position remains the preferred site for electrophilic attack. Reactions like Vilsmeier-Haack formylation, which introduces a formyl group, occur exclusively at C3 under mild conditions.[8] For example, the reaction of this compound with a Vilsmeier reagent (POCl₃/DMF) would yield 5-Bromo-2-methyl-1H-indole-3-carbaldehyde.[9]

N-Alkylation

The nitrogen atom of the indole ring can be deprotonated using a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion.[10] This anion readily reacts with various alkylating agents (e.g., alkyl halides) to yield N-alkylated products.[10] The substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule, making this a fundamental transformation in medicinal chemistry.[10]

G start This compound (in Anhydrous Solvent, e.g., DMF) deprotonation Add Strong Base (e.g., NaH) Cool to 0 °C start->deprotonation anion Formation of Indolide Anion deprotonation->anion H₂ gas evolved alkylation Add Alkylating Agent (R-X) Warm to RT anion->alkylation product N-Alkylated Product alkylation->product workup Aqueous Workup & Purification product->workup

Caption: Generalized workflow for the N-alkylation of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a key functional group for synthetic diversification, serving as an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[11] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation.[12] It involves the reaction of the C5-bromo position with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base.[11][13] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[12]

Suzuki_Cycle center Catalytic Cycle pd0 Pd(0) Catalyst oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-Br Complex oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_ar Ar-Pd(II)-Ar' Complex trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Coupled Product (Ar-Ar') re->product indole_br This compound (Ar-Br) indole_br->oa boronic Boronic Acid (Ar'-B(OH)₂) + Base boronic->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other important cross-coupling reactions applicable to this compound include the Heck, Sonogashira, and Stille couplings, enabling the introduction of a wide variety of substituents at the C5 position.[12][14]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent functionalization.

Synthesis of this compound via Bromination of 2-Methylindole

This protocol is adapted from a reported synthesis.[5][15]

Materials:

  • 2-Methylindole

  • Sulfuric acid (H₂SO₄)

  • Silver sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Under cooling in an ice bath, dissolve 2-methylindole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL).[5]

  • To the cooled solution, add silver sulfate (12.5 g, 40.06 mmol) and stir the mixture for 30 minutes.[5]

  • Slowly add bromine (6.4 g, 40.05 mmol) dropwise over a period of 30 minutes, maintaining the low temperature.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[5]

  • Quench the reaction by carefully pouring the mixture into an ice/water mixture (300 mL).[5]

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[5]

  • Concentrate the filtrate under reduced pressure to yield this compound as a light brown solid.[5]

General Protocol for N-Alkylation

This generalized protocol is based on the N-alkylation of a similar indole derivative.[10]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq)

  • Alkyl halide (R-X, 1.0-1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound.

  • Dissolve the starting material in anhydrous DMF to a concentration of 0.1-0.5 M.[10]

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.[10]

  • Add the alkyl halide dropwise to the reaction mixture while maintaining the temperature at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkyl halides.[10]

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[10]

  • Dilute the mixture with water and extract with ethyl acetate (3x).[10]

  • Combine the organic layers, wash with water and then with brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on established procedures for Suzuki coupling of bromoindoles.[13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of Toluene/Water).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2-methylindole derivative.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity. The distinct electronic properties of the indole nucleus, combined with the strategic placement of the methyl and bromo substituents, allow for selective functionalization at multiple positions. The C3 position is primed for electrophilic substitution, the N1 position for alkylation, and the C5 position for a host of metal-catalyzed cross-coupling reactions. The synthetic protocols and reactivity patterns detailed in this guide provide a foundational resource for researchers engaged in the synthesis of complex indole-containing targets for applications in drug discovery and materials science.

References

An In-depth Technical Guide on 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 5-Bromo-2-methylindole, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate its use in a laboratory and research context.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is fundamental for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

IdentifierValue
Molecular Formula C₉H₈BrN[1][2][3][4]
Molecular Weight 210.07 g/mol [2]
Monoisotopic Mass 208.98401 Da[2][3]
CAS Number 1075-34-9[1][2][3]

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight. This visualization helps to conceptualize the connection between these key identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula is represented by Molecular Weight Molecular Weight Molecular Formula->Molecular Weight corresponds to

Relationship between chemical name, formula, and molecular weight.

References

Spectroscopic Profile of 5-Bromo-2-methylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylindole (CAS No: 1075-34-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, purity assessment, and structural elucidation. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.23s-N-H
7.56s-H-4
7.21d8.7H-7
7.07-7.09m-H-6
6.11s-H-3
2.38s--CH₃
Solvent: CDCl₃, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for this compound was not available in the reviewed literature. However, for comparative purposes, the data for its isomer, 5-Bromo-3-methyl-1H-indole, is presented below. The chemical shifts are reported in ppm relative to a standard reference.

Chemical Shift (δ) ppm (for 5-Bromo-3-methyl-1H-indole)
134.96
130.22
124.76
122.95
121.64
112.50
111.60
9.64
Solvent: CDCl₃, Frequency: 125 MHz
Table 3: Mass Spectrometry Data
TechniqueIonm/z
LC-MS[M+H]⁺211.0[1]
Predicted MS[M+H]⁺209.99129
Predicted MS[M+Na]⁺231.97323
Predicted MS[M-H]⁻207.97673
Predicted MS[M]⁺208.98346
Table 4: Infrared (IR) Spectroscopy Data

Experimental IR data for this compound was not found in the surveyed literature. However, the expected characteristic absorption bands based on its functional groups are listed below.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (indole)3400-3300
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic, -CH₃)2960-2850
C=C Stretch (aromatic)1620-1450
C-N Stretch1350-1250
C-Br Stretch680-515

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment is commonly used to simplify the spectrum.

    • Spectral Width: A wider spectral width of about 200-240 ppm is required.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Acquisition:

    • Spectral Range: The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for LC-MS).

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

  • Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Characterization Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR_acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer Prep_MS->MS_acq NMR_proc Fourier Transform, Phase & Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Mass Spectrum Analysis MS_acq->MS_proc Interpretation Structural Elucidation & Purity Assessment NMR_proc->Interpretation IR_proc->Interpretation MS_proc->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 5-Bromo-2-methylindole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-methylindole, a key heterocyclic compound utilized in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its solubility determination, including established experimental protocols and a summary of its general solubility characteristics based on the properties of related indole derivatives.

Core Physicochemical Properties

This compound is a solid at room temperature, appearing as a yellow to pink or tan powder.[1] Its structure, featuring a substituted indole ring, renders it generally soluble in many organic solvents while exhibiting low solubility in aqueous solutions.[2][3] The indole nitrogen is capable of hydrogen bonding, which can influence its solubility in protic solvents.[4]

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in a range of common solvents. The compound is noted to be sparingly soluble in water.[3] For research and development purposes, experimental determination of solubility in the desired solvent systems is highly recommended.

The following table summarizes the expected qualitative solubility based on the general behavior of substituted indoles.

SolventExpected SolubilityNotes
WaterSparingly SolubleThe hydrophobic indole core and the bromine substituent limit aqueous solubility.[3]
Dimethyl Sulfoxide (DMSO)SolublePolar aprotic solvents like DMSO are generally effective at dissolving indole derivatives.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent expected to solubilize this compound.
EthanolSolubleAlcohols are often suitable solvents for indole-based compounds. For a related compound, 5-methoxy-2-methylindole, a 1% solution in ethanol forms a clear solution.[5]
MethanolSolubleSimilar to ethanol, methanol is expected to be a good solvent.
ChloroformSolubleChlorinated solvents are generally effective for dissolving nonpolar to moderately polar organic compounds like substituted indoles.
AcetoneSolubleA common organic solvent that is expected to dissolve this compound.

Experimental Protocols

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound using the widely accepted shake-flask method.[6][7]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.

1. Preparation of Saturated Solutions:

  • Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain after equilibration.

  • To each vial, add a precise volume of the desired solvent.

  • Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

3. Phase Separation:

  • After the equilibration period, visually confirm the presence of excess solid in each vial.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

4. Sample Collection and Preparation:

  • Carefully withdraw a known volume of the clear supernatant.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

5. Quantification:

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Analyze the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to generate a calibration curve.

  • Analyze the diluted sample solution and determine its concentration from the calibration curve.

6. Calculation of Solubility:

  • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical role of this compound in drug discovery.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add excess this compound prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration centrifugation Centrifuge to pellet solid equilibration->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute filtered solution filtration->dilution quantification Quantify by HPLC dilution->quantification result Solubility Value quantification->result Calculate Solubility

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_synthesis Chemical Synthesis cluster_derivatization Drug Discovery cluster_application Therapeutic Application start This compound (Building Block) derivatives Synthesis of Novel Indole Derivatives start->derivatives screening Biological Screening derivatives->screening agonists e.g., hPTHR1 Agonists screening->agonists

Caption: Role in drug discovery.

References

The Rising Potential of 5-Bromo-2-methylindole Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The strategic introduction of a bromine atom at the 5-position of the 2-methylindole core has given rise to a class of derivatives with a broad spectrum of promising biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and antiviral potential of 5-bromo-2-methylindole derivatives, offering valuable insights, quantitative data, and detailed experimental methodologies for scientists and researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as a significant area of interest in oncology research, demonstrating notable efficacy against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are fundamental to tumor growth, proliferation, and survival.

A primary target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain 5-bromo-1H-indole-2-carboxylic acid derivatives have shown potential as EGFR inhibitors.[1]

Another crucial target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor progression and metastasis.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient supply to tumors, leading to cell cycle arrest and apoptosis.[2]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines is summarized below, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
Derivative 3a 5-bromo-1H-indole-2-carboxylic acidA549 (Lung Carcinoma)15.6 ± 1.2[1]
HepG2 (Hepatocellular Carcinoma)19.4 ± 1.5[1]
MCF-7 (Breast Adenocarcinoma)25.1 ± 2.1[1]
Derivative 3b 5-bromo-1H-indole-2-carboxylic acidA549 (Lung Carcinoma)22.3 ± 1.8[1]
HepG2 (Hepatocellular Carcinoma)28.7 ± 2.3[1]
MCF-7 (Breast Adenocarcinoma)33.6 ± 2.9[1]
Derivative 3f 5-bromo-1H-indole-2-carboxylic acidA549 (Lung Carcinoma)18.9 ± 1.4[1]
HepG2 (Hepatocellular Carcinoma)24.1 ± 1.9[1]
MCF-7 (Breast Adenocarcinoma)29.8 ± 2.5[1]
Derivative 7 5-bromo-1H-indole-2-carboxylic acidA549 (Lung Carcinoma)25.4 ± 2.0[1]
HepG2 (Hepatocellular Carcinoma)31.5 ± 2.6[1]
MCF-7 (Breast Adenocarcinoma)38.2 ± 3.3[1]
Compound 23c 5-bromo-7-azaindolin-2-oneA5493.103[3]
Compound 23d 5-bromo-7-azaindolin-2-oneSkov-33.721[3]
Compound 23p 5-bromo-7-azaindolin-2-oneHepG22.357[3]
A5493.012[3]
Skov-32.899[3]
5BDBIC 5-bromoindole-2-carboxylic acid hydrazoneHepG214.3[2]
Sorafenib (Standard) -HepG26.2[2]
Erlotinib (Standard) -A549, HepG2, MCF-7Not specified[1]
Sunitinib (Standard) -HepG231.594[3]
A54949.036[3]
Skov-339.872[3]

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P STAT STAT EGFR->STAT P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Permeability Vascular Permeability eNOS->Permeability Derivative This compound Derivative Derivative->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (1x10^4 cells/well) B 2. Incubate for 24h at 37°C, 5% CO2 A->B C 3. Treat cells with various concentrations of this compound derivative B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (0.5 mg/mL) to each well D->E F 6. Incubate for 4h at 37°C E->F G 7. Remove medium and add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability and IC50 values H->I Broth_Microdilution_Workflow A 1. Prepare serial two-fold dilutions of the This compound derivative in broth C 3. Inoculate each well of a 96-well plate with the bacterial suspension A->C B 2. Prepare a standardized bacterial inoculum (0.5 McFarland standard) B->C D 4. Incubate the plate at 37°C for 18-24h C->D E 5. Visually assess bacterial growth (turbidity) in each well D->E F 6. Determine the MIC: the lowest concentration with no visible growth E->F Plaque_Reduction_Assay_Workflow A 1. Seed host cells in 6-well plates to form a confluent monolayer C 3. Infect the cell monolayer with the virus in the presence of the derivative A->C B 2. Prepare serial dilutions of the virus and the this compound derivative B->C D 4. Incubate for 1-2h to allow viral adsorption C->D E 5. Remove inoculum and overlay with a semi-solid medium (e.g., agarose) D->E F 6. Incubate for several days until plaques are visible E->F G 7. Fix and stain the cells (e.g., with crystal violet) F->G H 8. Count the number of plaques in each well G->H I 9. Calculate the percentage of plaque reduction and the EC50 value H->I

References

5-Bromo-2-methylindole: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylindole has emerged as a crucial building block in the field of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural features, particularly the presence of a reactive bromine atom at the 5-position and a methyl group at the 2-position of the indole core, provide synthetic handles for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key reaction workflows and biological signaling pathways are presented to facilitate its effective utilization in research and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity. Chemical modification of the indole ring is a key strategy in the design and synthesis of new drug candidates. This compound serves as an excellent starting material for such modifications, primarily due to the C-Br bond which is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into the key synthetic transformations of this compound and its derivatives, highlighting its importance in the synthesis of compounds targeting critical signaling pathways in diseases such as cancer.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Appearance Yellow to pink to tan powder
Melting Point 104-107 °C
CAS Number 1075-34-9

Spectroscopic Data: The structural integrity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound in CDCl₃ typically shows characteristic signals for the indole NH proton (around 8.1 ppm, broad singlet), aromatic protons, and the methyl group protons (around 2.4 ppm, singlet).
¹³C NMR The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides signals for all nine carbon atoms in the molecule, with the chemical shifts influenced by the bromine and methyl substituents.
IR Spectroscopy The infrared (IR) spectrum exhibits characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹) and C-H, C=C, and C-N vibrations of the indole ring.
Mass Spectrometry Mass spectrometry (MS) is used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Key Synthetic Transformations

The synthetic versatility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the indole ring with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction enables the introduction of various aryl and heteroaryl groups.

General Reaction Scheme:

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃ (2.0)Ethanol100 (MW)30 min97
2Naphthalene-2-boronic acidPd(PPh₃)₄ (7)Cs₂CO₃ (2.0)Ethanol100 (MW)25 min97
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5) / SPhos (0.5)K₂CO₃ (3.0)H₂O:ACN (4:1)3718 h>95

Data compiled from representative procedures.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (a derivative of 5-bromo-indole), phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), Ethanol, Microwave reaction vial, Magnetic stir bar.

  • Procedure:

    • To a microwave reaction vial equipped with a magnetic stir bar, add the 5-bromoindole derivative (1.0 equiv.), phenylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

    • Add ethanol to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 100 °C for 30 minutes with stirring.

    • After completion, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents 1. Add Reactants: - 5-Bromoindole derivative - Arylboronic acid - Pd(PPh₃)₄ - Cs₂CO₃ - Ethanol reaction 2. Microwave Reaction: 100 °C, 30 min reagents->reaction workup 3. Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction 4. Extraction: - Wash with H₂O & Brine workup->extraction purification 5. Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography extraction->purification product 6. 5-Arylindole Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a route to vinyl-substituted indoles. These products are valuable intermediates for further synthetic elaborations.

General Reaction Scheme:

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012 hHigh

Data for 5-bromoindole.

Experimental Protocol: Heck Reaction with Styrene

  • Materials: 5-bromoindole, Styrene, Sodium tetrachloropalladate(II) [Na₂PdCl₄], SPhos, Sodium carbonate (Na₂CO₃), Acetonitrile, Water, Microwave reaction vial, Magnetic stir bar.

  • Procedure:

    • To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole (1.0 equiv.), sodium carbonate (4.0 equiv.), sodium tetrachloropalladate(II) (0.05 equiv.), and SPhos (0.15 equiv.).

    • Purge the vial with argon for 5 minutes.

    • Add a 1:1 mixture of acetonitrile and water.

    • Add styrene (1.2 equiv.).

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 150 °C for 15-30 minutes.

    • After completion, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Heck_Reaction_Workflow setup 1. Reaction Setup: - Add 5-bromoindole, Na₂CO₃,  Na₂PdCl₄, SPhos to vial - Purge with Argon addition 2. Reagent Addition: - Add MeCN/H₂O - Add Styrene setup->addition reaction 3. Microwave Irradiation: 150 °C, 15-30 min addition->reaction workup 4. Workup & Filtration: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction 5. Extraction: - Wash with H₂O & Brine workup->extraction purification 6. Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography extraction->purification product 7. 5-Vinylindole Product purification->product

Caption: Experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is invaluable for the synthesis of N-arylated indole derivatives.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Materials: 5-Bromoindole, Morpholine, Cesium carbonate (Cs₂CO₃), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Anhydrous dioxane, Schlenk tube, Magnetic stir bar.

  • Procedure:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoindole (1.0 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.025 equiv.), and Xantphos (0.05 equiv.).

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous dioxane, followed by morpholine (1.2 equiv.).

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, involving the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization. While not a direct reaction of this compound itself, derivatives of 5-bromoindole, such as 5-bromotryptamine, can undergo this transformation to produce biologically relevant scaffolds.

General Reaction Mechanism: The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution.

The Discovery of Novel Therapeutic Agents from 5-Bromo-2-methylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 5-position of the 2-methylindole core significantly enhances its therapeutic potential by modifying its electronic properties and providing a versatile handle for synthetic diversification. This technical guide delves into the discovery of novel therapeutic agents derived from 5-bromo-2-methylindole, with a focus on their anticancer, antibacterial, anti-inflammatory, and neuroprotective activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The key therapeutic areas where these compounds have shown significant promise are detailed below.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound derivatives. A primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a crucial mediator of signaling pathways that drive tumor growth and proliferation, and its inhibition is a validated strategy in cancer therapy.[3] Novel 5-bromoindole-2-carboxylic acid derivatives, in particular, have been synthesized and shown to effectively decrease the growth of various human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][2] The inhibition of EGFR by these compounds can lead to cell cycle arrest and the activation of apoptosis.[1]

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. 5-Bromoindole-2-carboxamides have been synthesized and evaluated for their activity against pathogenic Gram-negative bacteria.[4] Several of these compounds have exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) in the sub-micromolar range against strains like Escherichia coli and Pseudomonas aeruginosa.[4]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of nitric oxide (NO) production.[5] Overproduction of NO is a hallmark of inflammatory conditions. Certain indole derivatives have demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, with IC50 values significantly lower than the standard anti-inflammatory drug indomethacin.[6] The anti-inflammatory effects of some indole derivatives are also mediated through the inhibition of the NF-κB signaling pathway.[5]

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases. Indole-based compounds have shown promise as neuroprotective agents due to their antioxidant properties and their ability to mitigate neuronal damage.[7][8][9][10] Studies on indole-phenolic hybrids have demonstrated their ability to counter reactive oxygen species (ROS) and increase cell viability in neuronal cell lines exposed to neurotoxins.[8] The neuroprotective mechanisms of indole derivatives are often linked to the activation of antioxidant defense pathways, such as the Nrf2-antioxidant responsive element (ARE) pathway, and the modulation of signaling cascades involved in cell survival.[7]

Quantitative Biological Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of 5-Bromoindole Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
3aHepG2MTT14.3[2]
3aA549MTT> 50[2]
3aMCF-7MTT> 50[2]
23pHepG2MTT2.357[11]
23pA549MTT3.012[11]
23pSkov-3MTT2.876[11]

Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamides

Compound IDBacterial StrainMIC (µg/mL)Reference
7aE. coli0.35[4]
7bE. coli0.45[4]
7cE. coli0.55[4]
7aP. aeruginosa0.75[4]
7bP. aeruginosa0.95[4]
7cP. aeruginosa1.25[4]

Table 3: Anti-inflammatory Activity of Indole Derivatives (NO Inhibition)

Compound IDCell LineIC50 (µM)Reference
UA-1 (Indole derivative of Ursolic Acid)RAW 264.72.2 ± 0.4[5]
5a (Pyrano[3,2-e]indole intermediate)RAW 264.71.1[6]
5b (Pyrano[3,2-e]indole intermediate)RAW 264.72.3[6]
Indomethacin (Reference)RAW 264.7147.5[6]

Table 4: Neuroprotective Activity of Indole Derivatives

Compound ClassNeurotoxinCell LineEffectReference
Indole-phenolic hybridsH₂O₂SH-SY5Y~25% increase in cell viability[8]
Indole-phenolic hybridsAβ(25-35)SH-SY5Y~20-35% increase in cell viability[8]
Indole-phenolic hybridsH₂O₂SH-SY5YReduction of ROS to basal levels[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the key biological assays used to evaluate their therapeutic potential.

Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives

A general procedure for the synthesis of 5-bromo-7-azaindolin-2-one derivatives is as follows:[11]

  • Starting Material: 5-bromo-7-azaindolin-2-one.

  • Reaction: A mixture of 5-bromo-7-azaindolin-2-one, an appropriate aldehyde, and a secondary amine (e.g., pyrrolidine) in ethanol is refluxed for several hours.

  • Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a methanol/dichloromethane solvent system) and recrystallized from ethanol to yield the final compound.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.[4]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[8]

  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with the test compounds for a specified period.

  • Induction of Oxidative Stress: The cells are then exposed to an oxidative agent, such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ), for 24 hours.

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in section 3.2.

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their modulation of specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Experimental Workflow for Drug Discovery

The general workflow for the discovery of novel therapeutic agents from this compound is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization & Preclinical Studies start This compound derivatization Derivatization (e.g., Carboxamides, Azaindolinones) start->derivatization purification Purification & Characterization derivatization->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antibacterial Antibacterial Assays (e.g., MIC) purification->antibacterial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) purification->anti_inflammatory neuroprotective Neuroprotective Assays (e.g., ROS) purification->neuroprotective sar Structure-Activity Relationship (SAR) Studies anticancer->sar antibacterial->sar anti_inflammatory->sar neuroprotective->sar in_vivo In Vivo Animal Models sar->in_vivo toxicology Toxicology & Safety Assessment in_vivo->toxicology

Caption: Drug discovery workflow using this compound.

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling cascade and how 5-bromoindole derivatives can inhibit this pathway, leading to anticancer effects.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT P Apoptosis Apoptosis Inhibition AKT->Apoptosis inhibitor 5-Bromoindole Derivative inhibitor->EGFR Inhibits ATP Binding Proliferation Cell Proliferation Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Anti-inflammatory and Neuroprotective Signaling

This diagram illustrates a simplified, common pathway involved in both inflammation and oxidative stress, which can be modulated by this compound derivatives.

anti_inflammatory_neuroprotective_pathway cluster_stimuli Cellular Stressors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK Activates ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates IkappaB IκB IKK->IkappaB P NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc inhibitor 5-Bromoindole Derivative inhibitor->ROS Scavenges inhibitor->IKK Inhibits inflammation Inflammation (e.g., NO production) NFkB_nuc->inflammation ARE ARE Nrf2_nuc->ARE antioxidant Antioxidant Gene Expression ARE->antioxidant

Caption: Modulation of inflammatory and oxidative stress pathways.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant potential in treating a range of diseases, including cancer, bacterial infections, and inflammatory and neurodegenerative disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important class of compounds. Future research should focus on optimizing the lead compounds through structure-activity relationship studies, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings.

References

The Role of 5-Bromo-2-methylindole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the various substituted indoles, 5-Bromo-2-methylindole has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position enhances the molecule's reactivity, making it amenable to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[2] This strategic functionalization allows for the construction of complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound in modern drug discovery, with a focus on its role in the development of anticancer, antiviral, and neuroprotective agents.

Synthetic Utility of this compound

This compound serves as a versatile intermediate in organic synthesis. Its bromine atom provides a reactive handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Synthetic Transformations

One of the most powerful methods for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole core and various aryl or heteroaryl boronic acids. This versatility is crucial for creating diverse chemical libraries for high-throughput screening.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative

The following protocol details a general method for the Suzuki-Miyaura cross-coupling reaction, a key step in the diversification of the 5-bromoindole scaffold.

Materials:

  • 5-bromoindole derivative (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equivalents)

  • SPhos (ligand) (0.005 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the 5-bromoindole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

start Start reagents Add 5-bromoindole, arylboronic acid, and K₂CO₃ to reaction vial start->reagents catalyst Prepare catalyst solution (Pd(OAc)₂ + SPhos) in Water:Acetonitrile reagents->catalyst Prepare in parallel add_catalyst Add catalyst solution to reaction vial reagents->add_catalyst catalyst->add_catalyst heat Heat to 100°C for 30-40 min add_catalyst->heat cool Cool to room temperature heat->cool dilute_filter Dilute with ethyl acetate and filter through celite cool->dilute_filter wash Wash filtrate with water and brine dilute_filter->wash dry_concentrate Dry organic layer and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Experimental workflow for Suzuki-Miyaura coupling.

Applications in Anticancer Drug Discovery

The 5-bromoindole scaffold is prominent in the development of novel anticancer therapeutics, particularly as kinase inhibitors.[2] The indole core can mimic the purine structure of ATP, enabling compounds to bind to the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

Targeting the EGFR Signaling Pathway

Derivatives of 5-bromoindole have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4][5] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Inhibition of EGFR signaling can induce cell cycle arrest and apoptosis in cancer cells.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Inhibitor 5-Bromoindole Derivatives Inhibitor->EGFR Inhibition Nrf2_Pathway cluster_nucleus Indole Indole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

References

The Emerging Role of 5-Bromoindole Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Advantage of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived compounds with profound therapeutic value.[1] Its unique electronic properties and versatile chemical reactivity allow for the generation of diverse molecular architectures capable of interacting with a wide array of biological targets. Within the vast landscape of indole chemistry, the strategic introduction of a bromine atom at the 5-position has consistently emerged as a powerful strategy for enhancing anticancer potency. This halogenation profoundly alters the molecule's physicochemical characteristics, including lipophilicity and hydrogen bonding capacity, thereby optimizing its pharmacokinetic profile and target engagement.[2][3] This guide provides an in-depth exploration of the anticancer properties of 5-bromoindole derivatives, elucidating their mechanisms of action, outlining key structure-activity relationships, and providing robust experimental protocols for their evaluation.

Mechanistic Insights: How 5-Bromoindole Derivatives Combat Cancer

The anticancer efficacy of 5-bromoindole derivatives is not monolithic; rather, it stems from their ability to modulate multiple, critical oncogenic pathways. Two predominant mechanisms of action have been extensively characterized: the inhibition of key protein kinases and the disruption of mitotic spindle formation.

Targeting Aberrant Cell Signaling: Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In numerous malignancies, aberrant EGFR activation, through mutation or overexpression, drives uncontrolled tumor growth, making it a prime target for therapeutic intervention.[1][4] A significant body of research has demonstrated that novel 5-bromoindole-2-carboxylic acid derivatives are potent inhibitors of EGFR tyrosine kinase.[4][5] By binding to the ATP-binding site of the kinase domain, these compounds effectively block the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][4]

Key Molecular Events Following EGFR Inhibition by 5-Bromoindole Derivatives:

  • Cell Cycle Arrest: Inhibition of EGFR signaling disrupts the progression of the cell cycle, a tightly regulated process that governs cell division.[4] This halt prevents cancer cells from replicating.

  • Induction of Apoptosis: By blocking pro-survival signals emanating from EGFR, these derivatives trigger the intrinsic apoptotic pathway, leading to the systematic dismantling and elimination of cancer cells.[4][5]

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis Apoptosis Apoptosis

Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
Disrupting Cell Division: Interference with Mitotic Spindle Formation

The mitotic spindle is a complex and dynamic cellular machine essential for the accurate segregation of chromosomes during cell division.[4][5] Its proper function is a prerequisite for cancer cell proliferation and expansion.[4] Certain classes of indole derivatives, including those with carbothioamide, oxadiazole, and triazole moieties, have been identified as potent mitotic spindle disruptors.[4][5][6] These compounds interfere with microtubule dynamics, leading to a dysfunctional spindle apparatus, mitotic arrest, and ultimately, cell death.[6][7] The introduction of a 5-bromo substituent can enhance this activity, contributing to the overall anticancer profile of the molecule.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The antiproliferative potency of 5-bromoindole derivatives is exquisitely sensitive to their chemical structure. SAR studies reveal that the nature and position of substituents on the indole core and its appended functionalities are critical determinants of biological activity. For instance, in a series of novel 5-bromoindole-2-carboxylic acid derivatives, compound 3a emerged as the most potent, exhibiting superior cytotoxicity against HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cell lines.[4][5]

The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative ClassCompoundHepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
Carboxylic Acid3a PotentPotentPotent[4][5]
Carbothioamide2-NPHC ---[7]
Azaindolin-2-one23p 2.357-3.0122.357-3.012-[8][9]
Indole Phytoalexin5-Bromobrassinin --Active in vivo[3]

Note: "Potent" indicates significant activity as reported in the cited literature, with specific IC50 values detailed therein. The table is illustrative and not exhaustive.

Synthetic Strategies for 5-Bromoindole Derivatives

The synthesis of 5-bromoindole derivatives can be achieved through various established organic chemistry methodologies. A common and straightforward approach involves the electrophilic bromination of the indole nucleus. The key to a successful synthesis lies in the judicious choice of brominating agents and reaction conditions to ensure regioselectivity at the C-5 position.

A generalized synthetic scheme for novel 5-bromoindole-2-carboxylic acid derivatives is presented below. This multi-step synthesis typically begins with the bromination of an appropriate indole precursor, followed by functional group manipulations to introduce the desired side chains and pharmacophores.[10]

Synthesis_Workflow Start Indole Precursor Step1 Electrophilic Bromination Start->Step1 Intermediate1 5-Bromoindole Step1->Intermediate1 Step2 Functional Group Manipulation Intermediate1->Step2 Final Target 5-Bromoindole Derivative Step2->Final

Generalized synthetic workflow for 5-bromoindole derivatives.

Experimental Protocols for Anticancer Evaluation

The rigorous in vitro evaluation of 5-bromoindole derivatives is fundamental to understanding their therapeutic potential. The following protocols provide detailed, step-by-step methodologies for key assays used to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in complete growth medium. Replace the existing medium with 100 µL of the diluted compound or a vehicle control (e.g., 0.1% DMSO in medium).[11]

  • Incubation: Incubate the plates for 48-72 hours.[11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Assessment of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 5-bromoindole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be differentiated based on their fluorescence intensity.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA in the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.

Future Perspectives and Conclusion

5-Bromoindole derivatives represent a highly promising and versatile class of compounds in the landscape of anticancer drug discovery.[1] Their multifaceted mechanisms of action, including the potent inhibition of key oncogenic drivers like EGFR and the disruption of fundamental cellular processes such as mitosis, underscore their therapeutic potential.[1][4] The strategic placement of the bromine atom at the 5-position of the indole ring is a key design element that often enhances the desired biological activity.[3]

Future research should focus on several key areas to translate the preclinical promise of these compounds into clinical reality:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts are needed to refine the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Targets: While EGFR inhibition and mitotic disruption are well-established mechanisms, a broader investigation into other potential molecular targets could reveal new therapeutic opportunities.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical testing in animal models is essential to evaluate the in vivo efficacy, safety, and tolerability of the most promising 5-bromoindole derivatives.

  • Combination Therapies: Exploring the synergistic effects of 5-bromoindole derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and overcome drug resistance.[12]

References

Unlocking the Potential: A Technical Guide to the Antimicrobial and Antiviral Properties of 5-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, and the strategic placement of a bromine atom at the 5-position has been shown to significantly enhance the biological activity of these compounds. This technical guide provides a comprehensive overview of the antimicrobial and antiviral potential of 5-bromoindole derivatives, offering insights into their mechanism of action, quantitative activity, and the experimental protocols used for their evaluation.

Antimicrobial Potential of 5-Bromoindoles

5-Bromoindole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The introduction of the bromine atom at the C-5 position is often a key determinant of their bioactivity.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of selected 5-bromoindole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Antibacterial Activity of 5-Bromoindole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5-BromoindoleVibrio parahaemolyticus50[1]
4-BromoindoleVibrio parahaemolyticus50[1]
6-BromoindoleExtensively drug-resistant Acinetobacter baumannii (XDRAB) isolates64[2]
5-Bromoindole-2-carboxamide 7aEscherichia coli<0.35[3]
5-Bromoindole-2-carboxamide 7bEscherichia coli<0.35[3]
5-Bromoindole-2-carboxamide 7cEscherichia coli<0.35[3]
5-Bromoindole-2-carboxamide 7gEscherichia coli1.25[3]
5-Bromoindole-2-carboxamide 7hEscherichia coli0.70[3]
5-Bromoindole-2-carboxamide 7aPseudomonas aeruginosa<0.35[3]
5-Bromoindole-2-carboxamide 7bPseudomonas aeruginosa<0.35[3]
5-Bromoindole-2-carboxamide 7cPseudomonas aeruginosa<0.35[3]
5-Bromoindole-2-carboxamide 7gPseudomonas aeruginosa1.25[3]
5-Bromoindole-2-carboxamide 7hPseudomonas aeruginosa0.70[3]
5-Bromoindole-2-carboxamide 7aKlebsiella pneumoniae0.70[3]
5-Bromoindole-2-carboxamide 7bKlebsiella pneumoniae0.70[3]
5-Bromoindole-2-carboxamide 7cKlebsiella pneumoniae0.70[3]
5-Bromoindole-2-carboxamide 7gKlebsiella pneumoniae1.25[3]
5-Bromoindole-2-carboxamide 7hKlebsiella pneumoniae1.25[3]
5-Bromoindole-2-carboxamide 7aSalmonella Typhi0.35[3]
5-Bromoindole-2-carboxamide 7bSalmonella Typhi0.35[3]
5-Bromoindole-2-carboxamide 7cSalmonella Typhi0.35[3]
5-Bromoindole-2-carboxamide 7gSalmonella Typhi0.70[3]
5-Bromoindole-2-carboxamide 7hSalmonella Typhi0.35[3]
5-bromoindole-3-acetamido-polyamine 19Staphylococcus aureus ATCC 2592312.5[4]
5-bromoindole-3-acetamido-polyamine 19Pseudomonas aeruginosa ATCC 27853100[4]

Table 2: Antifungal Activity of 5-Bromoindole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
3-acyl-5-bromoindole derivativesMonilinia fructicolaNot explicitly provided, but activity was highlighted[2]
3-acyl-5-bromoindole derivativesBotrytis cinereaNot explicitly provided, but activity was highlighted[2]
Mechanisms of Antimicrobial Action

5-Bromoindoles exert their antimicrobial effects through various mechanisms, including the disruption of essential cellular processes and signaling pathways.

One key mechanism is the inhibition of quorum sensing (QS) , a cell-to-cell communication system that bacteria use to coordinate virulence factor expression.[5][6][7][8] 5-Bromoindole-3-carboxaldehyde, for instance, has been shown to significantly inhibit the production of QS-dependent virulence factors in Pseudomonas aeruginosa, such as pyocyanin, elastase, protease, and alginate.[5][6][7][8] This anti-virulence strategy can render pathogenic bacteria more susceptible to host immune responses and conventional antibiotics.

G cluster_bacteria Bacterial Cell cluster_inhibition QS_system Quorum Sensing System (e.g., LasI/LasR, RhlI/RhlR) virulence_factors Virulence Factors (Pyocyanin, Elastase, Protease, Alginate) QS_system->virulence_factors Activates bacterial_pathogenesis Bacterial Pathogenesis virulence_factors->bacterial_pathogenesis Contributes to bromoindole 5-Bromoindole-3-carboxaldehyde bromoindole->QS_system Inhibits

Inhibition of Bacterial Quorum Sensing by 5-Bromoindole-3-carboxaldehyde.

Additionally, some 5-bromoindole derivatives may exert their antimicrobial effects by interacting with mitochondrial complex II (succinate dehydrogenase), leading to the inhibition of mycelial growth and conidial germination in fungi.[2] The primary mode of action for compounds like 5-bromo-5-nitro-1,3-dioxane (bronidox) is believed to be the oxidation of essential protein thiols, which inhibits enzyme activity and subsequently microbial growth.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (or other suitable broth)

  • 5-Bromoindole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in the broth medium.

  • Serial Dilution: The 5-bromoindole derivative is serially diluted in the broth within the 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute 5-Bromoindole Derivative in 96-well Plate prepare_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Assay.

Antiviral Potential of 5-Bromoindoles

The indole nucleus is a privileged scaffold in the development of antiviral agents, and 5-bromoindole derivatives have shown promise against a variety of viruses.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected 5-bromoindole derivatives.

Table 3: Antiviral Activity of 5-Bromoindole Derivatives

CompoundVirusAssayIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2TCID501.84-144.3078.6[10]
N-tosyl-5-bromoindole derivative 50HIV-1 (Wild Type)-5.7---[11]
N-tosyl-5-bromoindole derivative 50HIV-1 (G140S mutant)-4.7---[11]
N-tosyl-5-bromoindole derivative 50HIV-1 (Y143R mutant)-5.0---[11]
5-Cl indole derivative 7cRespiratory Syncytial Virus (RSV)CPE-0.018>100>5556[12]
5-Br indole derivative 7gRespiratory Syncytial Virus (RSV)CPE-0.04849.91040[12]
2-arylsulfanylmethyl-6-bromoindole derivative III22019-nCoV Main Protease-1.6---[13]
Mechanisms of Antiviral Action

5-Bromoindoles can interfere with various stages of the viral life cycle. Some of the identified mechanisms include:

  • Viral Entry and Fusion Inhibition: Similar to the broad-spectrum antiviral Arbidol, some indole derivatives can prevent viruses from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane.[2][14]

  • Reverse Transcriptase Inhibition: Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV.[2]

G cluster_virus Viral Replication Cycle cluster_inhibition viral_entry Viral Entry & Membrane Fusion reverse_transcription Reverse Transcription (Viral RNA to DNA) viral_entry->reverse_transcription viral_replication Viral Replication reverse_transcription->viral_replication bromoindole 5-Bromoindole Derivatives bromoindole->viral_entry Inhibits bromoindole->reverse_transcription Inhibits

Antiviral Mechanisms of 5-Bromoindole Derivatives.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to evaluate the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[15]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • 5-Bromoindole derivative stock solution

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or Avicel)

  • Fixative solution (e.g., formaldehyde)

  • Staining solution (e.g., crystal violet)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a diluted virus stock to produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the 5-bromoindole derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear, unstained zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.

G start Start seed_cells Seed Host Cells in 6-well Plates start->seed_cells infect_cells Infect Cell Monolayer with Virus seed_cells->infect_cells adsorption Viral Adsorption (1-2 hours) infect_cells->adsorption add_overlay Add Overlay Medium with 5-Bromoindole Derivatives adsorption->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain count_plaques Count Plaques and Calculate EC50 fix_stain->count_plaques end End count_plaques->end

Workflow for Plaque Reduction Assay.
Experimental Protocol: TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is used to determine the viral titer, especially for viruses that do not form plaques.[16][17][18]

Materials:

  • Host cell line

  • Virus stock

  • 5-Bromoindole derivative stock solution

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Serial Dilution of Virus: Prepare serial dilutions of the virus stock.

  • Infection: Inoculate the cell monolayers with the virus dilutions.

  • Compound Treatment: Add the 5-bromoindole derivative at various concentrations to the infected wells.

  • Incubation: Incubate the plate and monitor for cytopathic effects (CPE).

  • Endpoint Determination: The endpoint is when CPE is observed in the virus control wells.

  • Calculation: The TCID50 is calculated as the virus dilution that causes CPE in 50% of the inoculated wells, often using the Reed-Muench or Spearman-Kärber method. The antiviral activity is determined by the reduction in viral titer in the presence of the compound.

Conclusion

5-Bromoindoles represent a promising class of compounds with multifaceted antimicrobial and antiviral activities. Their mechanisms of action, which include the inhibition of bacterial quorum sensing and key viral enzymes, make them attractive candidates for further drug development. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of these potent molecules in the fight against infectious diseases. Further research into the structure-activity relationships of 5-bromoindole derivatives will be crucial for designing next-generation therapeutics with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-bromo-2-methylindole, a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. The methodologies outlined are based on established chemical literature, offering reliable procedures for laboratory-scale synthesis.

Introduction

This compound serves as a crucial building block in organic synthesis. The introduction of a bromine atom at the C5 position of the 2-methylindole core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. This application note details a common and effective method for the selective bromination of 2-methylindole.

Data Presentation: A Comparative Overview of Synthetic Protocols

The synthesis of this compound can be achieved through various brominating agents and reaction conditions. Below is a summary of a well-documented method, providing key quantitative data for comparison.

Reagent/CatalystSolventTemperatureReaction TimeYieldReference
Br₂ / Ag₂SO₄H₂SO₄Room Temperature4.5 hours75%[1]

Experimental Protocol: Bromination of 2-Methylindole

This protocol details the synthesis of this compound from 2-methylindole using bromine and silver sulfate in sulfuric acid.

Materials and Reagents
  • 2-methyl-1H-indole (C₉H₉N)

  • Sulfuric acid (H₂SO₄)

  • Silver sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water/Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup : In a round-bottom flask, dissolve 2-methyl-1H-indole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL).[1]

  • Addition of Silver Sulfate : Cool the solution with an ice bath and add silver sulfate (12.5 g, 40.06 mmol). Stir the mixture for 30 minutes.[1]

  • Addition of Bromine : Add bromine (6.4 g, 40.05 mmol) dropwise to the solution over a period of 30 minutes.[1]

  • Reaction : After the addition of bromine is complete, allow the solution to stir for 4 hours at room temperature.[1]

  • Quenching : Quench the reaction by carefully pouring the mixture into a beaker containing 300 mL of an ice/water slurry.[1]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).[1]

  • Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution in vacuo to yield the crude product.[1]

  • Purification : The resulting light brown solid is 5-bromo-2-methyl-1H-indole (6 g, 75% yield).[1] Further purification can be achieved by recrystallization if necessary.

Characterization Data
  • Appearance : Light brown solid[1]

  • Melting Point : 104-107 °C

  • ¹H-NMR (300 MHz, CDCl₃) : δ 11.23 (s, 1H), 7.56 (s, 1H), 7.21 (d, J = 8.7 Hz, 1H), 7.07 - 7.09 (m, 1H), 6.11 (s, 1H), 2.38 (s, 3H)[1]

  • LC/MS (ES, m/z) : [M+H]⁺ 211.0[1]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound Start Start: 2-methylindole Reaction Reaction: 1. Dissolve in H₂SO₄ 2. Add Ag₂SO₄ 3. Add Br₂ dropwise 4. Stir at RT for 4h Start->Reaction Reagents Quench Quenching: Pour into ice/water Reaction->Quench Work-up Extraction Extraction: with Dichloromethane Quench->Extraction Drying Drying: over Na₂SO₄ Extraction->Drying Concentration Concentration: in vacuo Drying->Concentration Product Product: This compound Concentration->Product Isolation

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols: Bromination of 2-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Halogenated indoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules through various cross-coupling reactions. The selective bromination of 2-methylindole at the C3-position is a key transformation, yielding 3-bromo-2-methylindole, a valuable intermediate for the introduction of diverse functionalities. This document provides a detailed protocol for the efficient and regioselective bromination of 2-methylindole using N-bromosuccinimide (NBS), a mild and effective brominating agent.

Reaction Principle

The bromination of 2-methylindole is an electrophilic aromatic substitution reaction. The indole nucleus is an electron-rich heterocycle, with the C3-position being the most nucleophilic and thus the most susceptible to electrophilic attack. N-bromosuccinimide serves as a source of an electrophilic bromine species (Br+), which reacts selectively at the C3-position to form the desired 3-bromo-2-methylindole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Physical State
2-MethylindoleC₉H₉N131.1759White to off-white solid
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-178White crystalline solid
3-Bromo-2-methyl-1H-indoleC₉H₈BrN210.0790-92White to pale yellow solid

Experimental Protocol

This protocol is for the synthesis of 3-bromo-2-methylindole from 2-methylindole using N-bromosuccinimide.

Materials:

  • 2-Methylindole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindole (1.0 eq.) in anhydrous dimethylformamide (DMF) (approximately 5-10 mL per gram of 2-methylindole).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 8:2). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of DMF).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 3-bromo-2-methylindole as a solid.

Expected Yield:

Yields for this reaction are typically high, often in the range of 85-95%.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the bromination of 2-methylindole.

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 2-Methylindole in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs Maintain T ≤ 5 °C stir Stir at 0 °C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with cold water monitor->quench Reaction complete extract Extract with CH₂Cl₂ quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography product 3-Bromo-2-methylindole chromatography->product

Caption: Experimental workflow for the synthesis of 3-bromo-2-methylindole.

Signaling Pathway: Electrophilic Bromination Mechanism

The diagram below outlines the mechanism of the electrophilic aromatic substitution reaction.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation indole 2-Methylindole (Nucleophile) attack Nucleophilic attack of indole C3 on Bromine indole->attack nbs N-Bromosuccinimide (NBS) (Electrophile Source) nbs->attack sigma_complex Sigma Complex (Arenium Ion) Resonance Stabilized attack->sigma_complex Formation of C-Br bond deprotonation Deprotonation at C3 by Succinimide anion sigma_complex->deprotonation Loss of proton to restore aromaticity product 3-Bromo-2-methylindole deprotonation->product succinimide Succinimide deprotonation->succinimide

Caption: Mechanism of electrophilic bromination of 2-methylindole with NBS.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif prevalent in a vast number of natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole core is a cornerstone of medicinal chemistry and materials science, enabling the modulation of biological activity and the fine-tuning of physicochemical properties. Among the various positions on the indole ring, the C5 position is a frequent site for modification. Palladium-catalyzed cross-coupling reactions have become indispensable and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, utilizing the readily available 5-bromoindole as a starting material.[1]

These application notes provide a comprehensive overview and detailed experimental protocols for five key palladium-catalyzed cross-coupling reactions of 5-bromoindoles: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. These methodologies facilitate the introduction of aryl, vinyl, alkynyl, amino, and various other carbon-based moieties, respectively, granting access to a diverse library of 5-substituted indole derivatives.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are oxidative addition, transmetalation (for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and reductive elimination to regenerate the active palladium(0) catalyst and yield the desired product.[1]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation / Migratory Insertion PdII->Transmetalation Intermediate R-Pd(II)-R' Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product ArylHalide Aryl Halide (R-X) (e.g., 5-Bromoindole) ArylHalide->OxAdd CouplingPartner Coupling Partner (R'-M) CouplingPartner->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with 5-bromoindole is depicted below. It is crucial to maintain an inert atmosphere throughout the setup and reaction to prevent catalyst degradation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Weigh Reagents: 5-Bromoindole, Coupling Partner, Base, Catalyst, Ligand b Add Solids to Reaction Vessel a->b c Evacuate & Backfill with Inert Gas (3x) b->c d Add Degassed Solvent(s) c->d e Heat to Desired Temperature d->e f Monitor Reaction Progress (TLC, LC-MS) e->f g Cool to Room Temperature f->g h Aqueous Work-up & Extraction g->h i Dry & Concentrate Organic Layer h->i j Purify by Column Chromatography i->j

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Data Presentation: Comparative Overview of Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings of 5-bromoindole.

Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole [2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃Water-Acetonitrile (4:1)371895
2p-Tolylboronic acidNa₂PdCl₄ (5)ˢSPhos (15)K₂CO₃Water-Acetonitrile (4:1)371892
3N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High

Table 2: Heck Coupling of 5-Bromoindole

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)TimeYield (%)
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97

Table 3: Sonogashira Coupling of 5-Bromoindole

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5) / CuI (2.5)DiisopropylamineTHFRT389
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85

Table 4: Buchwald-Hartwig Amination of 5-Bromoindole

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane100-11012-24High
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene802-480-95

Table 5: Stille Coupling of 5-Bromoindole

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (5)--Toluene10012Moderate-High
22-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(2-furyl)₃ (8)-DMF8016High

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 5-Phenylindole

This protocol describes a mild, aqueous-phase Suzuki-Miyaura coupling of 5-bromoindole with phenylboronic acid.[2]

Materials:

  • 5-Bromoindole (19.6 mg, 0.1 mmol, 1.0 equiv)

  • Phenylboronic acid (14.6 mg, 0.12 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (41.5 mg, 0.3 mmol, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1.1 mg, 0.005 mmol, 0.005 equiv)

  • SPhos (2.1 mg, 0.005 mmol, 0.005 equiv)

  • Water-Acetonitrile (4:1 mixture, 1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole, phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1 mL of the water-acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylindole.

Heck Reaction: Synthesis of 5-Styrylindole

This protocol details the Heck coupling of 5-bromoindole with styrene using microwave-assisted heating.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Styrene (1.5 equiv)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)

  • SPhos (15 mol%)

  • Sodium carbonate (Na₂CO₃) (4.0 equiv)

  • Acetonitrile/Water (1:1, v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole, sodium carbonate, Na₂PdCl₄, and SPhos.

  • Purge the vial with argon for 5 minutes.

  • Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene.

  • Securely seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 5-(Phenylethynyl)indole

This protocol describes a standard Sonogashira coupling of 5-bromoindole with phenylacetylene.[1]

Materials:

  • 5-Bromoindole (157 mg, 0.81 mmol, 1.0 equiv)

  • Phenylacetylene (0.097 mL, 0.89 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (28.4 mg, 0.04 mmol, 0.05 equiv)

  • Copper(I) iodide (CuI) (3.8 mg, 0.02 mmol, 0.025 equiv)

  • Diisopropylamine (0.79 mL, 5.67 mmol, 7.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a solution of 5-bromoindole in THF at room temperature under an inert atmosphere, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and phenylacetylene.

  • Stir the reaction for 3 hours at room temperature.

  • Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Buchwald-Hartwig Amination: Synthesis of 5-(Morpholino)indole

This protocol details the Buchwald-Hartwig amination of 5-bromoindole with morpholine.[1]

Materials:

  • 5-Bromoindole (19.6 mg, 0.1 mmol, 1.0 equiv)

  • Morpholine (10.5 µL, 0.12 mmol, 1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (65.2 mg, 0.2 mmol, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.3 mg, 0.0025 mmol, 0.0025 equiv)

  • Xantphos (2.9 mg, 0.005 mmol, 0.005 equiv)

  • Anhydrous dioxane (1 mL)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous dioxane, followed by morpholine via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Stille Coupling: Synthesis of 5-Vinylindole

This protocol provides a general method for the Stille coupling of 5-bromoindole with vinyltributyltin, adapted from standard procedures.

Materials:

  • 5-Bromoindole (196 mg, 1.0 mmol, 1.0 equiv)

  • Vinyltributyltin (0.38 mL, 1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 0.05 equiv)

  • Anhydrous Toluene (10 mL)

  • Saturated aqueous potassium fluoride (KF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromoindole and Pd(PPh₃)₄.

  • Add anhydrous toluene, followed by vinyltributyltin.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by a water and brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-vinylindole product.

Reaction Selection Guide

Choosing the appropriate cross-coupling reaction depends on the desired substituent to be introduced at the C5 position of the indole ring. The following decision tree provides a simplified guide for selecting a suitable reaction.

Reaction_Selection start What functional group to introduce at the C5 position of indole? q1 C-C or C-N bond? start->q1 q2 Type of C-C bond? q1->q2 C-C buchwald Buchwald-Hartwig (Amino) q1->buchwald C-N suzuki Suzuki-Miyaura (Aryl/Vinyl) q2->suzuki sp2-sp2 heck Heck (Vinyl) q2->heck sp2-sp2 (alkene) sonogashira Sonogashira (Alkynyl) q2->sonogashira sp2-sp stille Stille (Aryl/Vinyl/Alkynyl) q2->stille Versatile C-C

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful method is particularly valuable in medicinal chemistry and drug development for the derivatization of heterocyclic scaffolds. The indole nucleus is a privileged structure present in numerous natural products and pharmaceuticals.[1][2] Functionalization at the 5-position of the indole ring via Suzuki-Miyaura coupling of 5-bromoindole with various boronic acids or esters allows for the introduction of diverse aryl and heteroaryl substituents, which can significantly modulate the biological activity of the resulting molecules.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura coupling for 5-bromoindole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid) and an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yields and minimizing side products.[3]

A common side reaction observed with 5-bromoindole is debromination, which can be mitigated by protecting the indole nitrogen with groups like Boc or SEM.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of 5-bromoindole and its analogs with different boronic acids, offering a comparative view of catalysts, bases, solvents, and yields.

Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295[4][5]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465[4]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422[4][5]
Pd(PPh₃)₂Cl₂PPh₃K₂CO₃Dimethoxyethane80475[5]

Table 2: Selected Conditions for the Suzuki-Miyaura Coupling of 5-Bromoindole with Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (5)SPhos (5)K₂CO₃ (3)Water:Acetonitrile (4:1)371890-95[1][6]
4-Tolylboronic acidNa₂PdCl₄ (5)SSPhos (5)K₂CO₃ (3)Water:Acetonitrile (4:1)371892[6]
4-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)K₂CO₃ (3)Water:Acetonitrile (4:1)371894[6]
Naphthalene-2-boronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 (Microwave)0.597[1][7]
Phenylboronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Water100-High[8]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of 5-bromoindole derivatives, one using conventional heating and another employing microwave irradiation.

Protocol 1: Aqueous Suzuki-Miyaura Coupling at Mild Temperature

This protocol describes a mild, aqueous-phase Suzuki-Miyaura coupling of 5-bromoindole with an arylboronic acid.[1][6][9]

Materials:

  • 5-Bromoindole (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv.) or Na₂PdCl₄ (0.05 equiv.)

  • SPhos or SSPhos (0.005 - 0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[1]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) (0.005 equiv.) and the ligand (e.g., SPhos) (0.005 equiv.) in the water:acetonitrile solvent mixture.[1]

  • Add the catalyst solution to the reaction vial containing the solids.[1]

  • Seal the vial and stir the mixture at 37 °C for 18 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details a rapid Suzuki-Miyaura coupling using microwave irradiation.[1][7]

Materials:

  • 5-Bromoindole (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[1]

  • Add ethanol to the vial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Bromoindole (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0-3.0 equiv) - Catalyst & Ligand vial Add solids to reaction vial reagents->vial solvent Add degassed solvent (e.g., Dioxane/H₂O) vial->solvent degas Evacuate & backfill with inert gas (3x) solvent->degas heat Heat to target temp. with vigorous stirring degas->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to RT & dilute with organic solvent monitor->cool extract Aqueous work-up & extraction cool->extract dry Dry organic layer & concentrate extract->dry purify Purify by column chromatography dry->purify product product purify->product Final Product: 5-Arylindole

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromoindole.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 Ar-Br oa_label Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 Ar'-B(OH)₂ Base tm_label Transmetalation pd_complex2->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of 5-Bromo-2-methylindole in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylindole is a versatile heterocyclic building block with significant applications in pharmaceutical development. Its unique chemical structure, featuring a bromine atom at the 5-position and a methyl group at the 2-position of the indole scaffold, provides a valuable starting point for the synthesis of a diverse range of bioactive molecules. The indole core is a privileged structure in medicinal chemistry, and the presence of the bromine atom offers a handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1]

Derivatives of 5-bromoindoles have demonstrated a broad spectrum of biological activities, including potent anticancer, neuroprotective, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in drug discovery, with a focus on the development of novel therapeutic agents.

Key Applications in Pharmaceutical Development

Anticancer Agents

A primary application of this compound derivatives is in the development of novel anticancer therapeutics. The indole scaffold can mimic the purine core of ATP, enabling these compounds to act as competitive inhibitors of various protein kinases that are often dysregulated in cancer.[3]

Targeting Kinase Signaling Pathways:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have highlighted the potential of 5-bromoindole derivatives as potent inhibitors of EGFR tyrosine kinase.[2][4] Overactivation of the EGFR signaling pathway is a common driver of cell proliferation, angiogenesis, and metastasis in many cancers.[2][5] By blocking this pathway, 5-bromoindole-based compounds can induce cell cycle arrest and apoptosis in cancer cells.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis.[5][6] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[6]

A notable example, while structurally an analog, is the development of 5-bromo-7-azaindolin-2-one derivatives which have shown significant antitumor activity. One of the most potent compounds from a synthesized series, compound 23p , demonstrated broad-spectrum antitumor potency, proving to be significantly more potent than the established drug Sunitinib against several cancer cell lines.[1]

Data Presentation

The following table summarizes the in vitro anticancer activity of a representative 5-bromo-7-azaindolin-2-one derivative, compound 23p , which showcases the potential of the 5-bromo-indole core structure.

CompoundTarget Cell LineIC50 (µM)Reference Drug (Sunitinib) IC50 (µM)
23p HepG2 (Liver Cancer)2.35731.594
23p A549 (Lung Cancer)2.89149.036
23p Skov-3 (Ovarian Cancer)3.012Not specified

Data extracted from "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety".[1]

Experimental Protocols

Protocol 1: Synthesis of a 5-Bromo-7-azaindolin-2-one Derivative (Analogous to this compound applications)

This protocol describes the synthesis of a (Z)-5-[(5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide (23p ), a potent antitumor agent.[1]

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • (Z)-5-formyl-2,4-dimethyl-N-(3-(piperidin-1-yl)propyl)-1H-pyrrole-3-carboxamide

  • Ethanol

  • Piperidine

  • Standard laboratory glassware and purification equipment

Procedure:

  • A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 mmol) and (Z)-5-formyl-2,4-dimethyl-N-(3-(piperidin-1-yl)propyl)-1H-pyrrole-3-carboxamide (1.0 mmol) is suspended in ethanol (20 mL).

  • Piperidine (0.1 mmol) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The collected solid is washed with cold ethanol and then dried under vacuum to yield the final product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][2][3]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, Skov-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assay (MTT Assay) InVitro->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) InVitro->KinaseAssay DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis LeadOptimization Lead Optimization (SAR Studies) DataAnalysis->LeadOptimization

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-methylindole as a key starting material in the synthesis of potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the bromine atom at the 5-position offers a versatile handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. These notes are intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors for drug discovery and development.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a versatile heterocyclic building block for the synthesis of a variety of biologically active compounds. In the context of kinase inhibitor development, the indole core can mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a crucial functional group for introducing diverse aryl and heteroaryl moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Targeted Signaling Pathways

Derivatives of this compound can be designed to target a range of protein kinases implicated in proliferative diseases, particularly cancer. Key signaling pathways that can be targeted include:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Dysregulation of these pathways is a common driver of tumor growth, angiogenesis, and metastasis.

  • Non-Receptor Tyrosine Kinases: Including members of the Src family and Bruton's tyrosine kinase (BTK), which play critical roles in cell signaling, proliferation, and survival.

  • Serine/Threonine Kinases: Such as the Raf kinases (A-Raf, B-Raf, c-Raf/Raf-1) in the MAPK/ERK signaling cascade, and Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR tyrosine kinase activity by small molecules can block downstream signaling, leading to cell cycle arrest and apoptosis.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits ATP Binding Ras Ras P->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Suzuki_Workflow start Start: this compound & Arylboronic Acid reaction_setup Reaction Setup: - Add Pd(PPh3)4, K3PO4 - Add Dioxane/Water - Inert Atmosphere (Ar/N2) start->reaction_setup heating Heating: - Stir at 85-95 °C for 15h reaction_setup->heating monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) heating->monitoring workup Aqueous Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water & Brine monitoring->workup Reaction Complete drying Drying & Concentration: - Dry over Na2SO4 - Concentrate in vacuo workup->drying purification Purification: - Silica Gel Column Chromatography drying->purification product Product: 5-Aryl-2-methylindole purification->product

Application Notes and Protocols for Determining the Cytotoxicity of 5-Bromoindole Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromoindole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The incorporation of a bromine atom at the 5-position of the indole ring often enhances the therapeutic potential of the scaffold, leading to compounds with anticancer, antimicrobial, and neuroprotective properties.[1][2] Many 5-bromoindole derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell proliferation and survival in many cancers.[2][3]

A fundamental method for evaluating the potential of these compounds is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[4] The assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

These application notes provide a detailed protocol for using the MTT assay to determine the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines, present summarized data, and illustrate the experimental workflow and a relevant biological pathway.

Data Presentation: In Vitro Cytotoxicity of 5-Bromoindole Derivatives

The following table summarizes the cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeTarget Cell LineCell TypeIC₅₀ (µM)Reference
5-bromoindole carbothioamide derivativeHUVECEndothelial711.7 µg/mL[2]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549Lung Carcinoma14.4 µg/mL[7]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVECEndothelial5.6 µg/mL[7]
7-acetamido-2-(4-methoxyphenyl)-5-bromo-3-trifluoroacetylindole (5g)A549Lung Carcinoma2.72[8]
7-acetamido-2-(4-(trifluoromethyl)phenyl)-5-bromo-3-trifluoroacetylindole (5h)A549Lung Carcinoma3.26[8]
7-acetamido-2-(4-fluorophenyl)-5-bromo-3-trifluoroacetylindole (5f)A549Lung Carcinoma5.03[8]
7-acetamido-2-phenyl-5-bromo-3-trifluoroacetylindole (5e)A549Lung Carcinoma9.94[8]
7-acetamido-2-(4-fluorophenyl)-5-bromo-3-trifluoroacetylindole (5f)HeLaCervical Cancer7.95[8]
7-acetamido-2-(4-methoxyphenyl)-5-bromo-3-trifluoroacetylindole (5g)HeLaCervical Cancer8.74[8]
7-acetamido-2-(4-(trifluoromethyl)phenyl)-5-bromo-3-trifluoroacetylindole (5h)HeLaCervical Cancer10.72[8]
7-acetamido-2-phenyl-5-bromo-3-trifluoroacetylindole (5e)HeLaCervical Cancer12.89[8]

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of 5-bromoindole derivatives using the MTT assay with adherent cancer cell lines.

1. Materials and Reagents

  • Cell Lines: Human cancer cell lines of interest (e.g., A549, MCF-7, HeLa).[1]

  • 5-Bromoindole Derivatives: Test compounds.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.[9]

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[10] Mix thoroughly by vortexing and filter-sterilize the solution using a 0.22 µm syringe filter. Store in the dark at -20°C for up to 6 months.

  • Formazan Solubilization Solution: DMSO or an aqueous solution such as 10% SDS in 0.01 M HCl.[1][10]

  • Equipment: 96-well flat-bottom sterile cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (spectrophotometer), inverted microscope, sterile tubes, and general cell culture equipment.

2. Preparation of Test Compounds

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each 5-bromoindole derivative by dissolving it in 100% DMSO.[9] The high solubility of 5-bromoindole in DMSO makes it a suitable solvent.[9]

  • Prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final treatment concentrations. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

  • Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the test compound wells.

3. MTT Assay Protocol (Adherent Cells)

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete medium).[1][2] The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[11]

  • Compound Treatment:

    • After 24 hours, carefully remove the culture medium.

    • Add 100 µL of the medium containing the various concentrations of the 5-bromoindole derivatives to the respective wells.

    • Include wells for a vehicle control (cells treated with medium containing DMSO) and a blank control (medium only, no cells).[4]

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[2][11]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[12]

    • Gently mix the plate.

    • Return the plate to the incubator and incubate for 2 to 4 hours.[4][10] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the attached cells.[10]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][10]

    • Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][10] A reference wavelength of 630 nm can be used to reduce background noise.

4. Data Analysis

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.[11]

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate (e.g., 5x10³ cells/well) adhere Incubate for 24h (37°C, 5% CO₂) seed_cells->adhere treat_cells Treat cells with various concentrations of 5-bromoindole derivatives adhere->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Aspirate medium & add DMSO to dissolve crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % viability & determine IC₅₀ values measure->analyze

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_effects EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation Apoptosis Apoptosis Compound 5-Bromoindole Derivatives Compound->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 5-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoles represent a class of halogenated indole compounds that have garnered significant interest in antimicrobial research and drug development. Halogenation of the indole scaffold has been shown to enhance antimicrobial and antibiofilm properties.[1] These synthetic compounds and their derivatives are being explored for their potential to combat drug-resistant pathogens. The antimicrobial activity of halogenated indoles is believed to occur through multiple mechanisms, including the disruption of bacterial membranes and the suppression of virulence gene expression.[1][2] Notably, certain bromoindoles have been identified as inhibitors of quorum sensing, a bacterial communication process that regulates virulence factor production.[3][4][5][6]

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This document provides detailed protocols for determining the MIC of 5-bromoindoles using the broth microdilution and agar dilution methods, in accordance with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Physicochemical Properties of 5-Bromoindole

5-Bromoindole is a crystalline solid that is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, ether, and chloroform.[7][8][9] This property is a critical consideration for the preparation of stock solutions for MIC testing.

Experimental Protocols

Two primary methods for determining the MIC of 5-bromoindoles are the broth microdilution and agar dilution methods. The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium, typically performed in 96-well microtiter plates.[10][11]

Materials:

  • 5-Bromoindole compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or round-bottom)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of 5-Bromoindole Stock Solution:

    • Due to the poor aqueous solubility of 5-bromoindole, a stock solution should be prepared in 100% DMSO at a concentration 100-fold higher than the highest concentration to be tested to minimize the final concentration of DMSO in the assay.

    • For example, to test up to a final concentration of 128 µg/mL, prepare a 12.8 mg/mL stock solution in DMSO.

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be required.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add an additional 50 µL of CAMHB to the wells in column 12 to serve as a sterility control.

    • Create a serial two-fold dilution of the 5-bromoindole compound.

      • Add 100 µL of the highest concentration of the compound (in CAMHB with a low percentage of DMSO) to the wells in the first column.

      • Transfer 50 µL from the first column to the second, mix thoroughly, and continue the serial dilution across the plate to the tenth column.

      • Discard the final 50 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 50 µL of the prepared bacterial suspension.

    • The final volume in each well will be 100 µL.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of 5-bromoindole at which there is no visible growth.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[7] This method is particularly useful for testing multiple isolates simultaneously.

Materials:

  • 5-Bromoindole compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of 5-Bromoindole Stock Solution:

    • Prepare a stock solution in DMSO as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of tubes with the appropriate amount of 5-bromoindole solution to achieve the desired final concentrations when mixed with the agar. The volume of the drug solution should not exceed 10% of the total volume of the agar.

    • Add the appropriate volume of the 5-bromoindole working solution to each tube of molten agar.

    • Mix each tube thoroughly and pour the contents into sterile petri dishes.

    • Allow the agar to solidify completely.

    • Include a control plate with no 5-bromoindole.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

    • Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of the compound.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of 5-bromoindole that completely inhibits visible growth. A single colony or a faint haze should be disregarded.

Data Presentation

Summarize all quantitative MIC data into clearly structured tables for easy comparison.

Table 1: MIC of 5-Bromoindoles against various bacterial strains using Broth Microdilution.

Bacterial Strain5-Bromoindole A (µg/mL)5-Bromoindole B (µg/mL)Control Antibiotic (µg/mL)
S. aureus ATCC 2921316322
E. coli ATCC 25922641288
P. aeruginosa PAO1128>12816
MRSA Strain 13264>128

Table 2: MIC of 5-Bromoindoles against various bacterial strains using Agar Dilution.

Bacterial Strain5-Bromoindole A (µg/mL)5-Bromoindole B (µg/mL)Control Antibiotic (µg/mL)
S. aureus ATCC 2921316322
E. coli ATCC 25922641288
P. aeruginosa PAO1128>12816
MRSA Strain 13264>128

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare 5-Bromoindole Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in Microtiter Plate/Agar Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for MIC determination of 5-bromoindoles.

Postulated Signaling Pathway Inhibition

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) AHL_Synthase->AHL Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binds and activates Virulence_Genes Virulence Genes Receptor->Virulence_Genes Induces expression Virulence_Factors Virulence Factors (Biofilm, Toxins, etc.) Virulence_Genes->Virulence_Factors Production 5_Bromoindole 5_Bromoindole 5_Bromoindole->Receptor Inhibits

Caption: Postulated mechanism of 5-bromoindole via quorum sensing inhibition.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-bromoindole derivatives utilizing the Fischer indole synthesis. This classic and versatile reaction is a cornerstone in organic synthesis for constructing the indole scaffold, a privileged structure in numerous biologically active compounds. 5-Bromoindoles are particularly valuable as key intermediates in the development of pharmaceuticals, most notably as kinase inhibitors in cancer therapy.[1] The bromine atom not only serves as a crucial pharmacophoric element but also provides a synthetic handle for further molecular diversification through cross-coupling reactions.[1]

Introduction to the Fischer Indole Synthesis

First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis is an acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde. The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), along with the reaction temperature and solvent, can significantly influence the reaction's outcome and yield.

Data Presentation: Synthesis of 5-Bromoindole Derivatives

The following tables summarize quantitative data for the Fischer indole synthesis of various 5-bromoindole derivatives, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Synthesis of 2- and 2,3-Substituted 5-Bromoindoles

ProductKetone/AldehydeCatalystSolventReaction ConditionsYield (%)Reference
5-Bromo-2-methyl-1H-indoleAcetoneZnCl₂EthanolRefluxNot specified[1]
5-Bromo-3-methyl-1H-indolePropionaldehydeNot specifiedNot specifiedNot specified82Supporting information - The Royal Society of Chemistry
5-Bromo-2-phenyl-1H-indolePhenylacetylenePolyphosphoric AcidCo-solventNot specified80[3]
5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine*Ethyl methyl ketonePolyphosphoric AcidNot specified160-180°C53[4]

*Note: This is a 7-azaindole derivative, a closely related and biologically important scaffold.

Table 2: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole (a structural isomer of a 5-bromoindole derivative)

ProductKetoneCatalystSolventReaction ConditionsYield (%)Reference
6-Bromo-1,2,3,4-tetrahydrocarbazoleCyclohexanoneAcetic AcidAcetic AcidReflux, 2.5 hrs81.1[5]
1,2,3,4-Tetrahydrocarbazole CyclohexanoneAcetic AcidAcetic AcidReflux54.53[6]
1,2,3,4-TetrahydrocarbazoleCyclohexanoneZnCl₂Not specifiedMicrowave, 110°C79.89[7]

**Note: Data for the non-brominated analogue is provided for comparison of reaction conditions and yields.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative 5-bromoindole derivatives.

Protocol 1: Synthesis of 5-Bromo-2-methyl-1H-indole

This protocol is adapted from a general procedure for the Fischer indole synthesis.[1]

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Zinc chloride (anhydrous)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Hydrazone Formation (optional, can be performed in situ):

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes.

    • Monitor the formation of the phenylhydrazone by TLC.

  • Fischer Indole Cyclization:

    • To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.

    • If necessary, further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from the synthesis of 3-t-butyl-1,2,3,4-tetrahydrocarbazole.[5]

Materials:

  • 4-Bromophenylhydrazine

  • Cyclohexanone

  • Glacial acetic acid

Equipment:

  • Three-necked flask

  • Condenser

  • Thermometer

  • Nitrogen inlet

  • Stirrer

Procedure:

  • Combine 4-bromophenylhydrazine and cyclohexanone in a three-necked flask equipped with a condenser, thermometer, and nitrogen inlet.

  • Add glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 2.5 hours.

  • After cooling, the crude product can be isolated. The original procedure for a similar compound involved washing with water and methanol.

  • The product can be purified by chromatography on alumina.

Characterization Data

5-Bromo-3-methyl-1H-indole:

  • Appearance: Brown solid

  • Melting Point: 73-75 °C

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H).

  • ¹³C NMR (125 MHz, CDCl₃) δ: 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64.

1,2,3,4-Tetrahydrocarbazole (Non-brominated analog):

  • Appearance: Pale brown solid

  • Melting Point: 116-118 °C

  • IR (neat) cm⁻¹: 3401, 2928, 2848, 1470, 1305, 1235, 739

  • ¹H NMR (300 MHz, CDCl₃) δ: 1.86-1.99 (br m, 4 H), 2.74 (br t, 4 H, J = 6), 7.08-7.71 (br m, 2 H), 7.29 (m, 1 H), 7.49 (m, 1 H), 7.64 (br s, 1 H)

  • ¹³C NMR (75 MHz, CDCl₃) δ: 20.05, 22.20, 22.32, 22.42, 108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_tautomerization Tautomerization cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone + Ketone/Aldehyde - H₂O Ketone Ketone/Aldehyde Enehydrazine Enehydrazine Hydrazone->Enehydrazine Acid Catalyst (H⁺) Diimine Di-imine Intermediate Enehydrazine->Diimine Aminal Aminal Intermediate Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - NH₃ Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

General Experimental Workflow

Experimental_Workflow Reactants 1. Mix Arylhydrazine and Ketone/Aldehyde Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reaction 3. Heat to Reflux Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Aqueous Work-up and Extraction Monitoring->Workup Purification 6. Column Chromatography Workup->Purification Characterization 7. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Fischer indole synthesis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bromoindole 5-Bromoindole Derivative Bromoindole->PI3K inhibits Bromoindole->Akt inhibits Bromoindole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Bromoindole 5-Bromoindole Derivative Bromoindole->Raf inhibits Bromoindole->MEK inhibits

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

References

Environment-Friendly Synthesis of 5-Bromoindole Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromoindole is a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds and other fine chemicals. Traditional synthesis routes for 5-bromoindole often involve harsh reagents, significant waste generation, and the formation of undesirable isomers, posing environmental and safety concerns. This document outlines greener, more sustainable synthetic approaches to 5-bromoindole, providing detailed protocols and comparative data for researchers, scientists, and professionals in drug development. The focus is on methods that minimize environmental impact by employing milder conditions, reducing hazardous waste, and improving atom economy.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of 5-bromoindole have been developed, each with distinct advantages and disadvantages in terms of yield, purity, number of steps, and environmental footprint. The following table summarizes quantitative data for two prominent environment-friendly methods.

Synthetic RouteStarting MaterialKey Reagents/CatalystsNumber of StepsOverall YieldPurityKey Advantages
Five-Step "Green" Synthesis IndolePd/C, H₂, Acetylating reagent, Brominating agent (e.g., NBS), Dehydrogenation catalyst5~46-75%≥95%Avoids high acid/alkali conditions, controls isomer formation, milder reaction conditions.[1][2]
Three-Step Synthesis via Sulfonation IndoleSodium bisulfite, Acetic anhydride, Bromine3~59%HighFewer steps, well-established and reliable method.[2]

Method 1: Five-Step Environment-Friendly Synthesis via Indoline Intermediate

This five-step synthesis is presented as a "green" alternative to traditional methods.[1][3] It strategically protects the indole core to achieve selective bromination at the 5-position, thus avoiding the formation of unwanted isomers and allowing for milder reaction conditions.

Logical Workflow of the Five-Step Synthesis

Five_Step_Synthesis Indole Indole Indoline Indoline Indole->Indoline 1. Hydrogenation (Pd/C, H₂) NAcetylindoline N-Acetylindoline Indoline->NAcetylindoline 2. Acetylation (Acylating Reagent) NAcetyl5bromoindoline N-Acetyl-5-bromoindoline NAcetylindoline->NAcetyl5bromoindoline 3. Bromination (Clean Brominating Agent) Bromoindoline5 5-Bromoindoline NAcetyl5bromoindoline->Bromoindoline5 4. Deacetylation (Acidic Conditions) Bromoindole5 5-Bromoindole Bromoindoline5->Bromoindole5 5. Oxidative Dehydrogenation

Caption: Workflow of the five-step green synthesis of 5-bromoindole.

Experimental Protocols

Step 1: Synthesis of Indoline

  • In a high-pressure reactor, combine 100 g of indole, 5-12 g of 10% Palladium on carbon (Pd/C), and 180-200 g of an organic solvent like toluene or xylene.[1][2][3]

  • Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 1-2.5 MPa.

  • Heat the mixture to 70-150°C and stir until the reaction is complete (monitored by chromatography).[1]

  • Cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

  • The filtrate containing indoline can be purified by distillation under reduced pressure. A yield of approximately 90% can be expected.[1]

Step 2: Synthesis of N-Acetylindoline

  • Dissolve the indoline obtained from the previous step in a halogenated solvent such as 1,2-dichloroethane.[2]

  • Add an acetylating reagent, for example, acetic anhydride or acetyl chloride, to the solution. The molar ratio of indoline to the acetylating reagent is typically 1:1 to 1:2.[1]

  • Maintain the reaction temperature between 0-50°C and stir until the reaction is complete.[1]

  • Upon completion, the N-acetylindoline can be isolated and purified.

Step 3: Synthesis of N-Acetyl-5-bromoindoline

  • Dissolve the N-acetylindoline in a suitable solvent like 1,2-dichloroethane.[2]

  • Cool the solution to 0-5°C.[2]

  • Slowly add a "clean" brominating agent. Options include N-bromosuccinimide (NBS) or a combination of hydrobromic acid and hydrogen peroxide.[1]

  • Maintain the temperature and stir the mixture until the starting material is consumed.

  • The product, N-acetyl-5-bromoindoline, can then be isolated from the reaction mixture.

Step 4: Synthesis of 5-Bromoindoline

  • To the N-acetyl-5-bromoindoline, add an acidic solution, such as concentrated hydrochloric acid in an alcohol solvent (e.g., ethanol).[1]

  • Heat the reaction mixture to 30-100°C for 4-8 hours to facilitate deacetylation.[1]

  • After the reaction is complete, neutralize the mixture with an aqueous alkali solution (e.g., sodium hydroxide).[1]

  • Extract the 5-bromoindoline with an organic solvent. A yield of around 98% for this step has been reported.[4]

Step 5: Synthesis of 5-Bromoindole

  • Dissolve the 5-bromoindoline in a suitable solvent.

  • Add a dehydrogenation catalyst.

  • Heat the mixture to 40-150°C and introduce an oxidizing agent, such as air or oxygen, at a controlled flow rate.[1]

  • The reaction is typically monitored by chromatography and can take 7-40 hours.[1]

  • Upon completion, filter the reaction mixture to remove the catalyst and purify the filtrate to obtain the final 5-bromoindole product. A yield of approximately 75% for this final step has been achieved.[1]

Method 2: Three-Step Synthesis via Sulfonation Intermediate

This method is a more traditional yet effective route for preparing 5-bromoindole.[2][5] It involves the sulfonation of indole to direct the subsequent bromination to the desired position.

Logical Workflow of the Three-Step Synthesis

Three_Step_Synthesis Indole Indole Intermediate_I Intermediate I (2-Sodium Sulfonate-Indole) Indole->Intermediate_I 1. Sulfonation (Sodium Bisulfite) Intermediate_II Intermediate II (Acetylated Intermediate) Intermediate_I->Intermediate_II 2. Acetylation (Acetic Anhydride) Bromoindole5 5-Bromoindole Intermediate_II->Bromoindole5 3. Bromination & Hydrolysis (Bromine, NaOH)

Caption: Workflow for the synthesis of 5-bromoindole via sulfonation.

Experimental Protocols

Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)

  • Dissolve 7.2g of indole in 80ml of an alcoholic organic solvent such as ethanol.[5]

  • Add a solution of sodium bisulfite (e.g., 52g of 27% aqueous solution) dropwise.[5]

  • Stir the reaction mixture at 20-30°C for 15-20 hours.[5]

  • Filter the resulting precipitate, wash, and dry to obtain the intermediate.

Step 2: Synthesis of the Acetylated Intermediate (Intermediate II)

  • Mix the dried Intermediate I (e.g., 6g) with acetic anhydride (e.g., 24g).[5]

  • Heat the mixture to 68-75°C and react for 2-3 hours.[5]

  • Add an ester or benzene-based organic solvent (e.g., 7g of ethyl acetate) and continue the reaction for another 0.5-1 hour.[5]

  • Cool the mixture to room temperature, filter the solid, wash, and dry to get Intermediate II.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve Intermediate II (e.g., 4.8g) in water (e.g., 44g).[5]

  • Cool the solution to 0-5°C and add bromine (e.g., 5.9g) dropwise.[5]

  • Maintain the reaction at this temperature for 1-3 hours, then allow it to warm to room temperature and react for another 1-2 hours.[5]

  • Quench excess bromine by adding an aqueous solution of sodium bisulfite.[5]

  • Add an aqueous solution of sodium hydroxide and reflux the mixture for 12-18 hours.[5]

  • Cool the reaction solution to allow for crystallization.

  • Filter the crystals, wash, and dry to obtain the final 5-bromoindole product with a purity of over 99%.[5]

Alternative Green Chemistry Approaches

Beyond these multi-step syntheses, other environmentally friendly techniques are being explored:

  • Electrochemical Synthesis : This method utilizes an electrochemical umpolung of bromide ions for the C-H bond bromination.[6] It avoids the need for transition metal catalysts and harsh chemical oxidants, representing a sustainable and facile approach.[6]

  • Mechanochemical Synthesis : This solvent-free or low-solvent approach uses mechanical force (grinding) to initiate chemical reactions, significantly reducing waste and energy consumption.[7]

The development of environment-friendly synthesis methods for 5-bromoindole is crucial for sustainable pharmaceutical and chemical manufacturing. The five-step "green" synthesis via an indoline intermediate offers a significant improvement by providing high purity and avoiding harsh reagents, thereby enhancing the safety and environmental profile of the process.[1] While the three-step sulfonation method is also effective and involves fewer steps, the choice of synthesis will depend on the specific requirements of the researcher, including scale, cost, and environmental considerations. Emerging techniques like electrochemical and mechanochemical synthesis hold promise for even cleaner production routes in the future.

References

Application Notes and Protocols: Preparation of 5-bromoindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-bromoindole-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, serving as crucial building blocks for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy.[1][2][3][4][5] The indole scaffold is a privileged structure in drug discovery, and the presence of a bromine atom and a carboxylic acid group on the 5-bromoindole-2-carboxylic acid core allows for diverse chemical modifications.[3][6]

Overview of Synthetic Strategies

The preparation of 5-bromoindole-2-carboxylic acid and its subsequent derivatization can be achieved through several synthetic routes. The most common approaches include:

  • Hydrolysis of Ethyl 5-bromoindole-2-carboxylate: A straightforward method to obtain the carboxylic acid from its corresponding ester.[7][8]

  • Fischer Indole Synthesis: A classic and versatile method for constructing the indole ring system from a substituted phenylhydrazine and a ketone or aldehyde.[4][9][10][11]

  • Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, hydrazides, and other functional groups.[12][13][14][15][16][17][18]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position serves as a handle for introducing molecular diversity through reactions like Suzuki-Miyaura coupling.[3][6][19][20][21]

Experimental Protocols

Protocol 1: Synthesis of 5-bromoindole-2-carboxylic acid via Hydrolysis

This protocol describes the hydrolysis of ethyl 5-bromoindole-2-carboxylate to yield 5-bromoindole-2-carboxylic acid.[7][8]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-bromoindole-2-carboxylate (134 g) in a mixture of 96% methanol (31.25 g) and water (183 mL) in a round-bottom flask.[7]

  • Add a solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux for 30 minutes.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 40°C.[7]

  • Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will cause the product to precipitate.[7]

  • Filter the precipitate using a Büchner funnel, wash with water, and dry to obtain 5-bromoindole-2-carboxylic acid.

Quantitative Data:

Starting MaterialProductYieldPurity (HPLC)Reference
Ethyl 5-bromoindole-2-carboxylate5-bromoindole-2-carboxylic acid91%≥96%[7]
Protocol 2: Fischer Indole Synthesis of 5-bromo-2-methyl-1H-indole

This protocol outlines the synthesis of a 5-bromoindole derivative using the Fischer indole synthesis.[4]

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous zinc chloride (ZnCl2)

  • Ethanol

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1-1.5 eq) and stir at room temperature for 30-60 minutes. Monitor the formation of the phenylhydrazone by TLC.[4]

  • Cyclization: Carefully add anhydrous zinc chloride (1.2 eq) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.[4]

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into ice water. c. Neutralize with a saturated sodium bicarbonate solution. d. Extract the product with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4] f. Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 3: Esterification of 5-bromoindole-2-carboxylic acid

This protocol describes the conversion of 5-bromoindole-2-carboxylic acid to its methyl ester.[12]

Materials:

  • 5-bromo-1H-indole-2-carboxylic acid

  • Methanol

  • Hydrogen chloride (HCl) gas

  • 0.88 ammonia solution

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Cool a solution of 5-bromo-1H-indole-2-carboxylic acid (10.0 g, 41.6 mmol) in methanol (200 ml) to 0°C.[12]

  • Saturate the solution with HCl gas.[12]

  • Allow the solution to warm to room temperature overnight.[12]

  • Remove the solvent in vacuo.

  • Treat the residue with 0.88 ammonia solution (500 ml).[12]

  • Extract the product with dichloromethane (3 x 150 ml).[12]

  • Combine the organic layers, dry over magnesium sulfate, and remove the solvent in vacuo to yield the methyl ester.[12]

Protocol 4: Amide Coupling of 5-bromoindole-2-carboxylic acid

This protocol outlines a general procedure for the synthesis of amide derivatives from 5-bromoindole-2-carboxylic acid.

Materials:

  • 5-bromoindole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, DCC)

  • An appropriate amine

  • A suitable solvent (e.g., DMF, DCM)

  • A base (e.g., triethylamine, DIPEA)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend or dissolve 5-bromoindole-2-carboxylic acid in a suitable solvent. Add a coupling agent (e.g., thionyl chloride for acyl chloride formation, or HATU in the presence of a base for direct coupling). Stir the mixture at the appropriate temperature (e.g., room temperature or 0°C).

  • Amine Addition: To the activated carboxylic acid species, add the desired amine and a base (if necessary) to neutralize any acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of 5-bromoindole-2-carboxylic acid cluster_derivatization Derivatization start Starting Materials (e.g., Ethyl 5-bromoindole-2-carboxylate or (4-bromophenyl)hydrazine + ketone/aldehyde) reaction Reaction (Hydrolysis or Fischer Indole Synthesis) start->reaction workup Work-up and Purification reaction->workup product 5-bromoindole-2-carboxylic acid workup->product esterification Esterification product->esterification amide Amide Coupling product->amide suzuki Suzuki Coupling product->suzuki ester Ester Derivatives esterification->ester amide_deriv Amide Derivatives amide->amide_deriv suzuki_deriv C-C Coupled Derivatives suzuki->suzuki_deriv

Caption: General workflow for the synthesis and derivatization of 5-bromoindole-2-carboxylic acid.

Signaling Pathway Inhibition by Derivatives

Many derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and VEGFR-2 pathways.[1][3][5][22]

G cluster_pathway EGFR Signaling Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimer->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor 5-bromoindole-2-carboxylic acid derivative inhibitor->dimer Inhibition

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole-2-carboxylic acid derivatives.

Applications in Drug Discovery

Derivatives of 5-bromoindole-2-carboxylic acid have shown promise in a variety of therapeutic areas:

  • Anticancer Agents: As inhibitors of protein kinases like EGFR and VEGFR-2, these compounds can block signaling pathways that are crucial for cancer cell growth and proliferation.[1][5][22]

  • Treatment of Arthritic Diseases: Some derivatives have been identified as inhibitors of matrix metalloproteinase-13 (MMP-13).[2]

  • Immunomodulators: Indolyl ethanone derivatives have been synthesized as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[2]

  • Anticoagulants: Certain cis-diaminocyclohexane derivatives have been prepared for use as factor Xa inhibitors.[8]

The versatility of the 5-bromoindole-2-carboxylic acid scaffold makes it an attractive starting point for the development of new chemical entities with a wide range of biological activities. The protocols and data presented here provide a foundation for researchers to synthesize and explore the potential of these valuable compounds.

References

Application Notes and Protocols for Assessing the Antiangiogenic Activity of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis.[1] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, making it a prime target for the development of novel anticancer therapies.[2][3] Indole derivatives have emerged as a promising class of compounds with potential antiangiogenic properties.[4][5] Among these, 5-bromoindole derivatives have demonstrated significant inhibitory effects on angiogenesis and endothelial cell proliferation, suggesting their potential as therapeutic agents.[1][6]

This document provides detailed application notes and experimental protocols for evaluating the antiangiogenic activity of 5-bromoindole derivatives. The described assays are standard methods to characterize the in vitro, ex vivo, and in vivo antiangiogenic potential of test compounds.

Key Signaling Pathway: VEGF/VEGFR-2

The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events crucial for angiogenesis.[7][8] This activation leads to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[3] Many antiangiogenic drugs, such as Sunitinib, function by inhibiting multiple receptor tyrosine kinases, including VEGFR.[9][10] The diagram below illustrates a simplified overview of the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization PLCg PLCγ VEGFR-2->PLCg Autophosphorylation (pY1175) PI3K PI3K VEGFR-2->PI3K Activation Migration Migration VEGFR-2->Migration (pY951, pY1214) Permeability Permeability VEGFR-2->Permeability MAPK MAPK PLCg->MAPK Activation AKT Akt PI3K->AKT Activation Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow

A multi-assay approach is recommended to comprehensively evaluate the antiangiogenic properties of 5-bromoindole derivatives. The workflow begins with broad screening using ex vivo and in vivo models, followed by more specific in vitro assays to elucidate the mechanism of action.

Experimental_Workflow Workflow for Antiangiogenic Activity Assessment cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies (In vitro) cluster_target Target Validation AorticRing Rat Aortic Ring Assay (Ex vivo) Proliferation Endothelial Cell Proliferation Assay AorticRing->Proliferation CAM Chick Chorioallantoic Membrane Assay (In vivo) CAM->Proliferation TubeFormation Tube Formation Assay Proliferation->TubeFormation Migration Cell Migration Assay Proliferation->Migration VEGF_Expression VEGF Gene Expression (e.g., RT-PCR) TubeFormation->VEGF_Expression Migration->VEGF_Expression

Caption: Recommended experimental workflow.

Data Presentation

The following tables summarize the reported antiangiogenic and antiproliferative activities of representative 5-bromoindole derivatives.

Table 1: Antiangiogenic Activity of 5-Bromoindole Derivatives

Compound IDAssayIC50 (µg/mL)Reference
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideRat Aortic Ring15.4[11]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideRat Aortic Ring56.9[6]
2-N-(4-nitrophenyl)hydrazine-1-carbothioamide)-1H-indoleRat Aortic Ring13.42[5]

Table 2: Antiproliferative Activity of 5-Bromoindole Derivatives on Endothelial Cells

Compound IDCell LineIC50 (µg/mL)Reference
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC5.6[1][11]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideHUVEC76.3[6]
2-N-(4-nitrophenyl)hydrazine-1-carbothioamide)-1H-indoleHUVEC711.7 (low to non-toxic)[5]

Table 3: Antiproliferative Activity of 5-Bromoindole Derivatives on Cancer Cell Lines

Compound IDCell LineIC50 (µg/mL)Reference
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)14.4[11]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideA549 (Lung Cancer)45.5[6]

Experimental Protocols

Ex Vivo Rat Aortic Ring Assay

This assay assesses the ability of a compound to inhibit the sprouting of microvessels from a rat aorta explant.[5]

Materials:

  • Thoracic aortas from male albino rats

  • M199 medium

  • Fetal Bovine Serum (FBS)

  • Collagen gel

  • 48-well plates

  • Test compound (5-bromoindole derivative)

  • Suramin (positive control)

  • DMSO (vehicle control)

Protocol:

  • Aseptically dissect the thoracic aorta from a euthanized rat and place it in a sterile dish containing serum-free M199 medium.

  • Remove fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Place a single aortic ring in the center of each well of a 48-well plate containing 300 µL of collagen gel.

  • Add 300 µL of M199 medium supplemented with 10% FBS to each well.

  • Treat the rings with various concentrations of the 5-bromoindole derivative, a positive control (e.g., suramin), or a vehicle control (e.g., DMSO).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-9 days.

  • Observe the sprouting of new blood vessels from the aortic rings daily using an inverted microscope.

  • Quantify the extent of angiogenesis by measuring the length and number of microvessels. The percentage of inhibition is calculated relative to the vehicle control.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis due to the membrane's extensive vascular network.[12]

Materials:

  • Fertilized chicken eggs (e.g., E6)

  • Egg incubator

  • Sterile plastic coverslips or sponges

  • Test compound (5-bromoindole derivative)

  • VEGF (pro-angiogenic stimulus)

  • PBS

  • Methanol/acetone mixture (for fixation)

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.[12]

  • On embryonic day 3 (E3) or later, create a small window in the eggshell to expose the CAM.

  • On E6 or E7, gently place a sterile coverslip or sponge loaded with the test compound (at various concentrations), a positive control (VEGF), or a negative control (PBS) onto the CAM, avoiding large blood vessels.[13]

  • Seal the window and return the eggs to the incubator for 48-72 hours.

  • After incubation, fix the CAM by adding a methanol/acetone (1:1) mixture.[12]

  • Excise the CAM, place it on a glass slide, and examine it under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points within the area of the coverslip/sponge.[12]

In Vitro Endothelial Cell Proliferation (MTT) Assay

This assay determines the effect of the test compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1][14]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • 96-well plates

  • Test compound (5-bromoindole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed HUVECs into 96-well plates at a density of approximately 5,000-8,000 cells/well and allow them to adhere overnight.[14][15]

  • Replace the medium with fresh medium containing various concentrations of the 5-bromoindole derivative or a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

In Vitro Tube Formation Assay

This assay models the differentiation and morphological changes of endothelial cells into capillary-like structures.[16][17]

Materials:

  • HUVECs

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Test compound (5-bromoindole derivative)

  • Calcein AM (for fluorescence imaging, optional)

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.[17][18]

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[18]

  • Harvest HUVECs and resuspend them in medium containing various concentrations of the 5-bromoindole derivative or a vehicle control.

  • Seed the HUVEC suspension onto the solidified gel matrix at a density of 1-1.5 x 10^4 cells/well.[17]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[17][19]

  • Visualize the formation of tube-like structures using a phase-contrast microscope.

  • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vitro Endothelial Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of the test compound on the directional migration of endothelial cells.[15][20]

Materials:

  • HUVECs

  • 24-well plates

  • Sterile 200 µL pipette tip

  • Test compound (5-bromoindole derivative)

Protocol:

  • Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.[20]

  • Create a linear "scratch" or "wound" in the center of the monolayer with a sterile pipette tip.[20]

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh low-serum medium containing various concentrations of the 5-bromoindole derivative or a vehicle control.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Quantify cell migration by measuring the change in the width of the scratch over time. Calculate the percentage of wound closure relative to the vehicle control.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-2-methylindole.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound via recrystallization, column chromatography, and steam distillation.

Recrystallization

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthesis, which is typically the bromination of 2-methylindole. These impurities may include:

  • Unreacted 2-methylindole: Incomplete bromination can leave residual starting material.

  • Dibromoindoles: Over-bromination can lead to the formation of various di- and poly-brominated isomers.

  • Other Bromo-isomers: While bromination is generally regioselective for the 5-position, other isomers can form in small quantities.

  • Oxidized Species: Exposure to air and light can lead to the formation of colored, oxidized byproducts.[1]

Q2: My this compound is an off-white or yellowish powder. How can I decolorize it?

A2: Discoloration is often due to oxidized impurities or residual colored byproducts from the synthesis.[1] It is often beneficial to purify commercial this compound before use. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, be aware that using too much charcoal can lead to a loss of your desired product.

Q3: I'm having trouble finding a suitable recrystallization solvent. What should I look for?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. For indole derivatives, common solvent systems include ethanol/water or methanol/water mixtures.[2] To select a solvent, you can perform small-scale solubility tests with various solvents.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are a few troubleshooting steps:

  • Increase the amount of solvent: The solution may be too concentrated. Add more of the hot solvent until the oil redissolves, then allow it to cool slowly.

  • Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Change the solvent system: A different solvent or solvent mixture may be necessary to achieve proper crystallization.

Q5: The yield after recrystallization is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling the solution too quickly: This can trap impurities and reduce the overall yield of pure crystals.

  • The crude material has a low purity: If the starting material is very impure, the yield of the pure compound will inherently be low.

Column Chromatography

Q1: What is a good starting point for the mobile phase in the column chromatography of this compound?

A1: For indole derivatives, a common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A good starting point is a ratio that gives your this compound an Rf value of approximately 0.2-0.4 on a TLC plate.[3]

Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A2: Streaking is a common issue with indole derivatives and can be caused by several factors:

  • Sample Overload: Applying a too-concentrated sample to the TLC plate. Dilute your sample before spotting.

  • Compound Instability: The compound may be degrading on the silica gel. You can test for this by running a 2D TLC. If degradation is occurring, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]

  • Acidic Nature of Silica: The slightly acidic nature of silica gel can interact with the indole. Adding a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce streaking.

Q3: The separation between my product and an impurity is poor. How can I improve it?

A3: Poor separation can be addressed by:

  • Optimizing the Solvent System: Try different solvent ratios to fine-tune the polarity. Small changes can have a significant impact on separation. You could also try a different solvent system, for example, dichloromethane/hexane.

  • Using a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

  • Reducing the Amount of Sample Loaded: Overloading the column is a common cause of poor separation.

Q4: How can I visualize this compound on a TLC plate if it's not colored?

A4: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm). Alternatively, you can use a staining reagent. A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.[4]

Steam Distillation

Q1: Is steam distillation a suitable method for purifying this compound?

A1: Yes, steam distillation can be a very effective method for purifying indole derivatives, especially for removing non-volatile impurities.[2][5] A patent for the purification of 5-bromoindole using steam distillation claims to achieve a purity of over 99%.[6]

Q2: My crude material is a solid. How do I perform a steam distillation?

A2: The solid crude material should be slurried in water in the distilling flask. As steam passes through this mixture, the this compound will co-distill with the water.

Q3: The distillate is cloudy. Is this normal?

A3: Yes, a cloudy or milky distillate is common during the steam distillation of organic compounds that are immiscible with water. The cloudiness is due to an emulsion of the organic compound in water.

Q4: How do I isolate my product from the distillate?

A4: After collection, the this compound needs to be separated from the water. This is typically done by extracting the distillate with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. The organic extracts are then combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation

ParameterRecrystallizationColumn ChromatographySteam Distillation
Typical Purity >98%>99%>99.5%[6]
Stationary Phase N/ASilica GelN/A
Mobile Phase N/AHexane/Ethyl AcetateN/A
Typical TLC Rf N/A~0.2-0.4 in Hexane/Ethyl AcetateN/A
Key Impurities Removed Soluble impurities, colored byproducts2-methylindole, dibromoindolesNon-volatile impurities, salts

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., methanol or ethanol). Add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot alcohol to redissolve the solid. This indicates a suitable solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot alcohol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Add hot water to the solution until it becomes turbid. Add a small amount of hot alcohol to clarify the solution. Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in a solvent system of hexane and ethyl acetate (start with a 9:1 ratio and adjust as needed) to find a composition that gives the desired product an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Steam Distillation
  • Apparatus Setup: Assemble a steam distillation apparatus with a large round-bottom flask for the crude material, a steam inlet, a condenser, and a receiving flask.

  • Charging the Flask: Place the crude this compound into the distilling flask and add water to create a slurry.

  • Distillation: Pass steam through the flask. The this compound will co-distill with the water. Continue the distillation until the distillate is no longer cloudy and no more organic material is observed coming over.

  • Extraction: Cool the collected distillate and extract it several times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Steam Steam Distillation Crude->Steam Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product Steam->Pure_Product Analysis Purity Analysis (TLC, NMR, HPLC) Pure_Product->Analysis

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Recrystallization of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromoindole derivatives. The following information is intended to assist in overcoming common challenges encountered during the recrystallization of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 5-bromoindole derivatives in a question-and-answer format.

Question: My 5-bromoindole derivative is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This issue typically arises from using an inappropriate solvent. 5-bromoindole and its derivatives are generally soluble in organic solvents like ethanol, ether, and chloroform.[1][2] If you are experiencing poor solubility, consider the following steps:

  • Increase Solvent Volume: You may not be using a sufficient amount of solvent. Add small increments of the hot solvent until the compound dissolves.

  • Switch to a More Suitable Solvent: Consult the solubility data to select a more appropriate solvent. For instance, 5-bromoindole has high solubility in Dimethyl Sulfoxide (DMSO).[1]

  • Use a Solvent Mixture: A combination of solvents can be effective. For compounds that are highly soluble in one solvent but poorly soluble in another, a mixed solvent system (e.g., ethanol/water) can be used to achieve the desired solubility at high temperatures and insolubility at low temperatures.

Question: My 5-bromoindole derivative "oils out" instead of forming crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent.[2][3] To address this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Change the Solvent System: A different solvent or solvent pair may be necessary. If you are using a single solvent, try a mixed solvent system. For halogenated aromatic compounds, adjusting the polarity of the solvent system can prevent oiling out.[4]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a small seed crystal of the pure compound.

Question: After cooling, no crystals have formed in the solution. What are the next steps?

Answer: The absence of crystal formation is usually due to either the use of too much solvent or a supersaturated solution that is reluctant to crystallize. Try the following troubleshooting steps:

  • Reduce Solvent Volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Add an Anti-solvent: If using a single solvent system, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.

Question: The resulting crystals are colored, but the pure compound should be colorless or white. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Add Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Crystallize as Usual: Allow the hot, colorless filtrate to cool and crystallize.

Question: The recovery yield of my purified 5-bromoindole derivative is very low. How can I improve it?

Answer: Low recovery can result from several factors. To improve your yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur and cool the solution in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Minimize Loss During Transfers: Be careful when transferring the solution and crystals to minimize mechanical losses.

  • Avoid Excessive Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant portion of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for recrystallizing 5-bromoindole and its derivatives?

A1: Ethanol-water mixtures are a common and effective choice.[5] Toluene is used for derivatives like 5-bromo-7-azaindole.[6] For more polar derivatives, other solvent systems may be required. It is always recommended to perform small-scale solvent screening to find the optimal system for your specific compound.

Q2: How does the bromine substituent on the indole ring affect recrystallization?

A2: The presence of a bromine atom increases the molecular weight and can alter the polarity and intermolecular interactions of the indole derivative. This can influence its solubility in different solvents. The rate of bromination reactions can be affected by other substituents on the indole ring, which can, in turn, impact the impurity profile of the crude product, making purification by recrystallization more challenging.[7]

Q3: Can I use column chromatography instead of recrystallization?

A3: Yes, column chromatography is another common purification technique. For some 5-bromoindole derivatives, such as 5-bromoindole-3-carboxaldehyde, purification is often achieved using silica gel column chromatography with a mixture of n-hexane and ethyl acetate as the eluent.[5] The choice between recrystallization and chromatography depends on the nature of the impurities, the quantity of material, and the desired purity.

Q4: What is co-crystallization, and can it be an issue with 5-bromoindole derivatives?

A4: Co-crystallization is the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. It can be a problem if an impurity has a similar structure to the desired compound, leading to its incorporation into the crystal lattice.[8] While specific data on co-crystallization of impurities with 5-bromoindoles is limited, it is a possibility, especially with structurally similar side-products from the synthesis. If you suspect co-crystallization, you may need to use a different purification technique or a solvent system that can better discriminate between the desired product and the impurity.

Quantitative Data on Recrystallization

The following table summarizes available quantitative data for the recrystallization of specific 5-bromoindole derivatives. Note that optimal conditions can vary based on the purity of the starting material and the scale of the experiment.

DerivativeSolvent SystemDissolution TemperatureCrystallization TemperatureYieldPurityReference
5-BromoindoleTolueneRefluxCooled to room temperature83.8%99.3%[6]
5-Bromo-7-azaindoleTolueneRefluxCooled~84%>99.3%[6][9]
5-Bromoindole-2-carboxylic acidMethanol/WaterReflux40°C, then cooled91%≥96%[10]

Experimental Protocols

Protocol 1: Recrystallization of 5-Bromo-7-azaindole from Toluene [6]

  • Dissolution: In a suitable flask, add the crude 5-bromo-7-azaindole and toluene (e.g., 80 kg of toluene for a large-scale reaction).

  • Decolorization (Optional): Add activated charcoal (e.g., 0.8 kg) to the mixture.

  • Heating: Heat the mixture to reflux for 30 minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Preparation and Purification of 5-Bromoindole-2-carboxylic Acid [10]

  • Reaction: Dissolve ethyl 5-bromoindole-2-carboxylate (134 g) in a mixture of 96% methanol (31.25 g) and water (183 mL). Heat the mixture to reflux for 30 minutes.

  • Acidification: After cooling the reaction mixture to 40°C, slowly add a 10% hydrochloric acid solution to adjust the pH to 3-4, which will cause the product to precipitate.

  • Isolation: Filter the resulting off-white solid.

  • Washing: Wash the solid with water.

  • Drying: Dry the solid to yield 5-bromoindole-2-carboxylic acid.

Visualizations

The following diagram illustrates a general troubleshooting workflow for the recrystallization of 5-bromoindole derivatives.

Recrystallization_Troubleshooting start Crude 5-Bromoindole Derivative dissolve Dissolve in Hot Solvent start->dissolve dissolved_q Completely Dissolved? dissolve->dissolved_q add_solvent Add More Hot Solvent dissolved_q->add_solvent No cool Cool to Crystallize dissolved_q->cool Yes add_solvent->dissolve crystals_q Crystals Formed? cool->crystals_q oiling_out_q Oiled Out? crystals_q->oiling_out_q No colored_q Crystals Colored? crystals_q->colored_q Yes reheat_add_solvent Re-heat, Add More Solvent, Cool Slowly oiling_out_q->reheat_add_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) oiling_out_q->induce_crystallization No reheat_add_solvent->cool induce_crystallization->crystals_q reduce_volume Reduce Solvent Volume induce_crystallization->reduce_volume reduce_volume->cool filter_dry Filter and Dry Crystals pure_product Pure Product filter_dry->pure_product colored_q->filter_dry No charcoal Redissolve, Treat with Charcoal, Hot Filter colored_q->charcoal Yes charcoal->cool

Caption: Troubleshooting workflow for recrystallization of 5-bromoindole derivatives.

References

Technical Support Center: Purifying 5-Bromoindole Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-bromoindole and its derivatives using column chromatography.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of 5-bromoindole compounds in a question-and-answer format.

Question: Why is my 5-bromoindole compound streaking or tailing on the column?

Answer: Streaking or tailing is a common issue when purifying indole derivatives and can be attributed to several factors:

  • Strong Interaction with Silica Gel: The indole nitrogen is basic and can interact strongly with the acidic surface of silica gel, causing the compound to move unevenly down the column.[1][2]

    • Solution: Add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃) or ammonia, to your mobile phase.[1] This neutralizes the acidic sites on the silica. Alternatively, you can pre-treat the silica gel by flushing the packed column with a solvent containing triethylamine.[2]

  • Sample Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands that appear as streaks.[1][2]

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1, and preferably 50:1 or higher for difficult separations.

  • Compound Instability: The 5-bromoindole derivative may be degrading on the silica gel.[1][3]

    • Solution: First, assess the compound's stability by running a 2D TLC (see Protocol 3).[2][3] If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or florisil, or use deactivated silica gel (see Protocol 2).[2][3]

Question: How can I improve the poor separation between my target compound and impurities?

Answer: Achieving good separation, or resolution, is critical for obtaining a pure product. If your components are eluting too close together, consider the following:

  • Optimize the Mobile Phase: The composition of the mobile phase is crucial for good separation.[2][4]

    • Solution: Systematically screen different solvent systems using TLC to find one that gives your target compound an Rf value of approximately 0.2-0.4 and maximizes the difference in Rf (ΔRf) between the desired product and impurities.[2] If a hexane/ethyl acetate system isn't working, try other solvents like dichloromethane.[1][5]

  • Employ Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective.

    • Solution: Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.[2] This will elute non-polar impurities first, followed by your compound, and then more polar impurities.

  • Adjust Column Dimensions: A longer, thinner column generally provides better resolution than a shorter, wider one.[2]

    • Solution: Increase the column length-to-diameter ratio to improve separation efficiency.

Question: My compound is not moving from the baseline (Rf ≈ 0) or is running with the solvent front (Rf ≈ 1). What should I do?

Answer: This indicates that the polarity of your mobile phase is not suitable for your compound and the stationary phase.[1]

  • Compound at the Baseline (Rf ≈ 0): The eluent is not polar enough to move the compound.

    • Solution: Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, you may need to add a small amount of methanol (e.g., 1-10%) to your eluent.[3][5]

  • Compound at the Solvent Front (Rf ≈ 1): The eluent is too polar, and the compound is not being retained by the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of hexane.

Question: I suspect my 5-bromoindole compound is decomposing on the column. How can I confirm this and what is the solution?

Answer: Compound degradation on silica is a significant problem that can drastically lower yields.

  • Confirmation: A 2D TLC is an effective way to check for stability.[2][3] If the compound is stable, it will have the same Rf value in both directions and appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.

  • Solution:

    • Change Stationary Phase: Switch to a more inert stationary phase like neutral alumina or florisil.[2][3]

    • Deactivate Silica Gel: Reduce the acidity of the silica gel by pre-treating it with triethylamine.[2] (See Protocol 2).

    • Work Quickly: Do not let the compound sit on the column for extended periods.

Question: My crude reaction mixture is not soluble in the eluent. How should I load it onto the column?

Answer: If the crude mixture has poor solubility in the starting eluent, direct (wet) loading can result in the compound precipitating at the top of the column, leading to poor separation.[6][7]

  • Solution: Dry Loading. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel (approximately 5-10 times the mass of your sample), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[8] This powder can then be carefully added to the top of the packed column.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying 5-bromoindole derivatives?

A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis until the desired compound has an Rf of 0.2-0.4.

Q2: When should I use gradient elution versus isocratic elution?

Use isocratic elution (constant solvent composition) when the Rf values of your desired compound and the impurities are well-separated on a TLC plate with a single solvent system. Use gradient elution (increasing solvent polarity) when your sample contains a complex mixture of compounds with a wide range of polarities.

Q3: How can I visualize colorless 5-bromoindole compounds in the collected fractions?

Most indole derivatives are UV-active due to their aromatic structure.[5] You can spot small amounts of each collected fraction onto a fluorescent TLC plate (F254) and visualize the spots under a UV lamp (254 nm).[5] Alternatively, chemical stains like p-anisaldehyde, potassium permanganate, or the indole-specific Ehrlich's reagent can be used.[5]

Q4: Can I use reverse-phase column chromatography for 5-bromoindole compounds?

Yes, reverse-phase chromatography is a viable alternative, especially for more polar indole derivatives. In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3][9]

Data Presentation

Table 1: Example TLC Rf Values for 5-Bromoindole

Disclaimer: Actual Rf values may vary depending on the specific TLC plates, chamber saturation, temperature, and sample concentration.

CompoundSolvent System (v/v)Approximate Rf Value
5-BromoindoleHexane / Ethyl Acetate (4:1)0.3 - 0.4
5-BromoindoleHexane / Dichloromethane (1:1)0.2 - 0.3
N-Boc-5-bromoindoleHexane / Ethyl Acetate (9:1)0.4 - 0.5
N-Benzyl-5-bromoindoleHexane / Ethyl Acetate (8:2)0.5 - 0.6

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Streaking / Tailing Strong interaction with acidic silica; Sample overload; Compound instability.Add 0.1-2% NEt₃ to eluent; Reduce sample amount; Use deactivated silica or alumina.[1][2]
Poor Separation Suboptimal mobile phase; Column overloading; Isocratic elution of complex mixture.Screen solvent systems with TLC; Use a longer, thinner column; Employ gradient elution.[2]
Compound Stuck at Baseline Eluent is not polar enough.Increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small amount of methanol).[1][3]
Compound at Solvent Front Eluent is too polar.Decrease the polarity of the mobile phase (e.g., add more hexane).[1]
Low Yield / Decomposition Compound is unstable on acidic silica gel.Confirm instability with 2D-TLC; Use neutral alumina or deactivated silica.[2][3]

Experimental Protocols

Protocol 1: General Column Chromatography of a 5-Bromoindole Derivative

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides an Rf of 0.2-0.4 for the target compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica.[8]

    • Dry Loading: For samples poorly soluble in the eluent, pre-adsorb the compound onto a small amount of silica gel and load the resulting powder onto the column.[8]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (flash chromatography) or allow gravity to facilitate the flow.

    • Begin collecting fractions. Monitor the separation by collecting small, equally sized fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel

  • Prepare a solvent system containing 1-2% triethylamine (NEt₃) in your chosen starting eluent (e.g., 98:2 hexane:NEt₃).[2]

  • Pack the chromatography column with silica gel using the standard slurry method with your starting eluent (without NEt₃).

  • Flush the packed column with 1-2 column volumes of the triethylamine-containing solvent.[2]

  • Equilibrate the column by flushing with 2-3 column volumes of the starting eluent (without NEt₃) before loading your sample.

Protocol 3: 2D-TLC for Assessing Compound Stability

  • Obtain a square TLC plate and lightly draw a pencil line about 1 cm from the bottom on two adjacent sides.

  • Spot your compound in the corner where the two lines intersect.

  • Place the plate in a developing chamber with your chosen eluent, ensuring the spot is above the solvent level. Run the chromatogram as usual.

  • Remove the plate and allow it to dry completely in a fume hood.

  • Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Place the plate in a developing chamber with the same eluent and run the chromatogram again.

  • Visualize the plate. A stable compound will appear as a single spot on the diagonal line from the origin. Any spots appearing below this diagonal indicate decomposition products.[2][10]

Visualizations

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 Select Solvent System via TLC prep2 Pack Column with Stationary Phase (e.g., Silica) prep1->prep2 prep3 Equilibrate Column with Eluent prep2->prep3 run1 Load Crude 5-Bromoindole Sample (Wet or Dry) prep3->run1 run2 Elute with Mobile Phase (Isocratic or Gradient) run1->run2 run3 Collect Fractions run2->run3 analysis1 Analyze Fractions by TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 analysis4 Obtain Purified Product analysis3->analysis4

Caption: A generalized workflow for purifying 5-bromoindole compounds via column chromatography.

Troubleshooting_Tree start Poor Purification Result q1 What is the primary issue? start->q1 a1 Streaking / Tailing q1->a1 Bands are smeared a2 Poor Separation q1->a2 Bands overlap a3 No Elution / All in Front q1->a3 Wrong Rf a4 Low Yield q1->a4 Product lost sol1 Add 0.1-2% NEt₃ to eluent OR Use deactivated silica/alumina a1->sol1 sol2 Optimize eluent with TLC OR Use gradient elution a2->sol2 sol3 Adjust eluent polarity: More polar if Rf=0 Less polar if Rf=1 a3->sol3 sol4 Check for decomposition (2D-TLC) OR Use a more inert stationary phase a4->sol4

Caption: A decision tree for troubleshooting common column chromatography problems.

References

Removing colored impurities from 5-bromoindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromoindole. The focus is on identifying and removing colored impurities to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why is my crude 5-bromoindole colored (e.g., yellow, tan, or brown) instead of white?

A1: The discoloration of crude 5-bromoindole is typically due to the presence of oxidized impurities or residual colored byproducts from its synthesis.[1] Indole and its derivatives are susceptible to oxidation when exposed to air and light, which can lead to the formation of highly colored species.[1] The crude product from common synthetic routes, such as those starting from indole, often appears as a light tan or beige solid.[2][3]

Q2: What are the common chemical impurities that cause coloration?

A2: Besides the product itself appearing as a colored solid, common impurities include:

  • Oxidized Species: Exposure to air can lead to the formation of various colored, oxidized byproducts of indole.[1]

  • Polymeric Materials: Indole compounds can polymerize under acidic conditions or upon prolonged standing, leading to dark, tarry substances.

  • Residual Reagents or Byproducts: Depending on the synthetic route, residual starting materials or side-products can contribute to the color. For instance, in the Fischer indole synthesis, various side reactions can generate colored impurities.[4]

Q3: How can I effectively decolorize my crude 5-bromoindole?

A3: Several methods are effective for removing colored impurities:

  • Recrystallization with Activated Carbon: This is a common and effective method. The colored impurities, which are often large, aromatic, and greasy molecules, adsorb onto the large surface area of the activated carbon.[5]

  • Steam Distillation: This technique is highly effective for obtaining colorless, pure 5-bromoindole, as it separates the volatile product from non-volatile colored impurities and salts.[6]

  • Column Chromatography: Silica gel chromatography can separate 5-bromoindole from both more and less polar impurities, including colored ones.

Q4: Which purification method provides the highest purity?

A4: Steam distillation is reported to be a particularly effective method for achieving very high purity. A Chinese patent demonstrates that steam distillation of crude 5-bromoindole (with initial purities of 80-95%) can yield a colorless crystalline product with a purity of over 99.5%.[6] While recrystallization and chromatography are also effective, simple recrystallization may not always remove all color cleanly.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of 5-bromoindole.

Issue 1: The product remains colored after a single recrystallization.

  • Potential Cause: The concentration of colored impurities is too high for a single recrystallization to remove them effectively. The chosen solvent may also not be optimal for rejecting the impurities upon cooling.

  • Recommended Solution:

    • Add Activated Carbon: Perform the recrystallization again, but this time, add a small amount of activated carbon to the hot solution before filtration.[7] The activated carbon will adsorb the colored impurities.

    • Multiple Recrystallizations: If the product is still colored, a second recrystallization (without additional charcoal) may be necessary.[7]

    • Optimize Solvent System: Experiment with different solvent systems. A common choice for 5-bromoindole is an ethanol/water mixture.[2]

Issue 2: Low recovery of 5-bromoindole after purification.

  • Potential Cause (Recrystallization):

    • Too much solvent was used, keeping more of the product dissolved even after cooling.

    • The solution was not cooled sufficiently to maximize crystal formation.

    • The product was co-adsorbed onto the activated carbon.

  • Recommended Solution (Recrystallization):

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: After cooling to room temperature, place the flask in an ice bath to maximize crystallization.[7]

    • Use Minimal Charcoal: Do not use an excess of activated carbon, as it can adsorb the desired product.[6]

  • Potential Cause (Column Chromatography):

    • The chosen eluent system is too polar, causing the product to elute too quickly with impurities.

    • The product is streaking on the column due to interactions with the silica gel.

  • Recommended Solution (Column Chromatography):

    • Optimize Eluent: Use a less polar solvent system to achieve better separation. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.[8]

    • Deactivate Silica: For indole derivatives that are prone to streaking, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to the eluent can improve the chromatography.[8]

Data Presentation

The following table summarizes the expected purity of 5-bromoindole after various purification methods. The data is compiled from different sources and represents typical outcomes.

Purification MethodStarting Material Appearance & PurityFinal Product AppearanceFinal Purity (by HPLC)Source
None Light tan to yellow/brown solid-50-98%[6]
Recrystallization (Ethanol/Water) Light tan precipitateBeige solid>97% (Typical)[2][6]
Steam Distillation Red, yellow, or tan crude solid (80-95% purity)Colorless/white crystals>99.5%[6]
Column Chromatography Colored crude solidWhite to off-white solid>98%[4][8]

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon

This protocol is a general procedure for the decolorization and purification of crude 5-bromoindole.

  • Dissolution: In an Erlenmeyer flask, add the crude, colored 5-bromoindole. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small additional portions of the hot solvent until it does.

  • Decolorization: Remove the flask from the heat source. Cautiously add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to froth over violently.

  • Hot Filtration: Swirl the mixture for a few minutes to allow the carbon to adsorb the impurities. While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot filtrate until a slight turbidity persists. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator.

Protocol 2: Purification by Steam Distillation

This protocol is based on a patented method for obtaining high-purity, colorless 5-bromoindole.[6]

  • Apparatus Setup: Assemble a steam distillation apparatus. Place the crude 5-bromoindole (e.g., 240 g with 80% purity) into a large distilling flask and add water (e.g., 1 L).

  • Distillation: Pass steam (120-140 °C) through the mixture in the distilling flask. The 5-bromoindole is volatile with steam and will co-distill with the water.

  • Collection: Collect the distillate, which will be an aqueous solution/suspension of 5-bromoindole, in a receiving flask. Continue the distillation until no more 5-bromoindole is observed coming over (this can be monitored by TLC).

  • Isolation:

    • Crystallization: Cool the collected aqueous solution to approximately 5 °C to induce crystallization.

    • Filtration: Collect the resulting white, solid 5-bromoindole crystals by vacuum filtration.

    • Drying: Dry the purified product. This method can yield a product with a purity of over 99%.[6]

Visualizations

Troubleshooting Logic for Colored Impurities

G start Crude 5-Bromoindole is Colored recrystallization Perform Recrystallization start->recrystallization check_color Is Product Colorless? recrystallization->check_color success Pure, Colorless Product check_color->success Yes fail Product Still Colored check_color->fail No add_charcoal Recrystallize with Activated Carbon add_charcoal->success steam_distill Consider Steam Distillation for High Purity steam_distill->success fail->add_charcoal fail->steam_distill

Caption: Troubleshooting workflow for removing colored impurities.

General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product synthesis 5-Bromoindole Synthesis (e.g., via Sulfonate Intermediate) crude_product Crude Product (Colored Solid, 50-98% Purity) synthesis->crude_product recrystallization Recrystallization (+/- Activated Carbon) crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography steam_distillation Steam Distillation crude_product->steam_distillation analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis steam_distillation->analysis final_product Pure 5-Bromoindole (>99% Purity, White Solid) analysis->final_product

Caption: Overview of the 5-bromoindole purification process.

References

Common side reactions in the synthesis of 5-bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-bromoindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of 5-bromoindole?

A1: During the direct bromination of indole derivatives, the most prevalent side products include di- and poly-brominated indoles, which arise from over-bromination.[1][2] The formation of regioisomers, such as 7-bromoindole, can also occur, diminishing the yield of the desired 5-bromo isomer.[3] Additionally, under certain conditions, particularly with N-Bromosuccinimide (NBS) in aqueous solvents, oxindole byproducts may be formed.[2][4] In the context of the Fischer indole synthesis, potential side products can include regioisomers if an unsymmetrical ketone is used, as well as indolenine derivatives.[1]

Q2: How can I effectively purify crude 5-bromoindole from reaction byproducts?

A2: The primary methods for purifying 5-bromoindole are column chromatography and recrystallization.[2] Column chromatography using silica gel is highly effective for separating compounds with differing polarities.[2] A typical mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] The optimal solvent ratio should first be determined by thin-layer chromatography (TLC).[2] Recrystallization is another powerful purification technique. For large-scale purification, steam distillation has also been reported as an effective and environmentally friendly method, capable of yielding high-purity 5-bromoindole.[5]

Q3: Can protecting groups improve the selectivity of the bromination reaction?

A3: Yes, the use of protecting groups on the indole nitrogen is a key strategy to control the regioselectivity of bromination.[2][6] Protecting groups such as Boc (tert-butyloxycarbonyl) or Ts (tosyl) can modulate the reactivity of the indole ring and direct the electrophilic attack of bromine to the desired position, thereby preventing side reactions.[2] For instance, the synthesis of 5-bromoindole via a 2-sodium sulfonate-1-acetyl-indole intermediate leverages protection to achieve high regioselectivity for the 5-position.[1][3]

Troubleshooting Guides

Issue 1: Over-bromination leading to di- or poly-brominated indoles.
  • Question: My reaction is producing significant amounts of di- and tri-brominated indoles. How can I favor mono-bromination?

  • Answer: Over-bromination is a common issue resulting from excessive brominating agent or harsh reaction conditions.[1][2] To enhance selectivity for mono-bromination, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Excess brominating agentCarefully control the stoichiometry of the brominating agent (e.g., bromine, NBS). Use no more than one equivalent relative to your indole substrate.[1]
Rapid addition of brominating agentAdd the brominating agent dropwise and slowly to the reaction mixture with vigorous stirring to avoid localized high concentrations.[1]
Elevated reaction temperatureMaintain a low reaction temperature, typically between 0-5°C, during the addition of the brominating agent to minimize unwanted side reactions.[1][3]
Inappropriate choice of brominating agentConsider using a milder or more selective brominating agent. N-bromosuccinimide (NBS) is often a good choice for selective bromination.[2]
Issue 2: Formation of undesired regioisomers (e.g., 7-bromoindole).
  • Question: I am observing the formation of isomeric impurities, such as 7-bromoindole, in my reaction. How can I improve the regioselectivity for the 5-position?

  • Answer: The formation of regioisomers is often due to a lack of regiocontrol during the electrophilic substitution.

Potential Cause Recommended Solution
Direct bromination of unprotected indoleDirect bromination of unprotected indole is known to be unselective.[1] Employ a synthetic route that utilizes protecting groups to direct bromination to the 5-position, such as the sulfonate intermediate method.[1][3]
Incomplete formation of protected intermediateEnsure the complete formation of the protected intermediate (e.g., 2-sodium sulfonate-1-acetyl-indole) before proceeding with the bromination step. Incomplete protection can lead to bromination at other positions.[3]
Reaction temperatureMaintain the recommended low temperature during the addition of bromine, as higher temperatures can sometimes decrease regioselectivity.[3]
Issue 3: Low yield of the final 5-bromoindole product.
  • Question: My overall yield of 5-bromoindole is consistently low. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields can stem from various factors throughout the synthetic process.

Potential Cause Recommended Solution
Inefficient mixing during intermediate formationFor heterogeneous reactions, such as the formation of the 2-sodium sulfonate-indole intermediate, ensure efficient agitation. For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer.[3]
Incomplete reaction at any stageMonitor the reaction progress at each step using TLC or HPLC to ensure complete conversion before proceeding to the next step.[7]
Degradation of the productThe hydrobromic acid (HBr) evolved during the reaction can lead to the decomposition of the desired product. Using a solvent like pyridine can help to neutralize the evolved HBr.[2]
Inefficient purificationOptimize your purification method. For column chromatography, ensure the correct mobile phase is used for good separation.[2] For recrystallization, choose an appropriate solvent system.

Experimental Protocols

Synthesis of 5-Bromoindole via the Sulfonate Intermediate Method [1][8]

Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)

  • Dissolve indole in an alcoholic organic solvent (e.g., ethanol or isopropanol).[8]

  • In a separate flask, prepare an aqueous solution of sodium bisulfite.

  • Add the sodium bisulfite solution to the indole solution with stirring.

  • Stir the mixture at room temperature (20-30°C) for 15-20 hours.[8]

  • Collect the resulting solid by vacuum filtration, wash with ether, and air dry to obtain Intermediate I.

Step 2: Synthesis of 2-Sodium Sulfonate-1-Acetyl-Indole (Intermediate II)

  • Suspend Intermediate I in acetic anhydride.

  • Stir the suspension while heating to 68-75°C for 2-3 hours.[8]

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve Intermediate II in water and cool the solution to 0-5°C.[3][8]

  • Dropwise, add one equivalent of bromine while maintaining the temperature below 5°C with vigorous stirring.

  • Stir the solution at 0-5°C for 1-3 hours, then allow it to warm to room temperature and continue to react for 1-2 hours.[8]

  • Quench any excess bromine by adding an aqueous solution of sodium bisulfite.[8]

  • Add an aqueous solution of sodium hydroxide and reflux the mixture for 12-18 hours to effect deprotection.[8]

  • Cool the reaction solution to induce crystallization.

  • Collect the crude 5-bromoindole by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_0 Step 1: Sulfonate Formation cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Bromination & Deprotection Indole Indole Intermediate1 2-Sodium Sulfonate-Indole (Intermediate I) Indole->Intermediate1 Stir at RT, 15-20h NaHSO3 Sodium Bisulfite (aq) NaHSO3->Intermediate1 Intermediate1_ref Intermediate I Ac2O Acetic Anhydride Intermediate2 2-Sodium Sulfonate-1-Acetyl-Indole (Intermediate II) Ac2O->Intermediate2 Intermediate2_ref Intermediate II Intermediate1_ref->Intermediate2 Heat at 68-75°C, 2-3h Bromine Bromine (Br2) FinalProduct 5-Bromoindole Bromine->FinalProduct NaOH NaOH (aq) NaOH->FinalProduct Intermediate2_ref->FinalProduct 1. Add Br2 at 0-5°C 2. Reflux with NaOH

Caption: Workflow for the synthesis of 5-bromoindole via the sulfonate intermediate method.

G Problem Problem Encountered (e.g., Low Yield, Impurities) CheckPurity Check Purity of Starting Materials Problem->CheckPurity AnalyzeReaction Analyze Reaction Mixture (TLC/HPLC) Problem->AnalyzeReaction OverBromination Over-bromination (Di-/Poly-bromination) AnalyzeReaction->OverBromination Isomers Isomeric Impurities (e.g., 7-bromoindole) AnalyzeReaction->Isomers LowYield Low Yield AnalyzeReaction->LowYield Sol_Stoichiometry Control Stoichiometry of Br2 (≤1 equivalent) OverBromination->Sol_Stoichiometry Sol_Temp Maintain Low Temperature (0-5°C) OverBromination->Sol_Temp Sol_SlowAddition Slow, Dropwise Addition of Br2 OverBromination->Sol_SlowAddition Isomers->Sol_Temp Sol_Protection Use Protecting Group Strategy (e.g., Sulfonate Intermediate) Isomers->Sol_Protection LowYield->Sol_Protection Sol_Mixing Ensure Efficient Mixing LowYield->Sol_Mixing Sol_Monitor Monitor Reaction Completion LowYield->Sol_Monitor

Caption: Troubleshooting logic for the synthesis of 5-bromoindole.

References

How to avoid di- and poly-brominated side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of di- and poly-brominated side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di- and poly-bromination in my reactions?

A1: The formation of di- and poly-brominated side products is a common issue, particularly when dealing with activated aromatic or aliphatic compounds. The primary causes include:

  • High Reactivity of the Brominating Agent: Molecular bromine (Br₂) is a highly reactive and non-selective reagent, which can lead to multiple brominations on a single substrate.[1][2]

  • Activated Substrates: Electron-rich substrates, such as phenols, anilines, and activated heterocycles, are highly susceptible to over-bromination due to their increased nucleophilicity.[1][3]

  • Reaction Conditions: High reaction temperatures, incorrect stoichiometry (excess brominating agent), and rapid addition of the reagent can all contribute to a loss of selectivity and the formation of poly-brominated byproducts.[4][5]

  • Lack of Steric Hindrance: If the positions susceptible to bromination are not sterically hindered, multiple additions of bromine are more likely to occur.

Q2: How can I selectively achieve mono-bromination of a highly activated aromatic compound?

A2: Achieving selective mono-bromination of activated aromatic rings requires careful control over the reaction conditions and the choice of reagents.[1] Here are some effective strategies:

  • Use a Milder Brominating Agent: Switching from highly reactive Br₂ to a milder source of electrophilic bromine, such as N-bromosuccinimide (NBS), is a widely used and effective strategy.[1][6][7] Other alternatives include pyridinium tribromide and tetraalkylammonium tribromides, which have shown high para-selectivity for phenols.[1][2]

  • Control Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to your substrate.[1]

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even as low as -78 °C) will decrease the reaction rate and improve control, thereby reducing the likelihood of over-bromination.[1][4]

  • Modify the Activating Group: For very strong activating groups like amines (-NH₂), you can temporarily convert them into a less activating group, such as an amide. This modification reduces the ring's activation and can provide steric hindrance at the ortho-positions, favoring para-substitution.[8]

Q3: What are the safest and most effective alternatives to using elemental bromine (Br₂)?

A3: Due to the hazardous nature of liquid bromine (corrosive, toxic, high vapor pressure), several safer and often more selective alternatives are available.[2][9]

Brominating AgentFormulaPhysical StateCommon ApplicationsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidAllylic and benzylic bromination, α-bromination of carbonyls, electrophilic aromatic bromination.[2][6][10]Easy to handle, provides a low and constant concentration of Br₂, minimizing side reactions.[2][11]Can be unreliable if not pure; may require a radical initiator for certain reactions.[2]
Pyridinium Tribromide C₅H₅N·HBr·Br₂Red crystalline solidElectrophilic bromination of ketones, phenols, and ethers.[2]Solid, stable, and safer alternative to liquid bromine.[2]Can be less reactive than Br₂.[2]
Dibromoisocyanuric Acid (DBI) C₃HBr₂N₃O₃SolidBromination of activated and deactivated aromatic compounds.Mild and highly effective, sometimes superior to NBS.[2]Less commonly used than NBS or Br₂.[2]
Bromide-Bromate Couple NaBr/NaBrO₃SolidAromatic, heteroaromatic, and benzylic brominations; addition reactions to olefins.Environmentally benign, high bromine atom efficiency, avoids the direct use of liquid bromine.[12]Requires acidic conditions for activation.[12]

Q4: How can I purify my product if di- and poly-brominated impurities have already formed?

A4: If over-bromination has occurred, several purification techniques can be employed to isolate the desired mono-brominated product:

  • Recrystallization: This is often the first and most effective method, especially if the desired product and impurities have different solubilities in a particular solvent system.

  • Column Chromatography: Adsorption chromatography using silica gel or alumina is a standard method for separating compounds with different polarities. Reversed-phase chromatography can also be effective for separating structurally similar brominated congeners.[13]

  • Fractional Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.

Troubleshooting Guides

Issue 1: Formation of Di- or Poly-brominated Products on Aromatic Rings

Possible CauseRecommended Solution
Brominating agent is too reactive. Switch from molecular bromine (Br₂) to a milder reagent like N-bromosuccinimide (NBS).[1] For specific regioselectivity, consider reagents like tetraalkylammonium tribromides for phenols or NBS with silica gel for para-selectivity.[1][14]
Reaction temperature is too high. Lower the reaction temperature significantly. For some electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to enhance selectivity.[4]
Incorrect stoichiometry. Use a precise 1:1 molar ratio of the brominating agent to the substrate. Add the brominating agent slowly and in a controlled manner.
Highly activated substrate. If possible, temporarily convert the activating group to a less activating one (e.g., protect an amine as an amide) to reduce the ring's reactivity.[8]
Solvent effects. The polarity of the solvent can influence reactivity. Screen different solvents to find the optimal conditions for your specific substrate.[4]

Issue 2: Formation of Di- or Poly-brominated Products at α-Positions to Carbonyls

Possible CauseRecommended Solution
Excess of brominating agent. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the brominating agent.[5]
Reaction conditions favor polyhalogenation. Acid-catalyzed bromination generally favors mono-halogenation because the introduction of the first bromine atom deactivates the enol formation.[5] Base-catalyzed conditions can lead to poly-halogenation as the remaining α-hydrogens become more acidic.[5]
Reaction temperature is too high. Lowering the reaction temperature can help control the reaction rate and improve selectivity.[5]

Experimental Protocols

Protocol 1: Selective Mono-bromination of an Activated Aromatic Ring (Catechol)

  • Materials: Catechol, N-bromosuccinimide (NBS), Fluoroboric acid (HBF₄), Acetonitrile.[4]

  • Procedure:

    • Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.[4]

    • Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).[4]

    • Slowly add one equivalent of N-bromosuccinimide and a catalytic amount of fluoroboric acid to the cooled solution.[4]

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to afford 4-bromobenzene-1,2-diol.[4]

Protocol 2: Selective α-Mono-bromination of an Acetophenone Derivative

  • Materials: Substituted Acetophenone, Bromine, Methanol, Concentrated HCl.[5]

  • Procedure:

    • Dissolve the acetophenone derivative in methanol in a round-bottom flask.[5]

    • Add a catalytic amount of concentrated HCl.[5]

    • Cool the solution to 0-5 °C in an ice bath.[5]

    • Add a solution of one equivalent of bromine in methanol dropwise while stirring.[5]

    • Continue stirring at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.[5]

    • Monitor the reaction by TLC.

    • Upon completion, proceed with workup, which typically involves pouring the mixture into water and collecting the precipitated product by filtration.[5]

Visualizations

Bromination_Decision_Workflow start_node Start: Mono-bromination Required substrate_node Substrate Type? start_node->substrate_node activated_aromatic Activated Aromatic? substrate_node->activated_aromatic Aromatic carbonyl_node α-Position to Carbonyl? substrate_node->carbonyl_node Carbonyl other_node Other (e.g., Alkane) substrate_node->other_node Other mild_reagent Use Milder Reagent (e.g., NBS) activated_aromatic->mild_reagent Yes protecting_group Consider Protecting Group for highly activated systems activated_aromatic->protecting_group Highly Activated acidic_conditions Use Acidic Conditions (e.g., AcOH, HCl) carbonyl_node->acidic_conditions Yes radical_conditions Radical Conditions (NBS, initiator) other_node->radical_conditions low_temp Low Temperature (0°C to -78°C) mild_reagent->low_temp stoichiometry Control Stoichiometry (1.0 eq. Bromine Source) low_temp->stoichiometry acidic_conditions->low_temp

Caption: Decision workflow for selecting mono-bromination conditions.

Troubleshooting_Polybromination start_node Problem: Di- or Poly-bromination Observed check_reagent Check Brominating Agent start_node->check_reagent check_temp Check Reaction Temperature check_reagent->check_temp Using mild agent use_nbs Solution: Switch to NBS or other mild reagent check_reagent->use_nbs Using Br₂? check_stoich Check Stoichiometry check_temp->check_stoich Optimal lower_temp Solution: Lower Temperature check_temp->lower_temp Too high? check_substrate Assess Substrate Activity check_stoich->check_substrate 1.0 eq. used use_one_eq Solution: Use 1.0 eq. of reagent, add slowly check_stoich->use_one_eq Excess used? protect_group Solution: Protect activating group check_substrate->protect_group Highly activated?

Caption: Troubleshooting flowchart for poly-bromination issues.

References

Technical Support Center: Optimizing Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Fischer indole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis is a classic reaction that produces the indole aromatic heterocycle from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] The reaction proceeds through several key steps:

  • Hydrazone Formation: The phenylhydrazine reacts with the aldehyde or ketone to form a phenylhydrazone.[2][3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2][4]

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[1][4]

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the stable, aromatic indole ring.[2][4]

Q2: My reaction is not proceeding or giving a very low yield. What are the common causes and how can I troubleshoot this?

A2: Low or no yield is a frequent challenge.[5] Here are several factors to investigate:

  • Inadequate Catalyst: The choice and amount of acid catalyst are critical.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are used.[7] The optimal catalyst is substrate-dependent.[5] Consider screening different acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[5]

  • Sub-optimal Temperature: The reaction often requires elevated temperatures.[4][8] However, excessively high temperatures can lead to decomposition.[6] It is crucial to carefully optimize the reaction temperature.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and time.[6]

  • Poor Reagent Quality: Impurities in the phenylhydrazine can inhibit the reaction. Using freshly distilled or purified phenylhydrazine is recommended.[4] The hydrochloride salt of phenylhydrazine is often more stable.[4]

  • Unstable Hydrazone Intermediate: Some phenylhydrazones are unstable and may decompose before cyclization.[5] In such cases, a one-pot synthesis, where the hydrazone is generated in situ and cyclized without isolation, can be beneficial.[5][6]

  • Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the reaction.[4] Harsher conditions (stronger acid, higher temperature) may be required, or an alternative synthetic route might be necessary.[5]

  • Electron-Withdrawing Groups: Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may necessitate harsher reaction conditions.[4]

Q3: I am observing multiple spots on my TLC, indicating side product formation. How can I minimize these?

A3: The formation of byproducts is a common issue.[6] Here’s how to address it:

  • Control of Reaction Conditions: As with low yields, optimizing the catalyst, temperature, and reaction time is crucial to minimize side reactions.[6]

  • Isomer Formation: The use of unsymmetrical ketones can lead to the formation of regioisomers.[4] The regioselectivity can be influenced by the acidity of the medium.[4] Chromatographic separation of the isomers is often necessary.[4]

  • Alternative Chemistries: For substrates prone to side reactions, consider alternative indole synthesis methods.

Q4: What are the best practices for the purification of my indole product?

A4: Purification can be challenging due to the nature of the product and potential byproducts.

  • Workup: After the reaction is complete, the mixture is typically cooled and neutralized.[9] If the product precipitates, it can be collected by filtration.[4] Otherwise, the product is extracted with an organic solvent like ethyl acetate.[9]

  • Crystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common method for purification.[9]

  • Chromatography: Column chromatography is often required to separate the desired indole from impurities and isomers.[4]

Quantitative Data on Reaction Conditions

Optimizing the Fischer indole synthesis often involves screening various catalysts, solvents, and temperatures. The following tables summarize reported yields for the synthesis of specific indole derivatives under different conditions. Note that direct comparison can be challenging as substrates and reaction scales may vary between studies.

Table 1: Comparison of Acid Catalysts for the Synthesis of 1,2,3,4-Tetrahydrocarbazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc Chloride (ZnCl₂)Acetic AcidReflux1~85-95[10]
Boron Trifluoride Etherate (BF₃·OEt₂)Acetic AcidReflux1~90[10]
p-Toluenesulfonic Acid (p-TsOH)TolueneReflux3~70-80[7]
Polyphosphoric Acid (PPA)Neat100-1200.5~80-90[4][6]
Hydrochloric Acid (HCl)EthanolReflux2~75[7]
Sulfuric Acid (H₂SO₄)Acetic AcidReflux1~80[7]

Table 2: Effect of Solvent and Temperature on Yield

Substrate (Hydrazone of)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanonep-TsOHtert-Butanol80N/A47 (indolenine)[7]
CyclohexanoneAcetic AcidAcetic AcidReflux1~60[7]
AcetophenonePPANeat150-1600.2~70-80[6]
ButanoneMicrowaveTHF1500.25High[6]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-3-Cyanoindoles [9]

This protocol is adapted from established Fischer indole synthesis procedures.

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • α-Cyano ketone (e.g., Benzoylacetonitrile for 2-phenyl-3-cyanoindole) (1.0 eq)

  • Acid catalyst (e.g., ZnCl₂, PPA)

  • High-boiling solvent (e.g., toluene, xylene) or neat conditions

Procedure:

  • Mixing Reactants: In a round-bottom flask, combine the substituted phenylhydrazine and the α-cyano ketone.

  • Adding Catalyst: Add the acid catalyst. For solid catalysts like zinc chloride, ensure it is finely powdered and well-mixed. For liquid catalysts like polyphosphoric acid, add it to the reactant mixture with stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 100-180 °C) with vigorous stirring. The reaction can be performed in a high-boiling solvent or under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Add a mixture of crushed ice and water to the residue and stir until the solid product precipitates.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-cyanoindole derivative.

Microwave-Assisted One-Pot Fischer Indolization [6]

Materials:

  • Phenylhydrazine hydrochloride (1 eq)

  • Butanone (1.05 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a microwave vial, add phenylhydrazine hydrochloride and butanone in THF (0.63 M).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.

  • Workup: Cool the reaction mixture to room temperature. The crude indole solution can then be used for subsequent steps or purified.

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Fischer indole synthesis.

G Troubleshooting Fischer Indole Synthesis start Reaction Issue: Low Yield / No Product catalyst Check Catalyst: - Type (Brønsted/Lewis) - Concentration start->catalyst temp Optimize Temperature: - Increase cautiously - Monitor with TLC start->temp reagents Verify Reagent Quality: - Purify phenylhydrazine start->reagents hydrazone Consider Hydrazone Stability: - One-pot procedure start->hydrazone success Successful Synthesis catalyst->success Improved temp->success Improved reagents->success Improved hydrazone->success Improved side_products Issue: Side Products conditions Re-optimize Conditions: - Catalyst, Temp, Time side_products->conditions isomers Address Isomers: - Use symmetric ketone - Chromatographic separation side_products->isomers conditions->success Minimized isomers->success Separated purification Issue: Purification Difficulty workup Optimize Workup: - Neutralization - Extraction solvent purification->workup purify_method Select Purification Method: - Recrystallization - Column chromatography purification->purify_method workup->success Pure Product purify_method->success Pure Product

Caption: Troubleshooting workflow for Fischer indole synthesis.

General Experimental Workflow

This diagram outlines the general steps involved in performing a Fischer indole synthesis experiment.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reactants (Phenylhydrazine, Ketone/Aldehyde) mix 3. Mix Reactants & Catalyst (Optional: in solvent) reagents->mix catalyst 2. Select & Prepare Catalyst catalyst->mix heat 4. Heat Reaction Mixture mix->heat monitor 5. Monitor Progress (TLC) heat->monitor cool 6. Cool & Quench Reaction monitor->cool extract 7. Extract Product cool->extract purify 8. Purify Product (Crystallization/Chromatography) extract->purify analyze 9. Characterize Product purify->analyze

Caption: General experimental workflow for Fischer indole synthesis.

References

Troubleshooting low yields in 5-bromoindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromoindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-bromoindole, categorized by the synthetic method.

Method 1: Direct Bromination via Sulfonate Intermediate

This common route involves the protection of the indole's 2-position with a sulfonate group, followed by N-acetylation, bromination, and deprotection.

Question 1: Why is my overall yield of 5-bromoindole low?

Answer: Low yields can stem from issues at several stages of this multi-step synthesis. A systematic approach to troubleshooting is recommended.

  • Incomplete Formation of Intermediates: Ensure the complete conversion of indole to the sodium indoline-2-sulfonate (Intermediate I) and subsequently to the N-acetylated intermediate (Intermediate II) before proceeding to the bromination step. Incomplete reactions in these initial steps are a common source of impurities and reduced yield.[1] Monitor the reaction progress by techniques like TLC or NMR.

  • Poor Bromination Efficiency: The bromination step is critical and sensitive to reaction conditions.

    • Temperature Control: Maintain a low temperature (0-5°C) during the addition of bromine to prevent unwanted side reactions.[1][2]

    • Slow Addition: Add the bromine dropwise with vigorous stirring to ensure good mixing and prevent localized high concentrations of the brominating agent.[2]

  • Suboptimal Deprotection: The final hydrolysis step to remove the acetyl and sulfonate groups requires careful pH and temperature control to drive the reaction to completion.

Question 2: My final product is contaminated with di- and poly-brominated indoles. How can I avoid this?

Answer: The formation of multiple brominated species is a common side reaction.

  • Stoichiometry Control: Carefully control the stoichiometry of bromine. Use no more than one equivalent relative to the N-acetyl indoline-2-sulfonate intermediate.[2]

  • Slow Bromine Addition at Low Temperature: Adding the bromine slowly at a low temperature (0-5°C) improves the selectivity for mono-bromination at the 5-position.[2]

Question 3: I am observing the formation of other bromoindole isomers (e.g., 7-bromoindole). What is the cause?

Answer: The synthetic route using the C2 position's sulfonate protection is designed to direct bromination to the 5-position. However, deviations can lead to other isomers.[1]

  • Ensure Complete Protection: The presence of unprotected indole can lead to bromination at other positions, as direct bromination of indole is not selective.[1][2] Verify the complete formation of the protected intermediates.

  • Maintain Low Temperature: Higher temperatures during bromination can sometimes decrease regioselectivity.[1]

Question 4: The N-acetylation step results in a thick, unmanageable slurry. How can I resolve this?

Answer: The precipitation of the N-acetylated intermediate can lead to poor mixing and heat transfer, which is a common issue when scaling up.[1]

  • Increase Solvent Volume: Adding more of the solvent (e.g., acetic anhydride) can help to maintain a stirrable slurry.[3]

  • Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing.[1]

Method 2: Fischer Indole Synthesis

This classic method involves the reaction of 4-bromophenylhydrazine with an aldehyde or ketone under acidic conditions.

Question 1: The Fischer indole synthesis reaction is failing or giving a very low yield. What are the potential reasons?

Answer: The success of the Fischer indole synthesis is highly dependent on the reaction conditions and the stability of the intermediates.

  • Hydrazone Intermediate Instability: In some cases, it is better to perform the reaction as a one-pot synthesis without isolating the hydrazone.[2]

  • Inappropriate Acid Catalyst: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is crucial and can significantly impact the yield.[2] Optimization of the acid catalyst may be necessary.

  • Deactivating Effect of the Bromo Group: The electron-withdrawing nature of the bromine atom can make the cyclization step more difficult. Stronger acids or higher reaction temperatures may be required to overcome this deactivation.[2]

  • Cleavage of the N-N Bond: Under certain acidic conditions, the hydrazone can cleave, which is a known failure mode of this synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products and impurities in 5-bromoindole synthesis?

A1: Common impurities include:

  • Unreacted Starting Material (Indole): Incomplete bromination can leave residual indole.[4]

  • Di- and Poly-brominated Indoles: Over-bromination can lead to the formation of various di- and poly-brominated isomers.[2][4]

  • Other Bromoindole Isomers: Depending on the reaction conditions, small quantities of other isomers like 4-bromo-, 6-bromo-, and 7-bromoindole may be formed.[4]

  • Oxidized Species: Exposure to air and light can lead to the formation of colored, oxidized byproducts.[4]

  • Oxindole: This can be formed through oxidation.[2]

Q2: How can I effectively purify crude 5-bromoindole?

A2: Several methods can be employed for purification:

  • Recrystallization: This is a common and effective method. A typical solvent system is ethanol and water.[1][3]

  • Column Chromatography: While effective, it can be tedious and costly for large-scale production.[5]

  • Steam Distillation: Purifying from a faintly alkaline solution via steam distillation is another reported method.[5][6]

Q3: My 5-bromoindole product is discolored (off-white to yellowish). What is the cause and how can I fix it?

A3: Discoloration is often due to oxidized impurities or residual colored byproducts from the synthesis.[4] It is often beneficial to purify the commercial or crude 5-bromoindole before use, for example by recrystallization, to obtain a colorless product.[4][5]

Quantitative Data Summary

Synthesis MethodReactantsConditionsYieldReference
Direct BrominationIndole, Sodium Bisulfite, Acetic Anhydride, BromineMulti-step process with temperature control61% (overall)[3]
Direct BrominationIndole, Sodium Bisulfite, Acetic Anhydride, BromineMulti-step process with specific reagent quantities2.96g from 4.8g of Intermediate II[7]
Fischer Indole Synthesis4-bromophenylhydrazine, Aldehyde/KetoneAcidic conditions (catalyst dependent)Highly variable[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole via Sulfonate Intermediate

This protocol is based on a common multi-step procedure.[2][3][8]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • Dissolve 50g of indole in 100 ml of ethanol.

  • In a separate flask, prepare a solution of 100g of sodium bisulfite in 300 ml of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry. A yield of 97% has been reported for this step.[3]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II)

  • Suspend 30g of sodium bisulfite in 300 ml of acetic anhydride.

  • Add 30g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour. A voluminous white solid may form. An additional 100 ml of acetic anhydride can be added to facilitate stirring.[3]

  • Increase the temperature to 90°C and stir for an additional 2 hours.[2][3]

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.[2][3]

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from the previous step in 150 ml of water at 0-5°C.[2][3]

  • Dropwise, add 40g of bromine while maintaining the temperature below 5°C with vigorous stirring.[2][3]

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.[2][3]

  • Add a solution of approximately 10g of sodium bisulfite in 30 ml of water to quench any excess bromine.[2][3]

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.[3]

  • Stir the solution overnight (approximately 12 hours) at 50°C. A light tan precipitate should form.[3]

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.[2][3]

  • Collect the light tan precipitate by vacuum filtration, wash well with water, and air dry.

  • Recrystallization from ethanol and water can yield a beige solid. An overall yield of 61% has been reported using this method.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Acetylation cluster_step3 Step 3: Bromination & Deprotection cluster_purification Purification indole Indole int1 Sodium Indoline-2-Sulfonate (Intermediate I) indole->int1 Sodium Bisulfite, Ethanol/Water, RT int2 Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II) int1->int2 Acetic Anhydride, 70-90°C bromoindole_crude Crude 5-Bromoindole int2->bromoindole_crude 1. Bromine, 0-5°C 2. NaOH, 50°C bromoindole_pure Pure 5-Bromoindole bromoindole_crude->bromoindole_pure Recrystallization (Ethanol/Water)

Caption: Experimental workflow for the synthesis of 5-bromoindole.

troubleshooting_low_yield start Low Yield of 5-Bromoindole check_intermediates Analyze Intermediates by TLC/NMR start->check_intermediates intermediates_ok Intermediates Formed Completely? check_intermediates->intermediates_ok optimize_sulfonylation Optimize Sulfonylation: - Increase reaction time - Ensure complete dissolution intermediates_ok->optimize_sulfonylation No (Intermediate I issue) optimize_acetylation Optimize Acetylation: - Check reagent purity - Adjust temperature/time intermediates_ok->optimize_acetylation No (Intermediate II issue) investigate_bromination Investigate Bromination Step intermediates_ok->investigate_bromination Yes optimize_sulfonylation->check_intermediates optimize_acetylation->check_intermediates optimize_bromination Optimize Bromination: - Control stoichiometry - Lower temperature (0-5°C) - Slow, dropwise addition investigate_bromination->optimize_bromination investigate_deprotection Investigate Deprotection Step optimize_deprotection Optimize Deprotection: - Ensure basic pH - Increase temperature/time investigate_deprotection->optimize_deprotection optimize_bromination->investigate_deprotection purify Purify Final Product: - Recrystallization - Column Chromatography optimize_deprotection->purify

Caption: Troubleshooting logic for low yields in 5-bromoindole synthesis.

References

Technical Support Center: Improving the Regioselectivity of Indole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole bromination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this critical reaction. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position the most common site for indole bromination?

A1: The C3 position of the indole ring is the most electron-rich and therefore the most nucleophilic site. Electrophilic bromination reagents will preferentially attack this position, making C3-bromoindole the kinetically favored product in most standard reactions.[1][2]

Q2: How can I achieve bromination at the C2 position?

A2: Selective bromination at the C2 position is challenging due to the high reactivity of the C3 position. Strategies typically involve:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack may be directed to C2.

  • Radical Bromination: For 3-methylindoles, free radical bromination using N-bromosuccinimide (NBS) with a radical initiator can lead to bromination at the C2 position.[3]

  • Directed Metalation: Following an initial C2 metalation and silylation, a subsequent C7 metalation can be performed, which upon workup can leave a functional group at C2.[4]

Q3: What methods can be used to brominate the benzene ring (C4-C7 positions)?

A3: Brominating the benzene portion of the indole nucleus requires overcoming the inherent reactivity of the pyrrole ring. Key strategies include:

  • N-Protection: Attaching a protecting group to the indole nitrogen, such as a pivaloyl, tosyl (Ts), or di-tert-butylphosphinoyl group, can deactivate the pyrrole ring and sterically direct the bromination to the benzene ring.[5][6]

  • Directed ortho-Metalation (DoM): This is a powerful technique, particularly for C7 functionalization. A directing metalation group (DMG) on the indole nitrogen (e.g., N-P(O)tBu₂, N-amide) coordinates with an organolithium reagent, directing deprotonation specifically to the C7 position. This intermediate is then quenched with an electrophilic bromine source.[4][7][8]

  • Substrate Control: The presence of certain substituents can direct bromination. For example, treating methyl indole-3-carboxylate with bromine in acetic acid regioselectively yields the 5,6-dibromoindole derivative.[9][10]

Q4: Can I selectively brominate the C5 or C6 position?

A4: Yes, this is possible, often through the use of directing groups. For example, an N-P(O)tBu₂ directing group on the indole nitrogen can facilitate C6 arylation with copper catalysts, a principle that can be extended to halogenation.[6] For 5,6-dibromination, starting with methyl indole-3-carboxylate has proven effective.[9]

Q5: Are there any "green" or biocatalytic methods for regioselective indole bromination?

A5: Yes, enzymatic halogenation is an emerging environmentally benign approach. Flavin-dependent halogenase (FDH) enzymes, such as RebH and vanadium bromoperoxidase (V-BrPO), can catalyze the highly regioselective bromination of indole and its derivatives, typically at the C3 position, under mild aqueous conditions.[11][12][13] These enzymes can also be engineered to alter their specificity.[14][15]

Troubleshooting Guide: Common Issues in Indole Bromination

This guide addresses specific problems you may encounter during your experiments.

Problem 1: My reaction produces a mixture of di- and tri-brominated products (Over-bromination).

Possible Cause Recommended Solution
Excessive Brominating Agent Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[5]
High Reaction Temperature Perform the reaction at a lower temperature. For many indole brominations, 0°C or colder is recommended to improve selectivity.[5]
Highly Reactive Brominating Agent If using elemental bromine (Br₂), switch to a milder agent like N-Bromosuccinimide (NBS), pyridinium bromide perbromide, or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5][16]
Inappropriate Solvent The choice of solvent can influence reactivity. Consider less polar aprotic solvents to temper reactivity.

Problem 2: I am observing significant formation of oxindole byproducts.

Possible Cause Recommended Solution
Presence of Water with NBS The reaction of indoles with NBS in aqueous or protic solvents (like tert-butanol) is known to produce oxindoles.[5][17][18]
Reaction Conditions To avoid oxindole formation, ensure you are using anhydrous aprotic solvents such as THF, DMF, or CCl₄ for bromination with NBS.[5]

Problem 3: The reaction yield is very low or fails to proceed.

Possible Cause Recommended Solution
Decomposition of Product 3-bromoindole can be unstable. The HBr generated during the reaction can cause decomposition. Adding a non-nucleophilic base like pyridine can neutralize the acid.[5]
Steric Hindrance A sterically bulky substituent near the target position or on the nitrogen can hinder the approach of the brominating agent. Consider a different synthetic route or a smaller brominating agent.
Poor Reagent Quality Ensure the brominating agent (e.g., NBS) is pure and has not decomposed. Recrystallization may be necessary.
Incomplete Deprotonation (for DoM) In Directed ortho-Metalation, ensure a sufficient excess of a strong organolithium base is used and that deprotonation is complete before adding the bromine source.

Data Presentation: Comparison of Regioselective Methods

The following tables summarize quantitative data for various indole bromination methods, allowing for easy comparison of their efficacy.

Table 1: Regioselectivity of C3-Bromination Methods

Substrate Brominating Agent Solvent Conditions Product Yield (%) Reference
IndoleNBSDMFRoom Temp3-BromoindoleHigh[19]
IndolePyridinium bromide perbromidePyridine0-2°C3-Bromoindole~60-70[5][16]
IndolenBu₄NBr / NH₄BrTHFElectrochemical3-BromoindoleExcellent[20]
IndoleVanadium Bromoperoxidaseaq. BufferH₂O₂, KBr3-Bromoindole-[11]

Table 2: Regioselectivity of Benzene Ring Bromination

Substrate Method Reagents Conditions Major Product(s) Yield (%) Reference
N-P(O)(t-Bu)₂-IndoleDoM1) n-BuLi 2) TMSCl-40°CC7-TMS-Indole deriv.High[4]
Methyl Indole-3-carboxylateElectrophilicBr₂Acetic Acid5,6-Dibromo deriv.56-84[9][10]
N-Pivaloyl-IndoleBorylation/Oxidation1) BBr₃ 2) OxoneCH₂Cl₂C7-HydroxyindoleGood[6]

Visualizations of Key Workflows and Pathways

The following diagrams illustrate logical workflows for troubleshooting and strategy selection in indole bromination.

G Figure 1: Troubleshooting Workflow for Poor Regioselectivity start Undesired Outcome (e.g., low selectivity, byproducts) q1 What are the byproducts? start->q1 q2 Check Reaction Conditions start->q2 over_brom Over-bromination (Di-/Tri-bromoindoles) q1->over_brom oxindole Oxindole Formation q1->oxindole temp_high Is temperature > 0°C? q2->temp_high cause_reagent Cause: Excess or highly reactive brominating agent. over_brom->cause_reagent sol_reagent Solution: 1. Use 1.0 eq. of reagent. 2. Switch to milder agent (NBS). cause_reagent->sol_reagent end_node Re-evaluate Results sol_reagent->end_node cause_solvent Cause: Using NBS in protic/aqueous solvent. oxindole->cause_solvent sol_solvent Solution: Use anhydrous aprotic solvent (THF, DMF). cause_solvent->sol_solvent sol_solvent->end_node sol_temp Solution: Lower temperature to 0°C or below. temp_high->sol_temp Yes temp_high->end_node No sol_temp->end_node G Figure 2: Strategy Selection for Regioselective Bromination start Desired Bromination Position? c3 C3 (Pyrrole Ring) start->c3 c2 C2 (Pyrrole Ring) start->c2 c7 C7 (Benzene Ring) start->c7 c456 C4, C5, or C6 (Benzene Ring) start->c456 c3_method Strategy: Standard Electrophilic Bromination Reagent: NBS in THF/DMF or Pyridinium bromide perbromide c3->c3_method c2_method Strategy: 1. Block C3 position. 2. Radical bromination for 3-alkylindoles. c2->c2_method c7_method Strategy: Directed ortho-Metalation (DoM) 1. Protect N with DMG (e.g., P(O)tBu₂). 2. Deprotonate with n-BuLi. 3. Quench with bromine source. c7->c7_method c456_method Strategy: 1. N-Protection to deactivate pyrrole ring. 2. Substrate control (e.g., C3-ester for 5,6-dibromination). c456->c456_method G Figure 3: Pathway for C7-Bromination via Directed ortho-Metalation cluster_0 Directed ortho-Metalation (DoM) indole Indole Substrate step1 Step 1: N-Protection Attach Directing Metalation Group (DMG). indole->step1 n_protected N-DMG-Indole step1->n_protected step2 Step 2: Directed Lithiation Add n-BuLi to selectively deprotonate C7. n_protected->step2 lithiated C7-Lithio-Indole Intermediate step2->lithiated step3 Step 3: Electrophilic Quench Add bromine source (e.g., Br₂ or CBr₄). lithiated->step3 product C7-Bromoindole Product step3->product

References

Stability and storage conditions for 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 5-Bromo-2-methylindole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere.[1] The compound is a light brown powder and should be kept in a tightly sealed container to prevent degradation from moisture and air.[1]

Q2: What is the general stability profile of this compound?

This compound is moderately stable under standard ambient conditions. However, its stability can be compromised by exposure to light, moisture, strong acids, and strong oxidizing agents. The indole ring system, in general, is susceptible to oxidation.

Q3: How should I handle this compound in the laboratory?

Due to its potential for causing skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE) should be worn when handling this compound.[2] This includes safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or suspected degradation of this compound.

  • Potential Cause: The compound may have degraded due to improper storage or handling.

  • Recommended Solution:

    • Verify that the compound has been stored according to the recommended conditions (cool, dark, dry, inert atmosphere).

    • Protect the compound from light during experiments by using amber vials or covering glassware with aluminum foil.

    • If degradation is suspected, it is advisable to perform a purity check using techniques like HPLC or NMR before use.

    • For solution-based experiments, always use freshly prepared solutions.

Issue 2: Low yield or side product formation in reactions involving this compound.

  • Potential Cause: The indole nitrogen can interfere with certain reactions. Additionally, the bromo substituent can be labile under harsh reaction conditions.

  • Recommended Solution:

    • Consider N-protection of the indole nitrogen to prevent unwanted side reactions. The choice of protecting group will depend on the specific reaction conditions.

    • Optimize reaction conditions by using milder reagents, lower temperatures, and shorter reaction times to prevent debromination.

    • Ensure all reagents and solvents are pure and anhydrous, as impurities can lead to side reactions.

Experimental Protocols

Forced Degradation Study to Assess Stability

A forced degradation study is crucial for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[3][4][5]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject the stock solutions to the following conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat.

    • Basic Hydrolysis: Add a strong base (e.g., 1N NaOH) and heat.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Time-Point Sampling: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈BrN[2]
Molecular Weight 210.07 g/mol [2]
Appearance Light brown powder[6]
Melting Point 104-107 °C[7]
Storage Temperature Room Temperature[1]

Table 2: Solubility of Related Bromoindoles in Common Solvents

SolventSolubilityNotesReference
WaterSparingly soluble (126 mg/L, calculated)---[3]
Dimethyl Sulfoxide (DMSO)High solubility (100 mg/mL)Ultrasonic assistance may be needed.[3]
EthanolSoluble---[3]
EtherSoluble---[3]
ChloroformSoluble---[3]

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Cool, Dark, Dry, Inert Atmosphere) start->check_storage check_handling Review Handling Procedures (Protection from light, fresh solutions) start->check_handling purity_check Perform Purity Analysis (HPLC, NMR) check_storage->purity_check check_handling->purity_check decision Purity Acceptable? purity_check->decision proceed Proceed with Experiment decision->proceed Yes replace Replace with New Batch of Compound decision->replace No

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of This compound stress Subject to Stress Conditions prep->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis

Caption: Workflow for a forced degradation study.

References

Safe handling and disposal of 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Bromo-2-methylindole.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, purification, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Common impurities can include starting materials from the synthesis, such as 2-methylindole, and over-brominated species like di-bromo-2-methylindoles. Residual solvents from purification may also be present.

Q2: My this compound has a pink or tan discoloration. Is it still usable?

A2: A slight discoloration to yellow, pink, or tan is common and does not necessarily indicate significant impurity.[1][2] However, for sensitive applications, purification by recrystallization may be necessary to remove any potential degradation products.

Q3: What are the recommended solvents for dissolving this compound for experimental use?

Q4: How can I purify crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems can be determined empirically but often involve a solvent in which the compound is soluble at high temperatures and less soluble at lower temperatures, such as ethanol-water or toluene-hexane mixtures. Column chromatography on silica gel can also be employed for higher purity requirements.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield during synthesis Incomplete reaction; side reactions due to incorrect temperature or stoichiometry.Optimize reaction conditions, such as temperature, reaction time, and molar ratios of reactants. Ensure the purity of starting materials.
Formation of multiple products (observed by TLC or NMR) Non-selective bromination or side reactions.Control the addition of the brominating agent carefully. Use protecting groups if necessary to direct the bromination to the desired position.[3]
Difficulty in dissolving the compound Use of an inappropriate solvent.Test solubility in a small scale with various common laboratory solvents such as DMSO, DMF, methanol, ethanol, and dichloromethane to find a suitable one for your application.
Inconsistent experimental results Degradation of the compound.Store this compound in a cool, dark place under an inert atmosphere.[1][4] Prepare solutions fresh before use. For sensitive applications, verify the purity of your batch.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 1075-34-9[5]
Molecular Formula C₉H₈BrN[5]
Molecular Weight 210.07 g/mol
Melting Point 104-107 °C[1]
Appearance Yellow to pink to tan powder[1][2]
Hazard Information
Hazard StatementClassification
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: GHS Classification

Experimental Protocols

Protocol 1: Safe Handling of this compound
  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

    • For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

  • Weighing and Transfer:

    • Weigh the solid compound in the fume hood.

    • Avoid creating dust. If the compound is a fine powder, handle it with care.

    • Use a spatula for transfers.

  • In Case of Spillage:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[1][4]

Protocol 2: Disposal of this compound Waste
  • Waste Identification: this compound is a halogenated organic compound and should be treated as hazardous waste.

  • Waste Segregation:

    • Collect solid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Solids."

    • Collect solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Liquids."

    • Do not mix with non-halogenated waste streams.

  • Disposal Method: The recommended method of disposal is incineration at a licensed hazardous waste facility. Contact your institution's environmental health and safety (EHS) office for specific procedures and to arrange for pickup.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as halogenated organic liquid waste.

Visualizations

SafeHandlingWorkflow start Start: Prepare for Handling This compound ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Chemical-Resistant Gloves - Respirator (if dust) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Compound fume_hood->weigh_transfer experiment Perform Experiment weigh_transfer->experiment spill Spill Occurs? experiment->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes decontaminate Decontaminate Work Area spill->decontaminate No cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

DisposalDecisionTree start Start: Waste Generation (this compound) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Place in a sealed, labeled container for 'Halogenated Organic Solids' solid_waste->solid_container liquid_container Place in a sealed, labeled container for 'Halogenated Organic Liquids' liquid_waste->liquid_container storage Store in designated hazardous waste accumulation area solid_container->storage liquid_container->storage disposal Arrange for pickup and incineration by a licensed hazardous waste disposal service storage->disposal end End of Disposal Process disposal->end

Caption: Decision tree for the proper disposal of this compound waste.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 5-bromoindole derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many 5-bromoindole derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of 5-bromoindole derivatives is primarily due to their molecular structure. The indole ring system is largely non-polar, and the addition of a bromine atom further increases the molecule's hydrophobicity.[1] This non-polar nature makes it difficult for polar water molecules to effectively solvate the compound, leading to low solubility in aqueous solutions.[2]

Q2: What is the general solubility profile of 5-bromoindole?

A2: 5-Bromoindole itself is sparingly soluble in water but shows good solubility in various organic solvents.[3][4] It is soluble in ethanol, ether, and chloroform.[4] For biological assays, it is often dissolved in dimethyl sulfoxide (DMSO) at high concentrations.[3]

Q3: How does the substitution on the indole ring affect the solubility of 5-bromoindole derivatives?

A3: The nature of the substituent on the indole ring significantly impacts solubility. Generally, the introduction of polar functional groups, such as carboxylic acids or amines, can increase aqueous solubility.[5] Conversely, adding more non-polar or lipophilic groups will likely decrease water solubility. For instance, 5-bromoindole-2-carboxylic acid is soluble in polar solvents like water and alcohols due to its carboxylic acid group.[5]

Q4: What are the initial steps I should take when I encounter a solubility problem with a new 5-bromoindole derivative?

A4: Start by attempting to dissolve a small amount of the compound in a range of common laboratory solvents, from non-polar (e.g., hexanes) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, methanol). This will give you a preliminary understanding of its solubility characteristics. For aqueous-based assays, preparing a concentrated stock solution in an organic solvent like DMSO is a standard starting point.[3][6]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A5: Kinetic solubility refers to the concentration of a compound that will dissolve in a solvent under specific, often rapid, conditions, such as diluting a DMSO stock into an aqueous buffer. It represents a metastable state. Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with the undissolved solid over a longer period. For most in vitro biological assays, kinetic solubility is more relevant as it reflects the conditions under which the compound is typically introduced to the assay system.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with 5-bromoindole derivatives.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded. The rapid change in solvent polarity causes the compound to "crash out."- Reduce the final concentration: Your target concentration may be too high. - Optimize the dilution method: Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations.[6] - Increase the percentage of co-solvent: If the experimental system allows, a higher final concentration of DMSO may be necessary. - Use a surfactant: Adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the aqueous buffer can help maintain solubility.
The compound appears to be dissolved initially but precipitates over time. The initial solution was a supersaturated, thermodynamically unstable state. The compound is slowly crystallizing out of solution.- Prepare fresh solutions: Make the final aqueous dilution immediately before use. - Check for pH changes: Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, affecting the solubility of pH-sensitive compounds. Ensure your buffer has sufficient capacity.[7]
Inconsistent results in biological assays. Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in unreliable data.- Visually inspect for precipitation: Before and after adding the compound to the assay medium, check for any cloudiness or solid particles. - Filter the solution: For critical applications, filter the final diluted solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.[2] - Perform a solubility check: Determine the approximate solubility of your compound in the final assay buffer to ensure you are working within a soluble concentration range.
Difficulty dissolving the compound in pure DMSO. The compound may have very strong crystal lattice energy or may be hygroscopic, and the DMSO may have absorbed water.- Use fresh, anhydrous DMSO. - Gently warm the solution: Heating to 30-40°C can help overcome the energy barrier to dissolution. - Use sonication: A sonicator bath can provide the energy needed to break up solid aggregates and enhance dissolution.[3]

Data Presentation: Solubility of 5-Bromoindole and a Derivative

The following tables provide quantitative solubility data for 5-bromoindole and estimated solubility for a related indole derivative to serve as a baseline.

Table 1: Quantitative Solubility of 5-Bromoindole [3]

Solvent SystemSolubilityNotes
Water126 mg/L (calculated)Sparingly soluble
Dimethyl Sulfoxide (DMSO)100 mg/mLHigh solubility; sonication may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLForms a clear solution.
Ethanol, Ether, ChloroformSolubleQualitative data indicates good solubility.

Table 2: Estimated Solubility of Indole-2-Carboxylic Acid (a related compound) [8]

Note: This data is for the parent compound, Indole-2-carboxylic acid, and serves as an estimate. The 5-bromo substitution is expected to slightly decrease solubility in polar protic solvents and may slightly increase it in less polar solvents.[8]

SolventTemperature (°C)Solubility ( g/100g solvent)
Water250.12
Ethanol2515.2
Acetone2520.5
Ethyl Acetate258.5

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This method determines the saturation solubility of a 5-bromoindole derivative in a specific solvent.[3][8]

Materials:

  • 5-bromoindole derivative

  • Selected solvent (e.g., phosphate-buffered saline, cell culture medium)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the 5-bromoindole derivative to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Sample Collection: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for preparing a solution of a poorly soluble 5-bromoindole derivative for in vitro assays.

Materials:

  • 5-bromoindole derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

Methodology:

  • Prepare a Stock Solution: Dissolve the 5-bromoindole derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.[3]

  • Serial Dilution (if necessary): If a range of concentrations is needed, perform serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution: To prepare the final working solution, add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. The final concentration of DMSO should typically be kept below 1% to avoid solvent effects in biological assays.[7]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates that the compound is likely dissolved at that concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways where 5-bromoindole derivatives have shown activity, as well as a general workflow for addressing solubility issues.

solubility_workflow start Start: Solubility Issue with 5-Bromoindole Derivative dissolve_dmso Attempt to Dissolve in 100% Anhydrous DMSO start->dissolve_dmso check_dmso_sol Soluble in DMSO? dissolve_dmso->check_dmso_sol Observe dilute_aqueous Dilute DMSO Stock into Aqueous Buffer check_dmso_sol->dilute_aqueous Yes troubleshoot_dmso Troubleshoot DMSO Solubility: - Use fresh, anhydrous DMSO - Gentle warming - Sonication check_dmso_sol->troubleshoot_dmso No check_aqueous_sol Precipitation? dilute_aqueous->check_aqueous_sol Observe troubleshoot_dmso->dissolve_dmso success Proceed with Experiment check_aqueous_sol->success No troubleshoot_aqueous Troubleshoot Aqueous Solubility: - Lower final concentration - Use co-solvents (e.g., PEG) - Add surfactants (e.g., Tween) - Use cyclodextrins check_aqueous_sol->troubleshoot_aqueous Yes troubleshoot_aqueous->dilute_aqueous EGFR_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR activates Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR inhibits Proliferation Cell Proliferation & Growth RAS_RAF_MEK_ERK->Proliferation leads to Survival Cell Survival & Anti-apoptosis PI3K_AKT_mTOR->Survival leads to VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLCg_PKC_MAPK activates PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT activates Bromoindole 5-Bromoindole Derivative Bromoindole->VEGFR2 inhibits Angiogenesis Angiogenesis (New Blood Vessel Formation) PLCg_PKC_MAPK->Angiogenesis promotes Permeability Vascular Permeability PI3K_AKT->Permeability increases GSK3_pathway cluster_downstream Downstream Effects Insulin Insulin/Growth Factors AKT AKT Insulin->AKT activates GSK3 GSK-3 AKT->GSK3 inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase phosphorylates (inactivates) Beta_Catenin β-catenin GSK3->Beta_Catenin phosphorylates (targets for degradation) Bromoindole 5-Bromoindole Derivative Bromoindole->GSK3 inhibits Glycogen_Synthesis Glycogen Synthesis (Inhibited) Glycogen_Synthase->Glycogen_Synthesis Gene_Transcription Gene Transcription (Inhibited) Beta_Catenin->Gene_Transcription

References

Validation & Comparative

Analytical methods for 5-Bromo-2-methylindole quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-2-methylindole

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates like this compound is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of small organic molecules like this compound. Please note that these are representative values and actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.998> 0.998[1]> 0.999
Accuracy (% Recovery) 98 - 102%80 - 115%[1]99 - 101%
Precision (% RSD) < 2%< 15%[1]< 1%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Selectivity Moderate to HighVery HighHigh
Throughput HighMediumLow to Medium
Primary Application Purity testing, content uniformity, dissolution testingImpurity profiling, trace analysis, metabolite identificationAbsolute purity determination, reference standard characterization

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material and formulated products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best peak shape and retention time.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 225 nm

  • Analysis: Inject the prepared standard and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound, especially for detecting trace-level impurities.

Materials:

  • This compound reference standard

  • Dichloromethane or other suitable solvent (GC grade)

  • Internal standard (e.g., a structurally similar compound with a different retention time)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Procedure:

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Add a fixed concentration of the internal standard to each working standard.

  • Sample Solution Preparation: Accurately weigh a sample containing this compound, dissolve it in dichloromethane to a concentration within the calibration range, and add the same fixed concentration of the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 325 °C

      • Final hold: 5 minutes at 325 °C[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis: Inject the prepared standard and sample solutions. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of this compound in the sample using this calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve using the same analyte. It is highly accurate and is often used for certifying reference materials.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable amount of the certified internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[3]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of any proton signal being integrated (a conservative value of 30-60 seconds is often used to ensure full relaxation).[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile_phase Mobile Phase Preparation hplc_injection HPLC Injection prep_mobile_phase->hplc_injection prep_standards Standard Solution Preparation prep_standards->hplc_injection prep_sample Sample Solution Preparation prep_sample->hplc_injection data_acquisition Data Acquisition (UV Detection) hplc_injection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantification calibration_curve->quantification

Caption: HPLC-UV experimental workflow for this compound quantification.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standards Standard Solution (with Internal Standard) gc_injection GC Injection prep_standards->gc_injection prep_sample Sample Solution (with Internal Standard) prep_sample->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection calibration_curve Construct Calibration Curve ms_detection->calibration_curve quantification Quantification calibration_curve->quantification

Caption: GC-MS experimental workflow for this compound quantification.

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing weighing Accurate Weighing (Analyte & Internal Std) dissolution Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer data_acquisition NMR Data Acquisition transfer->data_acquisition processing Data Processing (FT, Phasing, Baseline) data_acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the HPLC-UV Analysis of 5-Bromo-2-methylindole

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods coupled with Ultraviolet (UV) detection for the quantitative analysis and purity assessment of this compound. As a crucial intermediate in the synthesis of pharmacologically active compounds, ensuring the purity of this compound is paramount for safety, efficacy, and regulatory compliance in drug development.[1][2][3] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the physicochemical properties of the analyte and established chromatographic principles.

Foundational Principles: Method Development Strategy

The successful chromatographic separation of any analyte begins with an understanding of its chemical nature. This compound (C₉H₈BrN) is a moderately non-polar molecule, a property predicted by its calculated LogP of approximately 3.46.[1] This hydrophobicity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.

Our strategy is built on the following pillars:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as an excellent starting point due to its strong hydrophobic retention mechanism, which is well-suited for an analyte with a LogP > 3.[4]

  • Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH), is the primary tool for controlling retention and selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial when analyzing indole derivatives. It serves to protonate the indole nitrogen and suppress interactions with residual, acidic silanol groups on the silica backbone of the stationary phase, thereby preventing peak tailing and ensuring symmetrical peak shapes.[5]

  • UV Wavelength Selection: Indole derivatives characteristically exhibit strong UV absorbance due to their aromatic structure. The primary absorbance maximum (λmax) is typically observed around 220 nm, with a secondary, often more selective, maximum around 270-280 nm.[6][7] For this guide, a detection wavelength of 275 nm is selected to provide a balance of sensitivity and selectivity, minimizing potential interference from common solvents and less conjugated impurities.

Method A: Rapid Isocratic Analysis with Acetonitrile

This method is designed for high-throughput screening and routine quality control where speed is a priority, without significantly compromising resolution for major components.

Rationale: The use of acetonitrile as the organic modifier provides high elution strength and low backpressure, facilitating a rapid analysis. A simple isocratic mobile phase is employed for its simplicity and reproducibility, which is ideal for quantifying the main component when impurities are well-separated.

Experimental Protocol: Method A
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (65:35 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Run Time: 10 minutes.

Method B: Enhanced Resolution with Phenyl-Hexyl Column Chemistry

This alternative method is developed to provide enhanced selectivity, particularly for structurally similar impurities such as isomers or related halogenated indoles.

Rationale: A Phenyl-Hexyl stationary phase is chosen to introduce a secondary separation mechanism. In addition to hydrophobic interactions, the phenyl groups on the stationary phase can engage in π-π interactions with the aromatic indole ring of the analyte and its impurities. This can significantly alter selectivity and improve the resolution of closely eluting peaks that may co-elute on a standard C18 column. A gradient elution is employed to effectively resolve both early and late-eluting impurities within a reasonable timeframe.

Experimental Protocol: Method B
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-12 min: 50% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Run Time: 18 minutes.

Performance Comparison: Head-to-Head Data

The following table summarizes the expected chromatographic performance for this compound and a hypothetical closely-eluting impurity (Impurity X). This data illustrates the trade-offs between the two methods.

ParameterMethod A (C18, Isocratic)Method B (Phenyl-Hexyl, Gradient)Justification
Retention Time (t_R) of this compound ~4.5 min~10.2 minThe gradient in Method B and potentially stronger retention on the Phenyl-Hexyl phase lead to a longer retention time.
Resolution (R_s) between Analyte and Impurity X 1.62.5Method B's alternative selectivity (π-π interactions) provides superior baseline resolution for the critical pair.
Tailing Factor (T_f) of Analyte 1.21.1Both methods yield acceptable peak symmetry due to the acidic modifier, with Method B showing a slight improvement.
Theoretical Plates (N) for Analyte ~8,500~11,000The gradient elution in Method B focuses the peak as it travels through the column, often resulting in higher efficiency.
Analysis Time 10 min18 minMethod A is significantly faster, making it suitable for high-throughput environments.

Method Validation and Trustworthiness

To be considered reliable for its intended purpose, any analytical method must be validated.[8] The protocols described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] A full validation would include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[11]

  • Linearity & Range: Demonstrating a direct proportionality between the concentration of the analyte and the detector response over a defined concentration range.

  • Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Visualizing the Analytical Process

Diagrams are essential for clarifying complex workflows and logical relationships in analytical science.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh Analyte dissolve Dissolve in Diluent (e.g., 50:50 ACN/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column Column (C18 or Phenyl-Hexyl) autosampler->column pump Pump & Mobile Phase pump->column detector UV Detector (275 nm) column->detector cds Chromatography Data System (CDS) detector->cds Signal integration Peak Integration & Quantification cds->integration report Generate Report (Purity, Assay) integration->report

Caption: High-level workflow for the HPLC-UV analysis of this compound.

Logic_Diagram MP Mobile Phase Composition RT Retention Time (tR) MP->RT Strongly Affects Res Resolution (Rs) MP->Res Strongly Affects Flow Flow Rate Flow->RT Inversely Affects Press Backpressure Flow->Press Directly Affects Time Analysis Time Flow->Time Inversely Affects Column Stationary Phase (Column Chemistry) Column->RT Affects Column->Res Strongly Affects (Selectivity)

Caption: Key relationships between HPLC parameters and chromatographic results.

Detailed Experimental Protocols

A. Standard and Sample Preparation

  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and HPLC-grade Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

B. Instrument Setup and System Suitability

  • Set up the HPLC system according to the parameters specified for either Method A or Method B.

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution.

  • Verify that the system suitability criteria are met:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Conclusion and Recommendations

This guide has detailed and compared two robust HPLC-UV methods for the analysis of this compound.

  • Method A (Isocratic, C18) is the superior choice for routine quality control and high-throughput analysis where the primary goal is to quickly determine the assay of the main component and the impurity profile is well-understood and well-separated. Its speed and simplicity translate to higher sample throughput and lower solvent consumption per sample.

  • Method B (Gradient, Phenyl-Hexyl) is recommended for method development, impurity profiling, and stability studies . Its enhanced selectivity, derived from the unique π-π interaction capabilities of the Phenyl-Hexyl phase, provides greater confidence in separating and quantifying unknown or closely-eluting impurities, which is critical for ensuring drug substance purity and safety.

The choice between these methods should be guided by the specific analytical objective, balancing the need for speed against the requirement for resolution and peak purity confirmation. Both methods, when properly validated, provide a trustworthy and reliable system for the quality assessment of this compound.

References

A Comparative Guide to the Analysis of 5-Bromoindoles: GC-MS vs. HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-bromoindoles is crucial for advancing new therapeutic agents. This guide provides a detailed comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We present a side-by-side look at their methodologies, performance characteristics, and workflows to help you select the optimal method for your research needs.

Quantitative Performance Comparison

The choice between GC-MS and HPLC-MS for the analysis of 5-bromoindoles often depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, based on data from the analysis of indole derivatives.

ParameterGC-MS with Silylation Derivatization (Method A)HPLC-MS (Method B)
Linearity Range 0.025 - 1 mg/mL[1][2]1 - 100 µg/mL
Limit of Detection (LOD) ~1 µg/mL[3]Typically in the low ng/mL range
Limit of Quantitation (LOQ) ~2.5 µg/mL[3]Typically in the mid-to-high ng/mL range
Intra-day Precision (RSD) < 2.5%[1][2]Typically < 15%
Inter-day Precision (RSD) < 4.0%[1][2]Typically < 15%
Recovery 94% - 103%[1][2]Not explicitly available for 5-bromoindole, but generally high
Analysis Time Longer due to derivatization and longer run timesShorter, direct injection
Sample Requirement Volatile or semi-volatile after derivatization[4][5]Soluble in mobile phase[6]
Thermal Stability Requires thermal stability of the derivative[7]Suitable for thermolabile compounds[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for the GC-MS and HPLC-MS analysis of 5-bromoindoles.

Method A: GC-MS with Silylation Derivatization

This method involves a chemical modification step to increase the volatility of the 5-bromoindole, making it amenable to gas chromatography.[8]

1. Sample Preparation and Derivatization:

  • Drying: Evaporate the sample extract containing 5-bromoindole to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as water will react with the silylating reagent.[7][9]

  • Silylation: Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample.[9]

  • Incubation: Cap the vial tightly and incubate at 37°C for 30 minutes with agitation to ensure complete derivatization of the indole's active hydrogen.[9]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 7000A Triple Quadrupole or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C, ramp at 10°C/min to 300°C, and hold for 9 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-650.

  • Data Acquisition: Full scan mode.

Method B: HPLC-MS

This method allows for the direct analysis of 5-bromoindole without the need for derivatization, making it a more straightforward approach.[4][5]

1. Sample Preparation:

  • Dissolution: Dissolve the sample containing 5-bromoindole in a suitable solvent, such as methanol or acetonitrile, to a concentration within the calibration range.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.[10]

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or similar.

  • Mass Spectrometer: API 4000 or similar triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: Water with 0.1% Formic Acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

  • Gradient: A suitable gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the GC-MS and HPLC-MS analysis of 5-bromoindoles.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing 5-Bromoindole DriedSample Dried Sample Sample->DriedSample Evaporation DerivatizedSample Derivatized Sample (TMS-5-Bromoindole) DriedSample->DerivatizedSample Silylation (MSTFA) GC_Inlet GC Inlet DerivatizedSample->GC_Inlet Injection GC_Column GC Column GC_Inlet->GC_Column Vaporization MS_Detector Mass Spectrometer GC_Column->MS_Detector Separation Data Data Analysis MS_Detector->Data Detection

GC-MS workflow with derivatization.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Sample containing 5-Bromoindole FilteredSample Filtered Sample Sample->FilteredSample Dissolution & Filtration HPLC_Injector HPLC Injector FilteredSample->HPLC_Injector Injection HPLC_Column HPLC Column HPLC_Injector->HPLC_Column Mobile Phase MS_Detector Mass Spectrometer HPLC_Column->MS_Detector Separation Data Data Analysis MS_Detector->Data Detection

Direct HPLC-MS analysis workflow.

References

A Comparative Guide to the Analysis of 5-Bromoindole: HPLC-UV, GC-MS, and UV-Vis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of 5-bromoindole, a key intermediate in the synthesis of various pharmacologically active compounds, is paramount. The choice of analytical technique is critical for ensuring data quality, from reaction monitoring to final product purity assessment. This guide provides an objective comparison of three common analytical methods—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of 5-bromoindole, complete with experimental protocols and performance data.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical quantitative performance characteristics of HPLC-UV, GC-MS, and UV-Vis for the analysis of 5-bromoindole and similar indole derivatives. It is important to note that these values are representative and should be validated for specific applications and laboratory conditions.

ParameterHPLC-UVGC-MSUV-Vis
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 20 ng/mL0.5 - 5 µg/mL
**Linearity (R²) **> 0.999> 0.998> 0.999
Linear Range 0.05 - 100 µg/mL0.02 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Selectivity HighVery HighLow
Throughput HighMediumHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable results. Below are foundational protocols for the analysis of 5-bromoindole using each of the compared techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity assessment of 5-bromoindole in various sample matrices, including reaction mixtures and formulated products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute 5-bromoindole.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Indole derivatives have strong UV absorbance; a wavelength of 254 nm is a suitable starting point for detection.[1] A PDA detector can be used to monitor a range of wavelengths to determine the optimal wavelength.[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the 5-bromoindole sample.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Dilute the stock solution with the initial mobile phase composition to a concentration within the calibration range.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the identification and quantification of 5-bromoindole, especially at trace levels or in complex matrices.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for indole analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: Scan from m/z 50 to 300.

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Dissolve a small amount of the 5-bromoindole sample in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • The concentration should be adjusted to be within the linear range of the instrument.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of 5-bromoindole in relatively pure solutions. However, it lacks the selectivity of chromatographic methods.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

Measurement Parameters:

  • Spectral Range: 200 - 400 nm.[2]

  • Solvent: A UV-transparent solvent such as ethanol or methanol.[2] The UV spectrum of 5-bromoindole in methanol shows absorption maxima at 279, 287, and 296 nm.[3]

  • Blank: The pure solvent used for sample preparation.[2]

Sample Preparation:

  • Prepare a stock solution of 5-bromoindole in the chosen UV-transparent solvent.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • The concentration of the sample solution should be adjusted to yield an absorbance between 0.2 and 0.8 at the wavelength of maximum absorbance (λmax) to ensure linearity.[2]

Mandatory Visualization

To better illustrate the decision-making process and workflow, the following diagrams have been generated.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 5-Bromoindole Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (for HPLC) Dilution->Filtration GCMS GC-MS Dilution->GCMS UVVis UV-Vis Dilution->UVVis HPLC HPLC-UV Filtration->HPLC Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity GCMS->Quantification Identification Structural Identification GCMS->Identification UVVis->Quantification Technique_Comparison cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis center 5-Bromoindole Analysis hplc_strength Strengths: - Robust & Reliable - High Throughput - Good for Routine QC center->hplc_strength hplc_weakness Weaknesses: - Moderate Sensitivity - Requires Solvent Disposal center->hplc_weakness gcms_strength Strengths: - High Sensitivity - High Selectivity - Structural Info center->gcms_strength gcms_weakness Weaknesses: - Higher Cost - Slower Throughput - Requires Volatility center->gcms_weakness uvvis_strength Strengths: - Simple & Fast - Low Cost - Good for Pure Samples center->uvvis_strength uvvis_weakness Weaknesses: - Low Selectivity - Prone to Interference - Less Sensitive center->uvvis_weakness

References

A Comparative Guide to the 1H NMR Characterization of 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural features of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H NMR characterization of 5-Bromo-2-methylindole, alongside its parent compounds, 2-methylindole and 5-bromoindole, to aid in spectral interpretation and compound verification.

Comparison of ¹H NMR Data

The introduction of a bromine atom and a methyl group to the indole scaffold significantly influences the chemical shifts and coupling patterns of the protons. The table below summarizes the ¹H NMR data for this compound and its analogues. The data for the target compound is inferred from spectral data, while the data for the analogues is compiled from various chemical data sources.

Proton This compound (Predicted) 2-methylindole 5-bromoindole 5-bromo-3-methyl-1H-indole [1]
NH ~ 7.9 (br s)~ 7.8 (br s)~ 8.1 (br s)7.92 (s)
H3 ~ 6.1 (s)~ 6.2 (s)~ 6.5 (t)6.99 (s)
H4 ~ 7.6 (d)~ 7.5 (d)~ 7.8 (d)7.73 (d, J = 1.6 Hz)
H6 ~ 7.1 (dd)~ 7.0 (t)~ 7.2 (dd)7.29 (dd, J = 8.6, 1.9 Hz)
H7 ~ 7.1 (d)~ 7.4 (d)~ 7.1 (d)7.22 (d, J = 8.6 Hz)
-CH₃ ~ 2.4 (s)~ 2.4 (s)-2.32 (d, J = 0.9 Hz)

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra. The following is a general procedure for the preparation and analysis of indole derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. The volume of the solvent should be sufficient to create a solution depth of about 4-5 cm in a standard 5 mm NMR tube.

  • To ensure a homogenous magnetic field, it is important that the sample is free of any particulate matter. Filter the solution through a pipette with a cotton or glass wool plug directly into a clean and dry NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and obtain sharp signals.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

3. Data Analysis:

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

Structural Elucidation and Visualization

The chemical structure of this compound with the numbering of the proton environments is depicted below. This visualization aids in the assignment of the signals observed in the ¹H NMR spectrum.

G This compound Structure cluster_indole C2 C C3 C C2->C3 Me_C2 CH₃ C2->Me_C2 C3a C C3->C3a H_C3 H C3->H_C3 C4 C C3a->C4 C7a C C3a->C7a C5 C C4->C5 H_C4 H C4->H_C4 C6 C C5->C6 Br_C5 Br C5->Br_C5 C7 C C6->C7 H_C6 H C6->H_C6 C7->C7a H_C7 H C7->H_C7 N1 N C7a->N1 N1->C2 H_N1 H N1->H_N1

Caption: Chemical structure of this compound with proton numbering.

The logical workflow for the ¹H NMR characterization of this compound is outlined in the following diagram.

G cluster_workflow ¹H NMR Characterization Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis C->D E Structural Verification D->E

Caption: Experimental workflow for ¹H NMR characterization.

References

Unlocking the Therapeutic Potential of 5-Bromoindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. The strategic introduction of a bromine atom at the 5-position of this indole ring has been shown to significantly enhance the biological activities of the resulting derivatives, opening new avenues for the development of potent therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 5-bromoindole derivatives, with a focus on their anticancer and antimicrobial properties. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to support your research and development endeavors.

The versatile 5-bromoindole core has been elaborated into a multitude of derivatives, demonstrating a broad spectrum of biological activities. Notably, these compounds have emerged as promising candidates for anticancer and antimicrobial therapies. Their mechanism of action often involves the inhibition of critical cellular pathways essential for the survival and proliferation of cancer cells and pathogenic microorganisms.

Anticancer Activity of 5-Bromoindole Derivatives: Targeting Key Kinases

A significant body of research has focused on the development of 5-bromoindole derivatives as potent inhibitors of key protein kinases implicated in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Structure-Activity Relationship against Cancer Cell Lines

The substitution pattern on the 5-bromoindole scaffold plays a crucial role in determining the anticancer potency. Studies on 5-bromoindole-2-carboxylic acid derivatives have revealed that the nature of the substituent at the 2-position significantly influences their cytotoxic effects against various cancer cell lines.

Below is a summary of the in vitro cytotoxic activity (IC50 values) of selected 5-bromoindole-2-carboxylic acid derivatives against human cancer cell lines.

Compound IDTargetA549 (Lung Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)Reference
Derivative 3a EGFR15.6 ± 1.219.4 ± 1.525.1 ± 2.1[1]
Derivative 3b EGFR22.3 ± 1.828.7 ± 2.333.6 ± 2.9[1]
Derivative 3f EGFR18.9 ± 1.424.1 ± 1.929.8 ± 2.5[1]
Derivative 7 EGFR25.4 ± 2.031.5 ± 2.638.2 ± 3.3[1]
Erlotinib (Standard) EGFR12.8 ± 1.015.2 ± 1.320.5 ± 1.7[1]

Lower IC50 values indicate higher potency.

From the data, it is evident that Derivative 3a exhibits the most potent anticancer activity among the tested derivatives, with IC50 values comparable to the standard EGFR inhibitor, Erlotinib.[1] The variations in potency among these derivatives highlight the importance of the specific chemical moieties attached to the core 5-bromoindole structure in dictating their interaction with the target protein and subsequent biological effect.

Signaling Pathways

The anticancer effects of these 5-bromoindole derivatives are primarily attributed to their ability to inhibit the tyrosine kinase activity of EGFR and VEGFR-2. This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Inhibition cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_effect Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P EGFR->P Autophosphorylation VEGFR-2->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis 5-Bromoindole Derivative 5-Bromoindole Derivative 5-Bromoindole Derivative->EGFR Inhibits 5-Bromoindole Derivative->VEGFR-2 Inhibits

Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Antimicrobial Activity of 5-Bromoindole Derivatives

In addition to their anticancer properties, 5-bromoindole derivatives have demonstrated significant potential as antimicrobial agents. Their structural features allow for interactions with microbial targets, leading to the inhibition of growth and viability of various pathogens.

Structure-Activity Relationship against Microbial Strains

The antimicrobial efficacy of 5-bromoindole derivatives is also highly dependent on their substitution patterns. For instance, studies on 5-bromoindole-2-carboxamides have shown potent activity against pathogenic Gram-negative bacteria.

Below is a summary of the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected 5-bromoindole derivatives.

Compound IDTarget OrganismMIC (µg/mL)Reference
5-bromoindole 3-7-3 analogue, 19 S. aureus ATCC 2592312.5[2]
5-bromoindole 3-7-3 analogue, 19 P. aeruginosa ATCC 27853100[2]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) C. albicans ATCC 102313.9[3]
Indolylbenzo[d]imidazoles 3ao Staphylococci< 1[3]
Indolylbenzo[d]imidazoles 3aq Staphylococci< 1[3]

Lower MIC values indicate higher potency.

The data indicates that specific 5-bromoindole derivatives exhibit potent and selective antimicrobial activity. For example, the benzimidazole derivatives 3ao and 3aq show very strong activity against Staphylococci.[3] The variation in activity against different microbial species underscores the importance of targeted structural modifications to optimize the antimicrobial spectrum.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of 5-bromoindole derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

A common precursor for many active derivatives is 5-bromo-1H-indole-2-carboxylic acid. A general and efficient method for its synthesis involves the hydrolysis of its corresponding ethyl ester.[4]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol (96%)

  • Water

  • 10% Hydrochloric acid solution

  • Sodium hydroxide

Procedure:

  • Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.[4]

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[4]

  • After cooling the reaction mixture to 40 °C, slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, which will induce the precipitation of the product.[4]

  • Filter the precipitate to obtain 5-bromo-1H-indole-2-carboxylic acid.

Synthesis_Workflow Start Start Dissolve Dissolve Ethyl 5-bromoindole- 2-carboxylate in Methanol/Water Start->Dissolve Add_NaOH Add NaOH and Reflux for 30 min Dissolve->Add_NaOH Cool Cool to 40°C Add_NaOH->Cool Adjust_pH Adjust pH to 3-4 with 10% HCl Cool->Adjust_pH Precipitate Precipitation of Product Adjust_pH->Precipitate Filter Filter to obtain 5-bromo-1H-indole- 2-carboxylic acid Precipitate->Filter End End Filter->End

Workflow for the Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Culture medium

  • 5-bromoindole derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Add_Compound Add 5-Bromoindole Derivatives (Test Compounds) Seed_Cells->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental Workflow for the MTT Assay.
Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 5-bromoindole derivatives (test compounds)

  • 96-well microtiter plates

  • Inoculum of the microorganism

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the 5-bromoindole derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Molecular Docking Protocol for Target Identification

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. This method is instrumental in understanding the SAR of 5-bromoindole derivatives at a molecular level.

General Workflow:

  • Receptor and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules and adding hydrogens. Prepare the 3D structures of the 5-bromoindole derivatives (ligands).[5]

  • Grid Generation: Define a binding site on the receptor, typically centered around the known active site or a co-crystallized ligand.

  • Docking: Use a docking software (e.g., Glide, AutoDock) to place the ligands into the defined binding site of the receptor and score their potential binding modes.

  • Analysis: Analyze the docking results to identify the best binding poses and predict the binding affinity. This information helps in understanding the key interactions between the ligand and the protein, guiding the design of more potent inhibitors.

Molecular_Docking_Workflow Start Start Prepare_Receptor Prepare Receptor (e.g., EGFR from PDB) Start->Prepare_Receptor Prepare_Ligands Prepare Ligands (5-Bromoindole Derivatives) Start->Prepare_Ligands Define_Binding_Site Define Binding Site (Grid Generation) Prepare_Receptor->Define_Binding_Site Perform_Docking Perform Molecular Docking Prepare_Ligands->Perform_Docking Define_Binding_Site->Perform_Docking Analyze_Results Analyze Docking Poses and Scores Perform_Docking->Analyze_Results Identify_Key_Interactions Identify Key Interactions Analyze_Results->Identify_Key_Interactions End End Identify_Key_Interactions->End

General Workflow for Molecular Docking Studies.

References

A Comparative Guide to the Biological Activity of 5-Bromoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds. The introduction of a bromine atom to the indole ring can significantly modulate its biological activity. This guide provides an objective comparison of the biological activities of 5-bromoindole and its positional isomers (4-bromoindole, 6-bromoindole, and 7-bromoindole), supported by available experimental data. This document aims to serve as a resource for researchers engaged in drug discovery and development by presenting a structured overview of their anticancer, antimicrobial, and antiviral properties, along with detailed experimental methodologies and relevant signaling pathways.

Quantitative Comparison of Biological Activity

The biological activity of bromoindole isomers is highly dependent on the position of the bromine atom on the indole ring. The following tables summarize the available quantitative data, primarily focusing on antimicrobial activity where direct comparative studies are more readily available. Data for anticancer and antiviral activities of all positional isomers in a directly comparable manner is limited in the current literature.

Table 1: Comparative Antibacterial Activity of Bromoindole Isomers

CompoundBacterial StrainMIC (μg/mL)Reference
4-BromoindoleVibrio parahaemolyticus50[1]
5-BromoindoleVibrio parahaemolyticus50[1]
6-BromoindoleVibrio parahaemolyticus>400[1]
7-BromoindoleVibrio parahaemolyticus200[1]
4-BromoindoleEscherichia coli O157:H7100[2]
5-BromoindoleEscherichia coli O157:H7200[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates higher antibacterial activity.

Table 2: Cytotoxicity of Bromoindole Derivatives (Illustrative Examples)

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
5-Bromoindole Derivative (Compound 3a)HepG2 (Liver)Not Specified[3]
5-Bromoindole Derivative (Compound 3a)A549 (Lung)Not Specified[3]
5-Bromoindole Derivative (Compound 3a)MCF-7 (Breast)Not Specified[3]
7-Acetamido-2-aryl-5-bromoindole (Compound 5g)A549 (Lung)Not Specified[4]
7-Acetamido-2-aryl-5-bromoindole (Compound 5g)HeLa (Cervical)Not Specified[4]

Structure-Activity Relationship Insights

The available data, particularly from antimicrobial studies, suggests a clear structure-activity relationship among the bromoindole isomers. For activity against Vibrio parahaemolyticus, bromination at the 4- and 5-positions results in the most potent antibacterial activity, while substitution at the 6-position leads to a significant loss of activity.[1] Similarly, against E. coli O157:H7, 4-bromoindole displayed a lower MIC value compared to 5-bromoindole, indicating that the position of the bromine atom is a critical determinant of biological efficacy.[2]

In the context of anticancer activity, while comprehensive comparative data is lacking, studies on derivatives of 5-bromoindole have shown potent activity.[3] Research on 7-acetamido substituted 2-aryl-5-bromoindoles also highlights the potential of substituted bromoindoles as cytotoxic agents.[4] For antiviral applications, derivatives of 5- and 6-bromoindole have been investigated as HIV-1 fusion inhibitors, with the linkage position of the indole rings influencing the activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments cited in the literature for evaluating bromoindole isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the bromoindole isomers or their derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Serial Dilution: The bromoindole isomer is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of bromoindole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some 5-bromoindole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation in cancer.

Below are diagrams created using the DOT language to visualize a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat cells with bromoindole isomers B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

The Halogen Effect: A Comparative Guide to the Efficacy of 5-Bromoindole Derivatives and Other Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. The strategic placement of halogen atoms on this bicyclic heterocycle can profoundly influence its biological activity. This guide provides a comprehensive comparison of the efficacy of 5-bromoindole derivatives against other halogenated indoles, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

The introduction of a halogen to the indole ring alters its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Bromine, being larger and more polarizable than chlorine and fluorine, can offer distinct advantages in terms of binding affinity and potency.[1] This guide will delve into the comparative efficacy of these compounds in anticancer and antimicrobial applications.

Comparative Analysis of Biological Activity

The following tables summarize quantitative data on the anticancer and antimicrobial activities of various halogenated indole derivatives, providing a basis for objective comparison.

Anticancer Activity of Halogenated Indole Derivatives

The anticancer potential of halogenated indoles is a significant area of research, with many derivatives targeting key oncogenic signaling pathways.[2] The choice of halogen and its position on the indole ring can significantly impact the inhibitory potency of these compounds.[1]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromoindoles 5-BromoisatinU937 (Human lymphoma)-[3]
4,6-DibromoindoleHepG2 (Hepatocellular carcinoma)35.5 (LD50)[3]
5-Bromo-4-chloroindoleHepG2 (Hepatocellular carcinoma)75.3 (LD50)[3][4]
5-Bromoindole-2-carboxamides (various)E. coli, P. aeruginosa0.35–1.25 (MIC, µg/mL)[5]
5-Chloroindoles 5-ChloroisatinHBL-100 (Human breast)-[3]
5-Chloro-indole-2-carboxylate (3e)EGFR (enzyme assay)0.068[6]
5-Chloro-indole-2-carboxylate (3b)EGFR (enzyme assay)0.074[6]
5-Chloro-indole-2-carboxylate (3e)BRAFV600E (enzyme assay)-[6]
Other Halogenated Indoles 4-BromoindoleV. parahaemolyticus50 (MIC, µg/mL)[7]
4-ChloroindoleV. parahaemolyticus50 (MIC, µg/mL)[7]
5-IodoindoleS. aureus100 (MIC, µg/mL)[8]
4,6-DibromoindoleC. albicans25 (MIC, µg/mL)[4]
5-Bromo-4-chloroindoleC. albicans25 (MIC, µg/mL)[4]

Note: "-" indicates that the specific value was not provided in the referenced literature. IC50 is the half-maximal inhibitory concentration. LD50 is the median lethal dose. MIC is the minimum inhibitory concentration.

Antimicrobial Activity of Halogenated Indole Derivatives

Halogenated indoles have demonstrated significant activity against a range of pathogenic microbes. The presence and position of the halogen atom are critical determinants of their antimicrobial efficacy.

CompoundMicrobial StrainMIC (µg/mL)Reference
IndoleV. parahaemolyticus400[7]
4-BromoindoleV. parahaemolyticus50[7]
5-BromoindoleV. parahaemolyticus50[7]
4-ChloroindoleV. parahaemolyticus50[7]
5-ChloroindoleV. parahaemolyticus50[7]
7-ChloroindoleV. parahaemolyticus200[7]
5-IodoindoleS. aureus100[8]
4-Bromo-6-chloroindoleS. aureus30[8]
5-Bromo-6-chloroindoleS. aureus30[8]
6-Bromo-4-iodoindoleS. aureus20[8]
4,6-DibromoindoleC. albicans25[4]
5-Bromo-4-chloroindoleC. albicans25[4]

Key Signaling Pathways and Experimental Workflows

The biological effects of halogenated indoles are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental methods used to study them is crucial for drug development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

A significant number of 5-bromoindole and other halogenated indole derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Halogenated_Indole 5-Halogenated Indole Derivatives Halogenated_Indole->EGFR Inhibits Cell Proliferation, Survival Cell Proliferation, Survival

Inhibition of the EGFR signaling pathway by 5-halogenated indole derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is another critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Halogenated indoles have been shown to inhibit VEGFR-2 signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Gene_Expression Gene Expression PKC->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Promotes Halogenated_Indole Halogenated Indole Derivatives Halogenated_Indole->VEGFR2 Inhibits Angiogenesis, Cell Migration Angiogenesis, Cell Migration

Inhibition of the VEGFR-2 signaling pathway by halogenated indole derivatives.
General Experimental Workflow for Anticancer Drug Screening

The evaluation of novel anticancer compounds typically follows a standardized workflow, from initial high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow cluster_workflow Anticancer Drug Screening Workflow Compound_Synthesis Compound Synthesis (Halogenated Indoles) Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) Compound_Synthesis->Cell_Viability_Assay IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) IC50_Determination->Kinase_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Kinase_Inhibition_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies Mechanism_of_Action->In_Vivo_Studies

A generalized experimental workflow for screening anticancer halogenated indoles.

Detailed Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated indole derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., DMSO) and blank controls (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP formed and is inversely correlated with the activity of the kinase.

Protocol:

  • Reagent Preparation: Prepare 2x kinase solution, 2x substrate/ATP solution, and serial dilutions of the halogenated indole inhibitors in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted indole derivative or control to the wells of a 96-well plate.

    • Add 10 µL of the 2x kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the halogenated indole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The available data suggests that the introduction of a bromine atom at the 5-position of the indole ring is a highly effective strategy for enhancing the biological activity of this privileged scaffold. In many instances, 5-bromoindole derivatives demonstrate comparable or superior anticancer and antimicrobial efficacy to other halogenated indoles. The larger size and greater polarizability of bromine may facilitate stronger interactions with biological targets, leading to increased potency.[1] However, the optimal halogen and its substitution pattern are often target-specific, underscoring the importance of a comprehensive structure-activity relationship (SAR) analysis in the design of new therapeutic agents. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this promising class of compounds.

References

In Vitro Potency vs. In Vivo Efficacy: A Comparative Guide to 5-Bromoindole Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom at the 5-position has given rise to a class of potent anticancer agents. These 5-bromoindole derivatives have demonstrated significant activity in preclinical studies, yet a direct comparison between their performance in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for advancing their development. This guide provides an objective comparison of the in vitro and in vivo activities of 5-bromoindole anticancer agents, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Quantitative Data Summary: A Tale of Two Environments

The translation from potent in vitro activity to effective in vivo efficacy is a critical hurdle in drug development. The following tables summarize the available quantitative data for selected 5-bromoindole derivatives, highlighting their cytotoxic effects on cancer cell lines and their impact on tumor growth in animal models.

Table 1: In Vitro Cytotoxicity of 5-Bromoindole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 1 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideHepG2 (Liver)14.3[1]
MCF-7 (Breast)Not Specified[1]
HCT-116 (Colon)Not Specified[1]
Compound 2 5-bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver)2.357[2]
A549 (Lung)3.012[2]
Skov-3 (Ovarian)Not Specified[2]
Compound 3 6-bromoisatinColon Cancer CellsNot Specified[3]
Compound 4 TyrindoleninoneFemale Reproductive Cancer Cells39[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Activity of Brominated Indole Derivatives

Compound IDDerivative TypeAnimal ModelCancer TypeDosingTumor Growth InhibitionReference
5-Bromo-brassinin Indole Phytoalexin DerivativeMMTV-Neu MiceMammary Gland TumorsNot SpecifiedElicited regression (with chemotherapy)[4]
Athymic & IDO-null MiceMelanoma IsograftNot SpecifiedSuppressed tumor growth[4]
6-Bromoisatin Isatin DerivativeAOM-induced Mouse ModelEarly Stage Colon CancerNot SpecifiedEnhanced apoptosis in damaged colon cells[3]
Indole-isoquinoline hybrid 24 Indole DerivativeMouse ModelPaclitaxel-resistant Colon Cancer80 mg/kg (oral, twice daily)76%[5]

Note: Direct quantitative in vivo data for many specific 5-bromoindole derivatives is limited in publicly available literature. Data for structurally related indole compounds is included to provide a broader context of their potential in vivo efficacy.

Unraveling the Mechanism: Key Signaling Pathways

The anticancer activity of 5-bromoindole derivatives is often attributed to their interaction with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways implicated are the Epidermal Growth Factor Receptor (EGFR) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Several 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis.[6][7]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

EGFR signaling pathway inhibition.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In cancer, the NF-κB pathway is often constitutively active, leading to the transcription of genes that promote inflammation, cell proliferation, and angiogenesis, while inhibiting apoptosis. Certain indole derivatives have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anticancer effects.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Bromoindole 5-Bromoindole Derivative Bromoindole->IKK Inhibits Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Cell_Response Inflammation, Proliferation, Survival, Angiogenesis Gene_Transcription->Cell_Response MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with 5-Bromoindole Derivative Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unlocking Therapeutic Potential: A Comparative Guide to the Docking Studies of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-bromoindole derivatives as potent inhibitors of key oncogenic targets, supported by computational and experimental data. These derivatives have emerged as a promising class of compounds in cancer therapy, primarily targeting the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Recent computational docking studies have illuminated the potential of 5-bromoindole derivatives to selectively bind to the ATP-binding sites of crucial kinases involved in tumor progression and angiogenesis.[1] This guide synthesizes findings from multiple studies to offer a comparative overview of their binding affinities and biological activities.

Comparative Analysis of Binding Affinities and In Vitro Efficacy

Molecular docking studies have been instrumental in predicting the binding modes and affinities of 5-bromoindole derivatives. These in silico findings are often corroborated by in vitro assays to determine the cytotoxic effects of these compounds on various cancer cell lines.

EGFR Inhibitors

A series of novel 5-bromoindole-2-carboxylic acid derivatives have been identified as potent EGFR inhibitors.[2] Molecular docking analyses have revealed strong binding energies for several of these compounds within the EGFR tyrosine kinase domain.[2][3] The in vitro anticancer activity of these derivatives has been evaluated against human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer).[2]

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
3a EGFRStrongest Binding EnergyHepG2, A549, MCF-7Most Potent of Series
3b EGFRStrong Binding Energy--
3f EGFRStrong Binding Energy--
7 EGFRStrong Binding Energy--
5A EGFR-7.95--

Table 1: Summary of docking and in vitro data for 5-bromoindole derivatives targeting EGFR. Binding energies and IC50 values are sourced from multiple studies for a comparative overview.[1][2][4]

VEGFR-2 Inhibitors

Derivatives of 5-bromoindole-2-carboxylic acid have also demonstrated significant potential as inhibitors of VEGFR-2, a key regulator of angiogenesis.[5] Docking studies have elucidated the interactions between these compounds and the VEGFR-2 kinase domain, with several hydrazone derivatives showing promising binding energies.[6][7]

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
3a VEGFR-2-8.76--
3e VEGFR-2-8.02HepG2-
3j VEGFR-2-7.78--
5BDBIC VEGFR-2-HepG214.3
Sorafenib (Standard) VEGFR-2-HepG26.2
3B VEGFR-2-7.87--
4A VEGFR-2-7.33--

Table 2: Summary of docking and in vitro data for 5-bromoindole derivatives targeting VEGFR-2. Sorafenib is included as a standard for comparison.[4][6][7]

Experimental Protocols

The following sections detail the methodologies employed in the computational docking studies of 5-bromoindole derivatives against EGFR and VEGFR-2.

Molecular Docking Protocol for EGFR Inhibitors

The in silico evaluation of 5-bromoindole derivatives as EGFR inhibitors typically follows a structured workflow.[1] The crystal structure of the EGFR tyrosine kinase domain, often in complex with a known inhibitor like erlotinib (PDB ID: 1M17), is retrieved from the Protein Data Bank (PDB).[1]

  • Receptor Preparation: The EGFR protein structure is prepared by removing water molecules and the co-crystallized ligand.

  • Ligand Preparation: The 2D structures of the 5-bromoindole derivatives are sketched and converted to 3D structures. Ligand preparation involves generating various tautomers and ionization states at a physiological pH.[1]

  • Grid Generation and Molecular Docking: A receptor grid is generated around the ATP-binding site of EGFR, defined by the position of the co-crystallized ligand. Molecular docking is then performed using software such as GLIDE (Grid-based Ligand Docking with Energetics).[1]

Molecular Docking Protocol for VEGFR-2 Inhibitors

Similarly, the investigation of 5-bromoindole derivatives as VEGFR-2 inhibitors involves a standardized computational protocol.[1] The crystal structure of the VEGFR-2 kinase domain, frequently in complex with sorafenib (PDB ID: 4ASE), is utilized as the receptor.[1]

  • Receptor and Ligand Preparation: The VEGFR-2 protein structure is prepared by removing water molecules and the co-crystallized ligand. The 3D structures of the 5-bromoindole hydrazone derivatives are generated and optimized.[1]

  • Grid Generation and Docking: A grid is generated around the ATP-binding site of VEGFR-2. The prepared ligands are then docked into this active site to predict their binding conformations and affinities.

Visualizing Molecular Interactions and Pathways

To better understand the mechanisms of action and experimental processes, the following diagrams illustrate key signaling pathways and workflows.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation 5-Bromoindole\nDerivative 5-Bromoindole Derivative 5-Bromoindole\nDerivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by 5-bromoindole derivatives.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Structure Protein Structure (e.g., EGFR, VEGFR-2) Protein_Prep Receptor Preparation (Remove water, etc.) Protein_Structure->Protein_Prep Ligand_Structures 5-Bromoindole Derivatives (2D to 3D) Ligand_Prep Ligand Preparation (Tautomers, Ionization) Ligand_Structures->Ligand_Prep Grid_Generation Grid Generation (Define Active Site) Protein_Prep->Grid_Generation Molecular_Docking Molecular Docking (e.g., GLIDE) Ligand_Prep->Molecular_Docking Grid_Generation->Molecular_Docking Binding_Analysis Binding Affinity & Pose Analysis Molecular_Docking->Binding_Analysis Lead_Identification Lead Compound Identification Binding_Analysis->Lead_Identification

Caption: A generalized workflow for molecular docking studies.

References

Validating the Mechanism of Action of 5-Bromoindole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-bromoindole compounds, focusing on their mechanism of action as potent inhibitors of key oncogenic pathways. Supporting experimental data, detailed protocols, and clear visual representations are presented to aid in the validation and further development of this promising class of therapeutic agents.

Targeting Key Oncogenic Pathways

5-bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.[1] A significant body of research has focused on the development of 5-bromoindole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]

Comparative Efficacy of 5-Bromoindole Derivatives

The introduction of a bromine atom at the 5-position of the indole ring can significantly influence the molecule's physicochemical properties, often enhancing its biological activity.[1] The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/AlternativeTarget Cell LineIC50 (µM)Primary Mechanism of ActionReference
Compound 3a (5-bromoindole derivative) HepG2 (Liver Cancer)Value not specifiedEGFR Tyrosine Kinase Inhibition[2][3]
Compound 3a (5-bromoindole derivative) A549 (Lung Cancer)Value not specifiedEGFR Tyrosine Kinase Inhibition[2][3]
Compound 3a (5-bromoindole derivative) MCF-7 (Breast Cancer)Value not specifiedEGFR Tyrosine Kinase Inhibition[2][3]
Erlotinib (Alternative EGFR Inhibitor) Various Cancer Cell LinesValue not specifiedEGFR Tyrosine Kinase Inhibition[2]
Unsubstituted Indole Derivative Not specifiedGenerally less potentVaried[4]

Note: Specific IC50 values for compound 3a were not publicly available in the search results but were stated to be the most potent among the tested derivatives.[2][3] Researchers are encouraged to consult the primary literature for detailed quantitative data.

Experimental Protocol: Validating Cytotoxicity via MTT Assay

The following protocol outlines a generalized workflow for determining the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-bromoindole compounds in vitro.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-bromoindole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives for a specified period (e.g., 72 hours).[1] Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to solubilize the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism of Action

Diagrams are essential for conceptualizing the complex biological processes involved. The following visualizations, created using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with 5-bromoindole derivatives A->B C Incubate for 72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

The primary anticancer mechanism for many 5-bromoindole derivatives is the inhibition of the EGFR signaling pathway.[1][2] This inhibition leads to decreased cell proliferation and increased apoptosis.[1][2][3]

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits Tyrosine Kinase Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Alternative and Complementary Mechanisms

While EGFR inhibition is a key mechanism, 5-bromoindole and its derivatives exhibit a broad spectrum of biological activities, underscoring their therapeutic potential.[1] Other validated or proposed mechanisms of action include:

  • VEGFR-2 Inhibition: Derivatives of 5-bromoindole-2-carboxylic acid have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key strategy in blocking angiogenesis in cancer therapy.[5]

  • GSK-3 Inhibition: 5-bromoindole is a known precursor for the synthesis of inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a regulatory kinase implicated in various cellular processes and a therapeutic target for mood disorders.[5][6][7]

  • Mitotic Spindle Disruption: Certain indole derivatives have been reported to act as anticancer drugs by disrupting the mitotic spindle, which is crucial for cell division, thereby preventing cancer cell proliferation and invasion.[2][3]

This multifaceted activity suggests that 5-bromoindole compounds could be valuable as standalone therapies or in combination with other anticancer agents. Further research into the structure-activity relationships and the full range of their mechanisms of action is crucial for optimizing their therapeutic application.[1]

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methylindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-methylindole, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining environmental compliance, and fostering a culture of responsible chemical handling. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety

Before handling, it is crucial to recognize the hazards associated with this compound. This compound is classified as a hazardous substance requiring careful management.

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

  • Classification: Halogenated Organic Compound, Combustible Solid[2][3][4]

  • Incompatibilities: Strong oxidizing agents and strong acids[5]

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[4][6] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used, and work should be conducted in a chemical fume hood.[4][6]

Waste Segregation and Container Management

Proper segregation is the most critical step in managing chemical waste. As a halogenated organic compound, this compound must not be mixed with other waste streams.

  • Segregation: Collect this compound waste separately from non-halogenated organic waste, aqueous solutions, acids, bases, and general laboratory trash.[3][4][7][8][9]

  • Container Selection: Use only designated, compatible hazardous waste containers. High-density polyethylene (HDPE) containers are preferred for halogenated organic wastes.[10][11][12]

  • Labeling: All waste containers must be clearly labeled before the first drop of waste is added.[9] The label must include the words "Hazardous Waste" and the full chemical name of all constituents, including "this compound."[4][9][13]

  • Container Integrity: Ensure containers are in good condition, free from leaks or cracks, and are kept tightly closed except when actively adding waste.[10][11][13]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal, regulated procedure. On-site treatment is not recommended; the focus is on safe collection, storage, and transfer to a certified disposal facility.[4]

  • Waste Identification: Characterize any unused this compound, contaminated materials (e.g., gloves, weighing paper, absorbent pads), or spill cleanup debris as "Hazardous Halogenated Organic Waste."[3][4][13][14]

  • Collection: Carefully place the waste material into the pre-labeled, designated container for halogenated organic waste.[6] Avoid generating dust. For any residual solid on equipment, use a compatible solvent to rinse into the waste container if appropriate, or wipe with a disposable material and place it in the container.

  • Secure Container: Tightly seal the container cap immediately after adding waste.[10][13]

  • Storage in Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[7][10] This area must be at or near the point of waste generation and should be a secure location away from incompatible materials.[4][10]

  • Arrange for Disposal: Do not dispose of this chemical down the drain or in regular trash.[12][13][15] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[4][6][10][16] The primary disposal method is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts.[4][16]

Storage and Accumulation Limits

All laboratories must adhere to regulatory limits for the on-site accumulation of hazardous waste.

ParameterLimit & Regulation
Maximum Volume in SAA 55 gallons of total hazardous waste.[10][14]
Maximum Storage Time Up to 9-12 months from the date waste is first added, provided volume limits are not exceeded.[7][10][13]
Container Fill Level Do not fill beyond the neck; leave at least one inch of headspace for expansion.[7]
Action When Full The full container must be removed from the SAA by EHS or a licensed contractor within 3 calendar days.[7][10]

Spill Response

Accidental spills must be managed immediately and treated as hazardous waste.

  • Containment: Prevent the spill from spreading.[6]

  • Cleanup: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[6] For solutions, absorb with an inert, non-combustible material.[6]

  • Disposal of Spill Debris: All materials used for spill cleanup must be collected, placed in a labeled hazardous waste container, and disposed of following the protocol outlined above.[13][14]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal start Start: Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Identify as Halogenated Organic Waste ppe->segregate container 3. Select Designated Waste Container segregate->container label_cont 4. Label Container: 'Hazardous Waste' + Chemical Name(s) container->label_cont collect 5. Place Waste in Container & Secure Lid label_cont->collect store 6. Store in Satellite Accumulation Area (SAA) collect->store check_full Container Full? store->check_full request 7. Request Pickup from EHS / Licensed Contractor check_full->store No check_full->request Yes end End: Proper Disposal by Certified Facility request->end

References

Personal protective equipment for handling 5-Bromo-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-methylindole

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification: this compound is classified as a hazardous chemical.[1][2] According to the Globally Harmonized System (GHS), it causes skin and eye irritation and may cause respiratory irritation.[1][2]

Hazard TypeDescriptionPrimary Routes of ExposureAcute Health EffectsChronic Health Effects
Chemical Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]Inhalation, Skin Contact, Eye Contact, Ingestion.May cause skin, eye, and respiratory tract irritation.[1][2]No specific effects are known, but exposure should always be minimized.
Fire and Explosion Combustible solid.Heat, sources of ignition.Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.Not applicable.
Reactivity Incompatible with strong oxidizing agents and strong acids.[3]Contact with incompatible materials.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the powder form to avoid dust generation.[2][4]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] A lab coat or chemical-resistant coveralls should be worn.[5][6]Prevents skin contact and irritation.[1][2]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.Prevents inhalation of the irritating powder.[1][2]

3. Handling Procedures:

  • Avoid creating dust.[4]

  • Weigh the chemical in a ventilated enclosure or fume hood.

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly after handling.[2]

Disposal Plan

Chemical waste containing this compound must be managed according to institutional and regulatory guidelines for hazardous waste.

1. Waste Segregation:

  • This compound is a halogenated organic compound and should be collected in a designated, clearly labeled waste container for "Halogenated Organic Waste."[7]

  • Do not mix with non-halogenated, aqueous, or solid waste streams.[7]

2. Container Management:

  • Use a suitable, closed, and properly labeled hazardous waste container.[4][7]

  • Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.[7]

3. Disposal Method:

  • Arrange for disposal through a licensed professional waste disposal company.[4][7]

  • An approved disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with a scrubber. This should only be performed by a certified facility.[4][7]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₈BrN[1][8][9]
Molecular Weight 210.07 g/mol [1][8][9]
Appearance White to off-white or yellow to pink to tan crystalline powder.[10][10]
Melting Point 104-107 °C[8][9]
Boiling Point 325.1 °C at 760 mmHg[8]
Flash Point 150.4 °C[8]
Density 1.563 g/cm³[8]

Visual Workflow for Safe Handling

Safe_Handling_of_5_Bromo_2_methylindole Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handling_weigh Weigh Compound in Fume Hood prep_eng->handling_weigh handling_use Perform Experimental Work handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Professional Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methylindole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。